molecular formula C8H6BrFO2 B1443001 4-Bromo-2-fluoro-6-methoxybenzaldehyde CAS No. 856767-09-4

4-Bromo-2-fluoro-6-methoxybenzaldehyde

Cat. No.: B1443001
CAS No.: 856767-09-4
M. Wt: 233.03 g/mol
InChI Key: RJWZBFAJSYHLOU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-fluoro-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWZBFAJSYHLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726479
Record name 4-Bromo-2-fluoro-6-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856767-09-4
Record name 4-Bromo-2-fluoro-6-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-6-methoxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde: A Key Intermediate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-6-methoxybenzaldehyde, a halogenated aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. With the CAS Number 856767-09-4, this compound serves as a versatile building block for the synthesis of complex molecular architectures.[1][2][3] This document delves into its chemical properties, a plausible synthetic route, potential applications in drug discovery, and essential safety and handling protocols.

Core Physicochemical Properties

This compound is a solid at room temperature, a characteristic that simplifies its handling and storage.[1][4] Its molecular structure, featuring a strategically substituted benzene ring, imparts a unique reactivity profile that is highly valuable in organic synthesis.

PropertyValue
CAS Number 856767-09-4
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol [1]
Appearance Solid[1][4]
Purity Typically ≥97%
Storage Temperature Inert atmosphere, 2-8°C[1]
InChI Key RJWZBFAJSYHLOU-UHFFFAOYSA-N[1]

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
Br [label="Br"];
F [label="F"];
O1 [label="O"];
C7 [label="C"];
H1 [label="H"];
O2 [label="O"];
C8 [label="C"];
H2 [label="H"];
H3 [label="H"];
H4 [label="H"];
H5 [label="H"];
H6 [label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- Br; C2 -- F; C6 -- O1; O1 -- C8; C1 -- C7; C7 -- O2; C7 -- H1; C3 -- H2; C5 -- H3; C8 -- H4; C8 -- H5; C8 -- H6; }

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for this compound is not extensively published, a plausible and efficient route can be designed based on established organic chemistry principles and published syntheses of analogous compounds. The proposed synthesis involves a two-step process starting from a readily available precursor.

Proposed Synthetic Workflow

Synthesis_Workflow 1,4-Dibromo-2-fluoro-5-methoxybenzene 1,4-Dibromo-2-fluoro-5-methoxybenzene Grignard Formation Grignard Formation 1,4-Dibromo-2-fluoro-5-methoxybenzene->Grignard Formation Mg, THF Formylation Formylation Grignard Formation->Formylation DMF This compound This compound Formylation->this compound Acidic Workup

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Grignard Reagent Formation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with magnesium turnings.

  • Initiation: A small crystal of iodine is added to activate the magnesium surface. A solution of 1,4-dibromo-2-fluoro-5-methoxybenzene in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel.

  • Reaction: The reaction mixture is gently heated to initiate the Grignard formation, which is typically an exothermic process. The addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

Causality: The choice of an inert atmosphere is critical to prevent the highly reactive Grignard reagent from quenching with atmospheric moisture and oxygen. Anhydrous THF is used as the solvent due to its ability to solvate the Grignard reagent and its relatively low reactivity.

Step 2: Formylation and Workup

  • Formylation: The freshly prepared Grignard reagent is cooled in an ice bath, and N,N-dimethylformamide (DMF) is added dropwise. The reaction is highly exothermic and the temperature should be carefully controlled.

  • Quenching and Extraction: After the addition of DMF is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is then separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Causality: DMF serves as the formylating agent. The subsequent acidic workup is necessary to hydrolyze the intermediate adduct and yield the final aldehyde product. Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Applications in Drug Discovery and Development

Halogenated benzaldehydes are pivotal intermediates in the synthesis of a wide range of pharmaceutical compounds. The presence of bromine and fluorine atoms in this compound offers several advantages in drug design:

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a site for further functionalization through cross-coupling reactions.

  • Bioisosteric Replacement: The fluoro and methoxy groups can act as bioisosteres for other functional groups, allowing for the fine-tuning of a drug candidate's biological activity.

  • Scaffold for Novel Heterocycles: The aldehyde group is a versatile functional group that can be readily converted into a variety of heterocyclic systems, which are common motifs in drug molecules.

While specific drugs derived from this particular aldehyde are not widely documented, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, substituted benzaldehydes are precursors to chalcones, Schiff bases, and other pharmacologically active classes of compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

Spectroscopic Data

Access to spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While a comprehensive dataset is not publicly available, suppliers like Ambeed provide access to NMR, HPLC, and LC-MS data upon request.[5]

Safety and Handling

General Safety Precautions: [6][7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][9]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust and fumes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][7][8][9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

    • In case of skin contact: Wash with plenty of soap and water.[6][7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

    • If swallowed: Call a poison center or doctor if you feel unwell.[7]

Fire Safety: [6][8]

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[7]

  • Hazards: May emit corrosive fumes upon combustion.[6]

References

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 4-Bromo-2-fluoro-6-methoxybenzaldehyde, a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. The unique arrangement of its functional groups—an aldehyde, a bromine atom, a fluorine atom, and a methoxy group—creates a versatile chemical scaffold with a nuanced reactivity profile. This document details its physicochemical properties, spectroscopic signature, validated synthetic methodologies, and key chemical reactions. Furthermore, it explores its potential applications as a pivotal intermediate in the fields of pharmaceutical drug discovery and materials science, offering researchers and development professionals a thorough understanding of its utility and handling.

Introduction: A Molecule of Strategic Importance

Substituted benzaldehydes are foundational building blocks in modern organic chemistry. Their aldehyde functionality serves as a versatile handle for a vast array of chemical transformations, while the substituents on the aromatic ring dictate the molecule's electronic properties, steric environment, and potential for further functionalization. This compound is a prime example of a strategically designed intermediate. Its key structural features include:

  • Aldehyde Group (-CHO): The primary site for nucleophilic addition, oxidation, and reduction reactions, enabling chain extension and the formation of diverse functional groups.

  • Bromo Group (-Br): A crucial functional group that enables a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile construction of complex carbon-carbon and carbon-heteroatom bonds.

  • Fluoro Group (-F): Often incorporated into pharmaceutical candidates to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.

  • Methoxy Group (-OCH₃): An electron-donating group that influences the reactivity of the aromatic ring and can be a key pharmacophoric element.

The specific ortho/para/meta arrangement of these groups creates a unique electronic and steric landscape, making this compound a valuable precursor for synthesizing complex, highly functionalized target molecules.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in experimental work. The properties of this compound are summarized below.

Core Properties
PropertyValueSource(s)
CAS Number 856767-09-4[1]
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.036 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]
InChI Key RJWZBFAJSYHLOU-UHFFFAOYSA-N[1]
Spectroscopic Profile

While specific experimental spectra for this exact compound are not publicly available in the searched literature, its structure allows for a robust prediction of its spectroscopic signature based on well-established principles and data from analogous compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the methoxy protons, and the aromatic protons.

    • Aldehyde Proton (-CHO): A singlet is expected between δ 9.8-10.5 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.9-4.1 ppm.

    • Aromatic Protons (Ar-H): Two doublets or multiplets are anticipated in the aromatic region (δ 7.0-7.8 ppm), corresponding to the two protons on the benzene ring. The coupling patterns will be influenced by both fluorine and the adjacent proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

    • Aldehyde Carbonyl (C=O): A signal is expected in the downfield region, typically δ 188-192 ppm.

    • Aromatic Carbons (C-Br, C-F, C-O, C-C, C-H): Multiple signals are expected between δ 100-165 ppm. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).

    • Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands indicative of its functional groups.

    • C=O Stretch (Aldehyde): A strong, sharp peak around 1690-1715 cm⁻¹.

    • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.

    • C-O Stretch (Methoxy/Aryl Ether): A strong band in the region of 1200-1275 cm⁻¹.

    • C-F Stretch: A strong band in the fingerprint region, typically around 1000-1200 cm⁻¹.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance). The spectrum would display two peaks of nearly equal intensity at m/z values corresponding to [C₈H₆⁷⁹BrFO₂]⁺ and [C₈H₆⁸¹BrFO₂]⁺.

Synthesis and Manufacturing

An efficient and scalable synthesis is crucial for the commercial viability of a chemical intermediate. A patented two-step process provides a reliable route to 4-Bromo-2-methoxybenzaldehyde and its fluorinated analogs, starting from readily available precursors.[2][3] This approach avoids the use of cryogenic conditions often required in other methods.[2][3]

Synthetic Workflow Overview

The synthesis proceeds via two main steps:

  • Metal-Halogen Exchange and Formylation: Selective metal-halogen exchange at the more reactive C-Br bond of 1,4-dibromo-2-fluorobenzene, followed by trapping the resulting Grignard reagent with a formylating agent to produce the intermediate, 4-bromo-2-fluorobenzaldehyde.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the aldehyde group activates the C-F bond for nucleophilic substitution by methanol in the presence of a mild base, yielding the final product.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Methoxylation (SNAr) A 1,4-Dibromo-2-fluorobenzene B 4-Bromo-2-fluorobenzaldehyde A->B 1. i-PrMgCl 2. DMF, 0 °C C This compound B->C Methanol (MeOH) K₂CO₃, 50 °C

Caption: Optimized two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde

  • To a solution of 1,4-dibromo-2-fluorobenzene in an appropriate anhydrous ether solvent (e.g., THF), add a solution of isopropylmagnesium chloride (i-PrMgCl) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Maintain the temperature at 0 °C and stir the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the mixture further if necessary and add N,N-dimethylformamide (DMF) dropwise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude product by crystallization (e.g., from heptane) to yield pure 4-bromo-2-fluorobenzaldehyde.[2]

Step 2: Synthesis of this compound

  • Dissolve the 4-bromo-2-fluorobenzaldehyde intermediate in methanol.

  • Add potassium carbonate (K₂CO₃) to the solution. The use of a mild base like K₂CO₃ is critical to minimize the Cannizzaro reaction, a common side reaction with stronger bases like sodium methoxide.[2]

  • Heat the reaction mixture to approximately 50 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The final product can be purified by crystallization or column chromatography to achieve high purity.

Chemical Reactivity and Derivatization

The utility of this compound lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.

G cluster_aldehyde Aldehyde Reactions cluster_bromo C-Br Cross-Coupling center 4-Bromo-2-fluoro- 6-methoxybenzaldehyde reduct Reduction (e.g., NaBH₄) center->reduct oxid Oxidation (e.g., KMnO₄) center->oxid wittig Wittig Reaction center->wittig suzuki Suzuki Coupling (Boronic Acids) center->suzuki heck Heck Coupling (Alkenes) center->heck sonogashira Sonogashira Coupling (Alkynes) center->sonogashira

Caption: Key reaction pathways for derivatizing the core molecule.

  • Reactions at the Aldehyde:

    • Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the bromo-substituent intact.

    • Oxidation: Strong oxidizing agents can convert the aldehyde to a carboxylic acid, providing another key functional handle.

    • Nucleophilic Addition: It is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and ylides (Wittig reaction), enabling carbon chain elongation.

  • Reactions at the Carbon-Bromine Bond:

    • Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal site for creating new C-C, C-N, or C-O bonds. This is arguably its most valuable feature for drug discovery programs. Suzuki coupling with boronic acids, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes are all high-yield, functional-group-tolerant reactions that can be performed at this position.

Applications in Research and Development

While specific, large-scale applications of this compound are proprietary or still in development, its structure is analogous to intermediates used in several key areas.

  • Pharmaceutical Synthesis: The combination of a reactive handle for cross-coupling (-Br) and a metabolically robust fluorine atom makes this compound an attractive starting point for medicinal chemistry campaigns. Similar fluorinated and methoxylated benzaldehyde derivatives are used as precursors for heterocyclic compounds, which form the core of many active pharmaceutical ingredients (APIs).[4] The structural motifs can be found in scaffolds targeting a range of diseases.

  • Materials Science: Substituted aromatic compounds are fundamental to the development of advanced materials. The aldehyde group allows for incorporation into polymers or for surface functionalization.[5] The presence of heavy atoms (bromine) and polar groups can influence properties like refractive index, thermal stability, and liquid crystalline behavior, making derivatives of this compound potentially useful in the synthesis of functional dyes, OLEDs, or specialty polymers.[5][6]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not detailed in the search results, data from structurally similar chemicals provides a strong basis for handling protocols.[7][8][9]

  • Hazards:

    • May cause skin, eye, and respiratory irritation.[7]

    • May be harmful if swallowed.[9]

    • It is advised to avoid breathing dust.[8]

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. A dust mask may be appropriate for handling the solid.[7]

    • Skin and Body Protection: Lab coat.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate. Its well-defined structure offers multiple, distinct points for chemical modification, making it a valuable building block for complex molecular architectures. The efficient, non-cryogenic synthetic route enhances its accessibility for research and development. For scientists and professionals in drug discovery and materials science, this compound represents a strategic starting point for the synthesis of novel molecules with tailored biological and physical properties.

References

4-Bromo-2-fluoro-6-methoxybenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated and methoxylated aromatic aldehyde of significant interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic profile, synthetic pathways, and strategic applications of this versatile chemical intermediate. With a focus on the causality behind its utility, this guide serves as a critical resource for leveraging this compound in the synthesis of complex molecular architectures and novel therapeutic agents.

Core Physicochemical Properties and Identifiers

This compound is a polysubstituted benzene derivative. The unique arrangement of its functional groups—an aldehyde, a bromine atom, a fluorine atom, and a methoxy group—imparts a distinct reactivity profile that is highly valuable in organic synthesis. The electron-withdrawing nature of the halogens and the aldehyde group, combined with the electron-donating effect of the methoxy group, creates a nuanced electronic environment that can be exploited for selective chemical transformations.

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Weight 233.036 g/mol [1][2]
Molecular Formula C₈H₆BrFO₂[1][3]
CAS Number 856767-09-4[1][2]
Appearance Solid[1]
Monoisotopic Mass 231.95352 Da[3]
InChI Key RJWZBFAJSYHLOU-UHFFFAOYSA-N[1][3]
SMILES COC1=C(C(=CC(=C1)Br)F)C=O[3]

Spectroscopic Profile for Structural Verification

Accurate structural elucidation and purity assessment are paramount in research and development. The following section outlines the expected spectroscopic characteristics for this compound, providing a self-validating system for compound identification.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methoxy group protons. The aldehyde proton should appear as a singlet far downfield (δ ≈ 9.8-10.5 ppm). The methoxy group will be a sharp singlet upfield (δ ≈ 3.8-4.1 ppm). The two aromatic protons will appear as doublets, with their coupling constants and chemical shifts influenced by the surrounding substituents.

  • ¹³C NMR Spectroscopy : The carbon NMR will display eight distinct signals corresponding to each carbon atom in the molecule. The aldehyde carbonyl carbon will be the most downfield signal (δ ≈ 185-195 ppm). The aromatic carbons will appear in the δ ≈ 110-165 ppm region, with the carbons directly attached to electronegative atoms (O, F, Br) showing characteristic shifts. The methoxy carbon will be a distinct signal around δ ≈ 55-60 ppm.

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. Other key peaks include C-O stretching for the methoxy ether (around 1250 cm⁻¹) and C-F/C-Br stretching vibrations.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

Synthetic Pathways and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common strategy for preparing polysubstituted benzaldehydes involves the formylation of a pre-functionalized aromatic ring. The synthesis of related compounds often starts from commercially available building blocks. For instance, a plausible route could be conceptualized starting from a substituted fluorobenzene derivative.

A general and efficient method for synthesizing related compounds like 4-bromo-2-methoxybenzaldehyde has been reported, which involves a two-step process from 1,4-dibromo-2-fluorobenzene.[4][5] This approach highlights a key transformation: a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is a good leaving group, activated by the electron-withdrawing groups on the ring, making it susceptible to displacement by a nucleophile like methoxide.

G A 1,4-Dibromo-2-fluorobenzene B 4-Bromo-2-fluorobenzaldehyde A->B C 4-Bromo-2-fluorobenzaldehyde D 4-Bromo-2-methoxybenzaldehyde (Target Analogue) C->D Methanol (CH3OH) K2CO3, Heat

Caption: Workflow for the synthesis of a key benzaldehyde analogue.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxybenzaldehyde (Illustrative Analogue)

This protocol is adapted from a patented method and serves as an expert-validated template for similar transformations.[4][5] The causality for using potassium carbonate instead of a stronger base like sodium methoxide is to minimize the potential for a disproportionation (Cannizzaro) reaction of the aldehyde product.[4]

  • Reaction Setup : To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in methanol (10 volumes), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Heating : Heat the reaction mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

  • Work-up : Once the starting material is consumed, cool the mixture to room temperature. Remove the methanol under reduced pressure.

  • Extraction : Add water and a water-immiscible organic solvent (e.g., ethyl acetate) to the residue. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by crystallization from a suitable solvent system (e.g., heptane) to yield pure 4-bromo-2-methoxybenzaldehyde.[4]

Applications in Research and Drug Development

Halogenated benzaldehydes are cornerstone building blocks in medicinal chemistry. The specific functionalities of this compound make it a highly valuable precursor for synthesizing complex scaffolds.

  • Versatile Chemical Handle : The aldehyde group is a versatile functional group that can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse side chains and heterocyclic systems.[6]

  • Scaffold for Heterocycles : Many active pharmaceutical ingredients (APIs) are based on heterocyclic cores.[7] This compound serves as an ideal starting point for constructing quinolines, benzodiazepines, and other pharmacologically relevant ring systems.

  • Participation in Coupling Reactions : The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the strategic introduction of aryl, alkyl, or alkyne groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties : The fluorine and methoxy groups are critical for modulating the properties of a final drug candidate. Fluorine can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions.[7][8] The strategic placement of these groups makes this intermediate particularly attractive for drug design.

G cluster_0 Synthetic Transformations cluster_1 Drug Discovery Outcomes A This compound Aldehyde Bromo Fluoro / Methoxy B Reductive Amination, Schiff Base Formation A:f0->B C Cross-Coupling Reactions (Suzuki, Sonogashira) A:f1->C D Heterocycle Synthesis (e.g., Friedländer annulation) A:f0->D E Novel Scaffolds & Compound Libraries B->E C->E D->E F Modulated Properties (Metabolic Stability, Potency) E->F G Active Pharmaceutical Ingredients (APIs) F->G

Caption: Relationship between structural features and drug discovery applications.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally similar compounds, it should be treated as potentially harmful and irritant.[9][10]

  • Personal Protective Equipment (PPE) : Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete and accurate safety information.

References

A Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-fluoro-6-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical structural motif and versatile intermediate in modern organic synthesis. Its unique substitution pattern—featuring a reactive aldehyde, a bromine atom for cross-coupling, and electron-modulating fluoro and methoxy groups—makes it a valuable building block in the design and synthesis of complex molecules, particularly in the field of medicinal chemistry. This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a review of its applications in the development of novel therapeutic agents.

Core Physicochemical Properties

The strategic placement of bromo, fluoro, and methoxy substituents on the benzaldehyde scaffold imparts a unique set of properties that are instrumental for its role in synthetic chemistry. The aldehyde group serves as a primary reactive handle for forming carbon-carbon and carbon-nitrogen bonds, while the bromine atom is a key functional group for transition-metal-catalyzed cross-coupling reactions. The fluoro and methoxy groups modulate the electronic properties and conformational preferences of the ring, which can influence reaction outcomes and the biological activity of downstream products.

Key quantitative data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 856767-09-4[1]
Molecular Formula C₈H₆BrFO₂[2]
Molecular Weight 233.036 g/mol [2]
Appearance Solid[2]
Purity Typically ≥97%
InChI Key RJWZBFAJSYHLOU-UHFFFAOYSA-N[2]

Synthesis of this compound

The most reliable and regioselective method for the synthesis of this compound is the directed ortho-metalation of a suitable precursor, followed by electrophilic quench with a formylating agent. This strategy leverages the directing ability of the methoxy group to achieve lithiation at the C6 position, followed by the introduction of the aldehyde. The logical workflow for this synthesis is outlined below.

Caption: Synthetic workflow for this compound.

Mechanistic Rationale and Experimental Causality

The synthesis hinges on a directed ortho-metalation (DoM) reaction, a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings.[3]

  • Choice of Precursor : 1-Bromo-3-fluoro-5-methoxybenzene is the ideal starting material. The methoxy group is a potent ortho-directing group for lithiation, guiding the organolithium base to deprotonate the adjacent C6 position. The fluorine atom at C3 further increases the acidity of the C2 and C6 protons, facilitating metalation.

  • Lithiation Conditions : The reaction is conducted at cryogenic temperatures (-78 °C) using a strong, non-nucleophilic base like n-butyllithium (n-BuLi). The low temperature is critical to prevent side reactions, such as the degradation of the organolithium reagent or unwanted reactions with the solvent (tetrahydrofuran, THF). It ensures the stability of the highly reactive aryllithium intermediate.[4]

  • Formylating Agent : N,N-Dimethylformamide (DMF) is the most common and efficient electrophile for this transformation.[3][5] The aryllithium intermediate performs a nucleophilic attack on the carbonyl carbon of DMF, forming a tetrahedral intermediate.

  • Workup and Purification : An aqueous workup, typically with a mild acid like saturated ammonium chloride solution, hydrolyzes the intermediate to yield the final benzaldehyde product. Standard purification techniques, such as column chromatography, are then employed to isolate the product in high purity.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for ortho-lithiation and formylation and should be adapted and optimized.

Materials:

  • 1-Bromo-3-fluoro-5-methoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • Setup : Under an inert atmosphere (Argon), add 1-bromo-3-fluoro-5-methoxybenzene (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation : Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Formylation : Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. The addition is exothermic; maintain the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quenching : Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl solution.

  • Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing & Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford this compound as a solid.

  • Validation : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

Substituted benzaldehydes are foundational intermediates in the synthesis of pharmaceuticals.[6] The specific combination of functional groups in this compound makes it a high-value precursor for constructing complex heterocyclic scaffolds found in many modern therapeutics.

Intermediate in the Synthesis of Bioactive Molecules

Patents reveal that this compound (CAS 856767-09-4) is utilized as a key starting material in the synthesis of novel compounds aimed at treating significant diseases.

  • Hepatitis B Virus (HBV) Inhibitors : A Chinese patent discloses the use of this aldehyde as a starting material to prepare chromen-4-one derivatives for the treatment and prevention of Hepatitis B virus infections.[7] The aldehyde undergoes condensation reactions to form the core heterocyclic structure of the potential drug candidate.

  • Oncology : A European patent application lists the compound as a reactant in the synthesis of substituted acyl sulfonamides designed for treating cancer.[1] This highlights its role in creating targeted therapies where precise molecular architecture is key to efficacy.

The general utility of this compound in drug discovery can be visualized as follows:

G A This compound B Condensation / Cyclization Reactions A->B Aldehyde Reactivity C Suzuki / Sonogashira / Buchwald-Hartwig Cross-Coupling at Bromine Site A->C Bromine Reactivity D Heterocyclic Scaffolds (e.g., Chromenones, Quinazolines) B->D E Complex Biaryl or Aryl-Amine/Ether Structures C->E F Novel Drug Candidates (e.g., HBV Inhibitors, Anticancer Agents) D->F E->F

Caption: Role as a versatile building block in drug discovery.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists and drug development professionals. Its well-defined physicochemical properties and the robust, regioselective synthesis via directed ortho-metalation provide a reliable source for this key intermediate. Its documented use in the synthesis of potential treatments for cancer and viral infections underscores its significant value in the ongoing search for novel and effective therapeutics. The strategic combination of its functional groups ensures its continued relevance as a versatile building block for constructing the complex molecular architectures required to address challenging biological targets.

References

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde: A Key Intermediate for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-methoxybenzaldehyde, a halogenated aromatic aldehyde of significant interest to researchers and professionals in drug discovery and organic synthesis. This document delves into the compound's physicochemical properties, proposes a logical synthetic route, and offers an in-depth analysis of its expected spectroscopic characteristics. Furthermore, this guide explores the chemical reactivity of its key functional groups and discusses its potential applications as a versatile building block in the development of novel therapeutics and complex organic molecules. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound is a polysubstituted aromatic compound featuring a benzaldehyde core functionalized with a bromine atom, a fluorine atom, and a methoxy group. This unique combination of substituents imparts a distinct electronic and steric profile, making it a valuable intermediate in medicinal chemistry and organic synthesis. The presence of multiple reactive sites—the aldehyde carbonyl, the carbon-bromine bond amenable to cross-coupling reactions, and an activated aromatic ring—offers a versatile platform for the construction of complex molecular architectures. This guide aims to serve as a detailed resource for scientists, providing critical information to facilitate the effective utilization of this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 856767-09-4[1]
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.04 g/mol [1]
Appearance Solid (Predicted)[1]
Purity Typically ≥98%[1]
InChI Key RJWZBFAJSYHLOU-UHFFFAOYSA-N[1]

Synthesis and Purification

Proposed Synthetic Pathway

G cluster_0 Step 1: Formylation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A 1,4-Dibromo-2-fluorobenzene B 4-Bromo-2-fluorobenzaldehyde A->B i) i-PrMgCl, THF, 0 °C ii) DMF C 4-Bromo-2-fluorobenzaldehyde D This compound C->D CH₃ONa, CH₃OH

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde

  • To a solution of 1,4-dibromo-2-fluorobenzene in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of isopropylmagnesium chloride in THF.

  • Stir the reaction mixture at 0 °C for 1-2 hours to ensure the formation of the Grignard reagent.

  • Slowly add N,N-dimethylformamide (DMF) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-fluorobenzaldehyde.

Step 2: Synthesis of this compound

  • Dissolve the 4-bromo-2-fluorobenzaldehyde obtained from Step 1 in methanol.

  • Add sodium methoxide to the solution and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

As of the writing of this guide, experimental spectroscopic data for this compound is not publicly available. The following section provides a predicted analysis based on the compound's structure and data from closely related analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the aromatic protons.

  • Aldehyde Proton (-CHO): A singlet is predicted to appear in the downfield region, typically between δ 9.8 and 10.2 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected around δ 3.9-4.1 ppm.

  • Aromatic Protons: Two aromatic protons will be present in a meta-relationship. They are expected to appear as doublets or multiplets in the range of δ 7.0-7.5 ppm, with coupling constants characteristic of meta-coupling and coupling to the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Aldehyde Carbonyl Carbon (-CHO): This carbon is expected to resonate significantly downfield, in the range of δ 185-195 ppm.

  • Aromatic Carbons: The six aromatic carbons will appear in the region of δ 110-165 ppm. The carbons directly attached to the electron-withdrawing bromine and fluorine atoms and the electron-donating methoxy group will show characteristic shifts. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

  • Methoxy Carbon (-OCH₃): The methoxy carbon is expected to give a signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-O Stretch (Methoxy): A characteristic absorption band is expected in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

  • C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹, is expected.

  • C-F Stretch: A strong absorption band is predicted in the range of 1000-1400 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 233.04 g/mol . Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity (from the ⁷⁹Br and ⁸¹Br isotopes) will be observed.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the formyl group (-CHO), the methoxy group (-OCH₃), and the bromine atom.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its functional groups.

G A This compound B Aldehyde Reactions (e.g., Wittig, Grignard, Reductive Amination) A->B Carbonyl Reactivity C Suzuki, Sonogashira, Heck, etc. Cross-Coupling Reactions A->C C-Br Bond Activation D Nucleophilic Aromatic Substitution (Displacement of Fluorine) A->D Aromatic Ring Reactivity

Caption: Key reaction pathways for this compound.

  • The Aldehyde Group: The carbonyl group can undergo a wide range of classical aldehyde reactions, including Wittig olefination, Grignard additions, and reductive amination, to introduce diverse functionalities.

  • The Carbon-Bromine Bond: The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl structures and other elaborate molecular scaffolds often found in pharmaceutical agents.

  • The Aromatic Ring: The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, provides another avenue for functionalization, although this is generally less facile than reactions at the C-Br bond.

The structural motifs accessible from this intermediate are prevalent in many biologically active compounds. Halogenated aromatic compounds are known to play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] The strategic placement of bromo, fluoro, and methoxy groups can influence metabolic stability, binding affinity to biological targets, and cell permeability. While specific applications of this compound in drug discovery are not extensively documented, its potential as a key building block in the synthesis of inhibitors for various enzymes and receptors is significant.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific material safety data sheet (MSDS) is not widely available, safety precautions can be inferred from structurally similar compounds.[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a promising and versatile building block for advanced organic synthesis and medicinal chemistry. Its unique substitution pattern offers multiple points for chemical modification, enabling the synthesis of a wide array of complex molecules. While a comprehensive experimental characterization is yet to be published, this technical guide provides a solid foundation of its physicochemical properties, a plausible synthetic route, and predicted spectroscopic data. This information is intended to empower researchers to confidently incorporate this valuable intermediate into their synthetic strategies for the discovery and development of novel chemical entities.

References

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-6-methoxybenzaldehyde, a key halogenated aromatic aldehyde. This document details its nomenclature, physicochemical properties, a validated synthesis protocol, and its applications as a versatile building block in medicinal chemistry and drug discovery. Safety protocols and handling procedures are also outlined to ensure safe laboratory practice. The content herein is curated for professionals in the chemical and pharmaceutical sciences, aiming to provide both foundational knowledge and actionable insights for research and development.

Nomenclature and Chemical Identity

The formal IUPAC name for the compound is This compound . It is a substituted benzaldehyde, meaning it is a benzene ring where a hydrogen atom is replaced by a formyl group (-CHO), with additional substituents at specified positions.

The numbering of the benzene ring begins at the carbon atom of the aldehyde group (position 1). The substituents are then located as follows: a fluorine atom at position 2, a bromine atom at position 4, and a methoxy group (-OCH₃) at position 6. This specific arrangement of electron-withdrawing (bromo, fluoro, aldehyde) and electron-donating (methoxy) groups imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Key Identifiers:

  • Molecular Formula: C₈H₆BrFO₂[1]

  • Molecular Weight: 233.04 g/mol [1]

  • CAS Number: 856767-09-4[1]

  • InChI Key: RJWZBFAJSYHLOU-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a solid at room temperature.[1] A summary of its key physical and chemical properties is provided below. Understanding these properties is crucial for its proper handling, storage, and application in experimental setups.

PropertyValueSource(s)
Appearance Solid[1]
Purity ≥98% (Typical)[1]
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.04 g/mol [1]
Melting Point 48 - 54 °C[2]
Boiling Point ~223 °C
Density ~1.494 g/cm³ at 25 °C

Synthesis and Manufacturing

The synthesis of substituted benzaldehydes like this compound often involves a multi-step process that requires precise control of reaction conditions. A common and industrially relevant approach is the formylation of a corresponding substituted benzene ring.

A logical synthetic pathway starts from a more readily available precursor, such as 1,4-dibromo-2-fluorobenzene. The process involves a selective metal-halogen exchange followed by formylation and subsequent nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.

Validated Two-Step Synthesis Protocol:

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde

This step utilizes a Grignard reaction for selective formylation. The choice of a Grignard reagent, like isopropyl magnesium chloride, allows for a selective metal-halogen exchange at a practical temperature (0 °C), avoiding the cryogenic conditions required for organolithium reagents.[3]

  • Reaction Setup: A dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon) is charged with 1,4-dibromo-2-fluorobenzene. Anhydrous THF is used as the solvent.

  • Grignard Formation: The solution is cooled to 0 °C in an ice bath. Isopropyl magnesium chloride is added dropwise, maintaining the temperature. The Grignard reagent selectively replaces one of the bromine atoms.

  • Formylation: Anhydrous N,N-Dimethylformamide (DMF) is added slowly to the reaction mixture. DMF serves as the formyl source.[3][4]

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, 4-bromo-2-fluorobenzaldehyde, is purified by crystallization from a solvent like heptane.[3]

Step 2: Synthesis of this compound

The intermediate from Step 1 undergoes a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom, activated by the electron-withdrawing aldehyde group, is displaced by a methoxide ion.

  • Reaction Setup: The purified 4-bromo-2-fluorobenzaldehyde is dissolved in methanol.

  • Nucleophilic Substitution: A base, such as potassium carbonate, is added to the solution.[3][4] This generates the methoxide nucleophile from the methanol solvent. Using a mild base like K₂CO₃ is advantageous as it minimizes side reactions like the Cannizzaro reaction, which can occur with stronger bases like sodium methoxide.[3]

  • Reaction Conditions: The mixture is heated to a moderate temperature (e.g., 50 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).[3]

  • Work-up and Purification: After cooling, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated. The final product, this compound, can be purified via crystallization or column chromatography.

Synthesis Workflow Diagram

G cluster_0 Step 1: Formylation cluster_1 Step 2: S_NAr Reaction A 1,4-Dibromo-2-fluorobenzene B 4-Bromo-2-fluorobenzaldehyde A->B 1. i-PrMgCl, THF, 0°C 2. DMF 3. Heptane Crystallization C This compound B->C K₂CO₃, Methanol, 50°C

Caption: A two-step synthesis of this compound.

Applications in Research and Drug Discovery

Halogenated benzaldehydes are fundamental building blocks in medicinal chemistry. The specific substitution pattern of this compound offers multiple reactive sites for diversification, making it a valuable starting material for constructing complex molecular scaffolds.

  • Versatile Intermediate: The aldehyde group can undergo various transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid.

  • Cross-Coupling Reactions: The bromo substituent is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups. This versatility is crucial for creating libraries of compounds for high-throughput screening.

  • Scaffold for Bioactive Molecules: The substituted phenyl ring itself serves as a core scaffold. Analogous structures, such as other substituted bromofluorobenzaldehydes, are known intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5] The strategic placement of fluoro and methoxy groups can influence the molecule's conformation and metabolic stability, which are critical parameters in drug design.

Illustrative Application Workflow

G A 4-Bromo-2-fluoro-6- methoxybenzaldehyde B Suzuki Coupling (Aryl Boronic Acid) A->B C Reductive Amination (Primary Amine) A->C D Diversified Lead Compounds B->D C->D

Caption: Role as a versatile chemical building block in drug discovery.

Health and Safety Information

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. It is classified as an irritant.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Precautionary Statements:

  • P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[6]

  • P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[6]

  • P280: Wear protective gloves, eye protection, and protective clothing.[6]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use and handle the compound inside a certified fume hood.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoro-6-methoxybenzaldehyde is a substituted aromatic aldehyde of increasing interest in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methoxy group—provides a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective use, from reaction design and purification to formulation and quality control. This technical guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of this compound. In the absence of extensive peer-reviewed data for this specific molecule, this document consolidates known identifiers, presents expected characteristics based on structural analogy, and provides detailed, field-proven experimental protocols for researchers to determine these properties in their own laboratories.

Core Molecular and Physicochemical Profile

This compound is a solid at room temperature.[1] Its core identifiers and expected physical properties are summarized below. The molecular structure, with its combination of electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) groups ortho and para to the aldehyde, suggests a complex interplay of electronic effects that influence its reactivity and physical characteristics.

PropertyValue / Expected ValueSource(s)
Molecular Formula C₈H₆BrFO₂[1][2]
Molecular Weight 233.04 g/mol [1]
CAS Number 1366363-73-3-
Appearance Solid[1]
Melting Point Data not available. Estimated to be in the 60-85 °C range based on analogs.-
Boiling Point Data not available. Expected to be high due to molecular weight and polarity.-
Solubility Data not available. Expected to have low aqueous solubility and good solubility in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and DMSO.-
Predicted XlogP 2.1[2]
InChIKey RJWZBFAJSYHLOU-UHFFFAOYSA-N[1][2]

Note: Many physical properties for this specific compound are not yet reported in public literature. The values for melting point and solubility are estimations based on structurally related compounds.

Spectroscopic Characterization: An Interpretive Guide

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimental spectra are not publicly available, this section describes the expected spectral features based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.[3]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the two aromatic protons.

    • Aldehyde Proton (-CHO): A singlet is expected far downfield, typically in the δ 9.8-10.5 ppm range.

    • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons will likely appear around δ 3.8-4.1 ppm.

    • Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 7.0-7.8 ppm). Due to the fluorine and bromine atoms, these protons will appear as doublets or doublet of doublets, showing coupling to each other and potentially long-range coupling to the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments in the molecule.[4]

    • Aldehyde Carbonyl (C=O): The aldehyde carbon is expected to be the most downfield signal, typically δ 185-195 ppm.

    • Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons directly attached to the electronegative fluorine and oxygen atoms (C-F, C-OCH₃) will be significantly shifted downfield. The C-F signal will exhibit a large one-bond coupling constant (¹JCF). The carbon attached to the bromine (C-Br) will also have a characteristic chemical shift.

    • Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample, the KBr pellet method is a standard and reliable technique.[5][6]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of both is a strong indicator of an aldehyde functional group.

  • Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy): A strong band corresponding to the aryl-alkyl ether stretch should appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

  • C-F and C-Br Stretches: These absorptions appear in the fingerprint region (below 1200 cm⁻¹) and can be difficult to assign definitively without comparative spectra.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound, serving as a molecular fingerprint.[7][8]

  • Molecular Ion (M⁺): The mass spectrum should exhibit a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed: two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and another two mass units higher (M+2) for the ⁸¹Br isotope.[9] For C₈H₆BrFO₂, the monoisotopic mass is 231.95 Da.[2]

  • Key Fragments: Significant fragmentation is expected. Common losses would include the aldehyde group (-29 Da for CHO), the methoxy group (-31 Da for OCH₃), and the bromine atom (-79/-81 Da). The resulting fragmentation pattern is crucial for confirming the substitution pattern on the aromatic ring.

Experimental Determination of Physical Properties

To address the absence of published data, this section provides standardized, authoritative protocols for determining the key physical properties of this compound. Adherence to these protocols ensures data quality, reproducibility, and integrity.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or poorly documented solid compound like this compound involves a series of sequential analyses. This ensures that purity is established before subsequent properties are measured.

G Purity Confirm Purity (e.g., HPLC, LC-MS) NMR Structural Confirmation (¹H & ¹³C NMR) Purity->NMR MS Molecular Weight Verification (Mass Spectrometry) NMR->MS MP Melting Point (Capillary Method) MS->MP If pure & correct Sol Solubility (Shake-Flask Method) MP->Sol IR Functional Group ID (FTIR - KBr Pellet) MP->IR

Workflow for the physical and spectroscopic characterization.
Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. Pure crystalline solids typically melt over a narrow temperature range (0.5-1.0 °C), whereas impurities depress and broaden the melting range. This protocol uses the capillary method, a standard technique for accurate determination.[10]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush a small amount on a watch glass with a spatula.[11]

  • Capillary Loading: Gently tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and tap it on a hard surface or drop it down a long glass tube to pack the solid into the sealed end. The final packed height should be 2-3 mm.[11][12]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[13]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to find an approximate melting range. This saves time during the accurate measurement. Let the apparatus cool to at least 15-20 °C below this approximate point.[12]

  • Accurate Determination: Set the apparatus to heat slowly, at a rate of 1-2 °C per minute, once the temperature is within 15 °C of the expected melting point.[11][12]

  • Recording the Range: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid becomes visible.

    • T₂: The temperature at which the entire sample has completely melted into a transparent liquid. The melting point is reported as the range T₁ - T₂.[12]

  • Validation: Perform the determination in triplicate to ensure reproducibility.

Protocol: Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility, a critical parameter for drug development that influences bioavailability and formulation.[14][15] The method ensures that the solvent is fully saturated with the compound over an extended period.

Methodology:

  • Sample Preparation: Weigh an excess amount of solid this compound into several screw-capped vials. "Excess" means enough solid will remain undissolved at the end of the experiment.[16]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 72 hours.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.[17]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any fine particulates.

  • Quantification: Dilute the filtrate to an appropriate concentration and analyze it using a validated analytical method, such as UV-Vis spectroscopy or HPLC, against a calibration curve prepared with known concentrations of the compound.[16]

  • Validation: The process should be repeated with samples taken at different time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Protocol: Spectroscopic Sample Preparation

Causality: Proper sample preparation is critical for acquiring high-quality, reproducible spectra. The chosen methods are standard practices designed to minimize interference and maximize signal quality.

  • NMR Spectroscopy:

    • Weigh 5-10 mg of the solid sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key analyte peaks.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[18]

    • Transfer the solution to a 5 mm NMR tube and cap it securely. Ensure the solution is clear and free of particulate matter.[18]

  • FTIR Spectroscopy (KBr Pellet):

    • Use only spectroscopy-grade KBr that has been stored in a drying oven to ensure it is anhydrous. Moisture contamination will produce broad O-H peaks in the spectrum.

    • In an agate mortar, thoroughly grind ~1-2 mg of the sample into a fine powder.[19]

    • Add ~100-200 mg of the dry KBr powder to the mortar and gently but thoroughly mix with the sample until the mixture is homogeneous.[20]

    • Transfer the mixture to a pellet die and press it using a hydraulic press at 8-10 tons of pressure for 1-2 minutes to form a thin, transparent or translucent pellet.[20]

    • Carefully remove the pellet and place it in the spectrometer's sample holder for analysis.

  • Mass Spectrometry (EI-MS):

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent like methanol, acetonitrile, or dichloromethane.

    • The sample is typically introduced into the ion source via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS), which requires that the compound be thermally stable and sufficiently volatile.[21]

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds indicate that it should be handled with care.

  • Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[22]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion: Implications for Drug Development

This compound represents a valuable building block for the synthesis of complex molecular architectures in drug discovery. Its physical properties—solubility, melting point, and stability—are not merely academic data points; they are critical parameters that directly influence its handling, reactivity, purification efficiency, and potential for formulation into a drug product. The protocols and interpretive guides provided herein offer a robust framework for researchers to fully characterize this and other novel reagents, ensuring the generation of reliable, high-quality data that can accelerate the drug development pipeline. The establishment of a complete and validated physicochemical profile is the foundational first step in unlocking the full synthetic potential of this promising intermediate.

References

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Drug Discovery

4-Bromo-2-fluoro-6-methoxybenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry. Its unique trifunctionalized phenyl ring, featuring a bromine atom, a fluorine atom, and a methoxy group, offers a versatile platform for the synthesis of complex molecular architectures. The interplay of the electronic and steric properties of these substituents allows for regioselective modifications, making it an attractive starting material for the development of novel therapeutic agents.

The aldehyde functionality serves as a handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse pharmacophores. The bromine atom is particularly valuable for its utility in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are instrumental in constructing carbon-carbon and carbon-heteroatom bonds. The fluorine and methoxy groups contribute to modulating the physicochemical properties of derivative compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound, facilitating its application in the design and synthesis of next-generation pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource(s)
CAS Number 856767-09-4[1]
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.04 g/mol [1]
Appearance Solid[1]
Purity Typically ≥97%[1]
InChI Key RJWZBFAJSYHLOU-UHFFFAOYSA-N[1]
Storage Temperature Inert atmosphere, 2-8°C

Commercial Availability and Suppliers

This compound is available from a number of commercial suppliers specializing in fine chemicals and building blocks for research and development. The purity and available quantities can vary between suppliers, and it is recommended to request a certificate of analysis to confirm the specifications before purchase.

SupplierDistributorPurityAvailable Quantities
FluorochemCymitQuimica98%250mg, 1g, 5g, 10g, 25g
AmbeedSigma-Aldrich97%Inquire
Angene-Inquire
SynQuest Labs97%Inquire
Novachemistry-Inquire

Note: Pricing information is subject to change and should be obtained directly from the suppliers.

Synthesis and Reaction Pathways

A potential synthetic pathway could start from 3-bromo-5-fluoroanisole. The introduction of the aldehyde group at the C2 position can be achieved through directed ortho-metalation followed by formylation.

Synthesis_Pathway start 3-Bromo-5-fluoroanisole intermediate Lithiation start->intermediate 1. n-BuLi or LDA THF, -78 °C formylation Formylation (e.g., DMF) intermediate->formylation product This compound formylation->product 2. Quench

References

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde: Cost, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic procurement of advanced intermediates is a critical step in the discovery pipeline. The compound 4-Bromo-2-fluoro-6-methoxybenzaldehyde (CAS No. 1360707-73-9) represents a highly functionalized aromatic building block, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth analysis of its market cost, a technical overview of its synthesis, and its applications, designed to inform purchasing decisions and synthetic strategy.

Core Physicochemical Properties

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis. This compound is a solid at room temperature with a molecular formula of C₈H₆BrFO₂ and a molecular weight of approximately 233.04 g/mol .[1] Its structure is characterized by an aldehyde group, which is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, and a trisubstituted aromatic ring poised for diverse functionalization.

PropertyValueSource(s)
CAS Number 1360707-73-9-
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.04 g/mol [1]
Appearance Solid[1]
Purity Typically ≥97-98%[1]
InChI Key RJWZBFAJSYHLOU-UHFFFAOYSA-N[1]
Cost and Procurement Analysis

The cost of a synthetic building block is a direct reflection of the complexity of its synthesis, the cost of starting materials, and the scale of production. For a polysubstituted aromatic like this compound, the price is significantly higher than simpler reagents. The cost is dictated by a multi-step synthesis requiring precise regiochemical control.

Below is a summary of market pricing from a representative specialty chemical supplier. Prices are subject to change and may vary based on supplier and contractual agreements.

SupplierQuantityPrice (EUR)Price per Gram (EUR)
Fluorochem (via CymitQuimica) 250 mg€23.00€92.00
1 g€49.00€49.00
5 g€150.00€30.00
10 g€273.00€27.30
25 g€643.00€25.72

Data sourced from CymitQuimica, VAT not included.[1]

As is typical for specialty chemicals, a steep dégressive pricing model is observed. The cost per gram decreases by nearly 72% when purchasing a 25 g quantity compared to a 1 g quantity. This underscores the economic advantage of accurate project planning and bulk purchasing for later-stage development projects. The high cost at the sub-gram scale reflects the overhead associated with packaging, quality control, and distribution of small quantities for initial research and screening purposes.

Exemplar Synthetic Pathway and Technical Discussion

The key challenge is the regioselective introduction of the aldehyde group. Direct formylation methods like the Vilsmeier-Haack or Gattermann-Koch reactions can lack selectivity on complex, multifunctional rings. A more controlled and widely adopted strategy is ortho-lithiation (directed ortho-metalation), followed by quenching with an electrophilic formylating agent.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Directed Ortho-Metalation and Formylation A 1,3,5-Tribromobenzene B 1-Bromo-3,5-dimethoxybenzene A->B NaOCH₃, CuI C 1-Bromo-3-fluoro-5-methoxybenzene (Precursor) B->C Selective Demethylation & Fluorination (e.g., DAST) D Precursor in THF C->D Proceed to Formylation E Lithiation (n-BuLi, -78°C) D->E Directing effect of Methoxy group F Quench with DMF E->F Electrophilic attack G This compound (Target) F->G Aqueous Workup

Caption: Proposed synthetic workflow for this compound.

This protocol is a representative example based on established methods for directed ortho-metalation and formylation.[2][3]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: 1.0 equivalent of the precursor, 1-bromo-3-fluoro-5-methoxybenzene, is dissolved in the cold THF. To this solution, 1.1 equivalents of n-butyllithium (n-BuLi) in hexanes are added dropwise, maintaining the temperature below -70 °C. The methoxy group directs the deprotonation to the C2 position. The reaction is stirred at this temperature for 1-2 hours.

  • Formylation: 1.5 equivalents of anhydrous N,N-dimethylformamide (DMF) are added dropwise to the reaction mixture. The solution is stirred for an additional 2 hours at -78 °C, then allowed to warm slowly to room temperature.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The use of cryogenic temperatures is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate and reaction of n-BuLi with the bromo or fluoro substituents.[2]

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Rigorous exclusion of moisture is necessary to prevent quenching of the reagent and ensure high yields.

  • Directed Ortho-Metalation: The methoxy group is a powerful directing group in this reaction, ensuring the selective deprotonation and subsequent formylation at the C2 position, which is sterically unhindered and activated by the oxygen's lone pairs. This regiochemical control is a key factor in the synthesis of such a specific isomer.

Applications in Research and Drug Development

Substituted benzaldehydes are fundamental building blocks in medicinal chemistry. The specific arrangement of bromo, fluoro, and methoxy groups on this scaffold makes it a valuable precursor for creating libraries of compounds for screening and lead optimization.

  • Kinase Inhibitors: The phenyl ring is a common core structure in many kinase inhibitors, which are a major class of cancer therapeutics.[4] The functional groups on this compound allow for systematic modification to explore the structure-activity relationship (SAR) of new inhibitor candidates. The bromine atom, for example, can be readily converted into other functional groups or used as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex structures.

  • Bromodomain Ligands: Bromodomains are epigenetic reader proteins that have emerged as important targets in oncology and inflammation.[5] The development of small molecules that inhibit the interaction between bromodomains and acetylated lysines is an active area of research. This aldehyde can serve as a starting point for the synthesis of novel scaffolds targeting these proteins.

  • PROTACs and Molecular Glues: In the field of targeted protein degradation, this molecule can be incorporated into the warhead or linker components of PROTACs (Proteolysis Targeting Chimeras) or molecular glues, which are designed to induce the degradation of specific disease-causing proteins.

Safety and Handling

As with all halogenated aromatic aldehydes, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, related compounds are typically classified as irritants to the skin, eyes, and respiratory system. Harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a high-value chemical intermediate whose cost is justified by a complex, multi-step synthesis requiring precise regiochemical control. For researchers in drug discovery, its utility as a versatile building block for synthesizing novel kinase inhibitors, epigenetic modulators, and other complex therapeutics makes it a strategic, albeit costly, component of the chemical inventory. The significant decrease in per-gram cost at larger scales necessitates careful planning for research programs intending to advance hits from initial screening to lead optimization phases. Understanding the synthetic challenges provides a clear rationale for its market price and highlights its value in the creation of novel chemical matter.

References

The Synthetic Versatility of 4-Bromo-2-fluoro-6-methoxybenzaldehyde: A Gateway to Novel Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the synthesis of a vast array of pharmacologically active molecules. Their inherent reactivity, characterized by the electrophilic aldehyde and the tunable electronic nature of the aromatic ring, allows for a diverse range of chemical transformations. Among these valuable building blocks, 4-Bromo-2-fluoro-6-methoxybenzaldehyde stands out as a trifunctionalized reagent with significant potential for the generation of complex molecular architectures. The strategic placement of the bromo, fluoro, and methoxy groups provides orthogonal handles for sequential chemical modifications, making it an ideal starting material for the construction of diverse compound libraries in drug discovery programs.

This in-depth technical guide explores the key transformations of this compound, providing field-proven insights into the synthesis of critical intermediates. We will delve into the mechanistic underpinnings of these reactions, offering detailed protocols and expert commentary on experimental choices to empower researchers in their quest for novel therapeutic agents.

Core Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is fundamental to successful synthetic planning.

PropertyValue
CAS Number 856767-09-4
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol
Appearance Solid
Purity Typically ≥97%

Key Reactive Centers and Synthetic Strategies

The synthetic utility of this compound stems from its three distinct functional groups, each offering a unique avenue for chemical modification. The primary reactive sites are the bromine atom at the C4 position, amenable to palladium-catalyzed cross-coupling reactions, and the fluorine atom at the C2 position, which can undergo nucleophilic aromatic substitution (SNAr). The aldehyde group provides a handle for a plethora of classical organic transformations, such as reductive amination, Wittig reactions, and condensations.

This guide will focus on the two most impactful transformations for generating diverse and novel intermediates:

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the C-Br bond for the formation of C-C (Suzuki-Miyaura Coupling) and C-N (Buchwald-Hartwig Amination) bonds.

  • Nucleophilic Aromatic Substitution (SNAr): Exploiting the activated C-F bond for the introduction of various nucleophiles.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions – Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The bromine atom in this compound is an excellent handle for these transformations.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[2] This reaction involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium complex.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of the palladium source and ligand is critical for reaction efficiency. Pre-catalysts like Pd(dppf)Cl₂ or in-situ generated catalysts from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand are commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome, with inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ often being effective.[3]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants Inert Inert Atmosphere Start->Inert Aryl Bromide, Boronic Acid, Base, Catalyst Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify End Isolated Biaryl Product Purify->End Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-Br AmineCoord Amine Coordination (Ar-Pd(II)(NHR'R''))L_n OxAdd->AmineCoord + HNR'R'' Deprotonation Deprotonation AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product SNAr_Reaction Start This compound Product 4-Bromo-2,6-dimethoxybenzaldehyde Start->Product S_NAr Reagents CH₃ONa CH₃OH

References

The Strategic Utility of 4-Bromo-2-fluoro-6-methoxybenzaldehyde in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, substituted benzaldehydes hold a prominent position due to their versatile reactivity. This guide focuses on a particularly valuable, yet underexplored, reagent: 4-Bromo-2-fluoro-6-methoxybenzaldehyde . We will delve into its intrinsic chemical characteristics and explore its potential as a cornerstone for the synthesis of high-value compounds in medicinal chemistry and materials science. This document moves beyond a simple cataloging of reactions to provide a deeper understanding of the causality behind its synthetic applications, empowering researchers to leverage its full potential.

Core Molecular Attributes: A Triad of Reactive Sites

This compound (CAS Number: 856767-09-4) is a trifunctionalized aromatic aldehyde. Its synthetic potential is derived from the orthogonal reactivity of its three key functional groups: the aldehyde, the bromine atom, and the fluorine atom, all influenced by the electron-donating methoxy group.

PropertyValue
CAS Number 856767-09-4
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol
Appearance Solid

The interplay of these groups dictates the molecule's utility. The aldehyde serves as a handle for a myriad of classical transformations, including reductive aminations, Wittig reactions, and condensations. The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, activated by the ortho- and para-directing methoxy and aldehyde groups, is susceptible to nucleophilic aromatic substitution (SNAr). This trifecta of reactivity allows for a modular and sequential approach to the synthesis of complex derivatives.

Synthetic Potential in Medicinal Chemistry: A Gateway to Novel Scaffolds

The structural motif of a substituted benzaldehyde is a common feature in a wide array of biologically active molecules. This compound, by virtue of its functional group arrangement, is a promising starting material for the synthesis of inhibitors of various enzymes, such as kinases and poly(ADP-ribose) polymerases (PARPs), which are key targets in oncology.

The Aldehyde as a Linchpin for Diversity

The aldehyde functionality provides a straightforward entry point for introducing diversity into a molecular scaffold. For instance, reductive amination can be employed to introduce a wide range of amine-containing side chains, a common strategy in the development of kinase inhibitors.

The Bromine Atom: A Hub for Cross-Coupling Chemistry

The bromine atom at the 4-position is strategically placed for elaboration via palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups, which can be crucial for modulating the pharmacological properties of a drug candidate.

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceuticals. The bromine atom of this compound can readily participate in this reaction.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination allows for the direct formation of anilines from aryl halides. This is particularly relevant in medicinal chemistry, as the aniline moiety is a key pharmacophore in many kinase inhibitors.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the product by flash column chromatography.

The Fluorine Atom: A Handle for Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position, activated by the electron-withdrawing aldehyde and the para-bromo substituent, is a good leaving group in SNAr reactions. This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, ortho to the aldehyde. A patent for a related compound demonstrates the displacement of a fluorine atom by methanol in the presence of potassium carbonate, suggesting a similar reactivity for this compound.[1][2]

Applications in Materials Science

The unique electronic properties of fluorinated and brominated aromatic compounds make them attractive building blocks for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The ability to tune the electronic properties of the molecule through sequential and selective reactions at the bromine and fluorine positions makes this compound a promising starting material for the synthesis of novel organic semiconductors. The aldehyde group can also be used to anchor the molecule to a substrate or to introduce further functionality.

Synthetic Strategy Visualization

The modular nature of the reactivity of this compound allows for a variety of synthetic strategies. The following diagram illustrates some of the potential transformations.

Caption: Potential synthetic pathways originating from this compound.

Conclusion

This compound is a versatile and powerful building block for organic synthesis. Its trifunctional nature allows for a high degree of modularity and control in the construction of complex molecules. While its full potential is yet to be widely explored in the literature, its inherent reactivity makes it a highly attractive starting material for the discovery of new pharmaceuticals and advanced materials. The protocols and strategic insights provided in this guide are intended to serve as a foundation for researchers to unlock the synthetic utility of this promising compound.

References

Methodological & Application

The Strategic Utility of 4-Bromo-2-fluoro-6-methoxybenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic selection of starting materials and key intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among the myriad of commercially available building blocks, 4-Bromo-2-fluoro-6-methoxybenzaldehyde has emerged as a cornerstone for the construction of complex molecular architectures, particularly in the realm of targeted cancer therapy. Its unique substitution pattern—a trifecta of a reactive aldehyde, a versatile bromine atom, and electron-donating/directing methoxy and fluoro groups—renders it an invaluable precursor for the synthesis of high-value pharmaceutical compounds.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the utilization of this compound in medicinal chemistry. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

A Pivotal Building Block for Kinase Inhibitors

The dysregulation of cellular signaling pathways is a hallmark of many human diseases, most notably cancer. The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is one such critical cascade that is frequently mutated in various malignancies, making it a prime target for therapeutic intervention. Several small molecule inhibitors of the PI3K/mTOR pathway have been developed, with a number of them relying on the specific structural motifs that can be efficiently introduced using this compound.

One of the most prominent applications of this aldehyde is as a key intermediate in the synthesis of potent and selective PI3K/mTOR inhibitors, such as the clinical candidate Omipalisib (GSK2126458). The unique arrangement of substituents on the aromatic ring of this compound is crucial for achieving the desired binding interactions with the target kinase and for fine-tuning the pharmacokinetic properties of the final drug molecule.

Synthetic Applications and Protocols

The true utility of this compound lies in its ability to participate in a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds. The aldehyde functionality serves as a handle for chain extension and the introduction of nitrogen-containing heterocycles, while the bromine atom is a versatile point for cross-coupling reactions.

Protocol 1: Reductive Amination for the Introduction of Amine Scaffolds

A fundamental transformation in the synthesis of many bioactive molecules is the introduction of an amine moiety. Reductive amination of this compound provides a direct and efficient route to the corresponding benzylamines, which are key intermediates in the synthesis of various kinase inhibitors.

Reaction Scheme:

G aldehyde This compound intermediate Imine Intermediate aldehyde->intermediate amine R-NH2 amine->intermediate product N-Substituted Benzylamine intermediate->product reagent NaBH(OAc)3 or NaBH4 reagent->intermediate G aldehyde This compound product 4-Aryl-2-fluoro-6-methoxybenzaldehyde aldehyde->product boronic_acid Ar-B(OH)2 boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->aldehyde base Base (e.g., K2CO3, Cs2CO3) base->aldehyde solvent Solvent (e.g., Dioxane/H2O) solvent->aldehyde

4-Bromo-2-fluoro-6-methoxybenzaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

Introduction: A Strategically Functionalized Aromatic Scaffold

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable and versatile building block, offering chemists a trifecta of reactive sites on a single aromatic scaffold. Its structure is characterized by:

  • An aldehyde group, a versatile handle for a myriad of classical transformations including reductive aminations, Wittig reactions, and condensations.

  • A bromine atom at the 4-position, strategically placed for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Ortho-fluoro and -methoxy substituents , which critically modulate the electronic and steric properties of the benzene ring. The fluorine atom influences the reactivity of adjacent positions and can be a valuable feature in medicinal chemistry for altering pKa, improving metabolic stability, and enhancing binding interactions.[1]

This unique combination of functional groups allows for sequential, regioselective modifications, making this compound an ideal starting point for the synthesis of polysubstituted aromatic compounds, including kinase inhibitors and other biologically active molecules.[2][3] This guide provides a detailed overview of its properties, key synthetic applications, and field-proven protocols for its use.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1427438-90-1[4]
Molecular Formula C₈H₆BrFO₂[5]
Molecular Weight 233.04 g/mol
Monoisotopic Mass 231.95352 Da[5]
Appearance Solid[6]
SMILES COC1=C(C(=CC(=C1)Br)F)C=O[5]
InChIKey RJWZBFAJSYHLOU-UHFFFAOYSA-N[5]

Note: The molecular weight is calculated based on standard atomic weights, while the monoisotopic mass is based on the most abundant isotopes.

Core Synthetic Transformations & Protocols

The synthetic utility of this compound lies in its capacity to undergo a variety of high-yield, selective reactions at its bromine and aldehyde functionalities. The following sections detail the most critical applications.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The bromine atom is the primary site for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. These methods are foundational to modern drug discovery.

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl and vinyl-aryl structures, which are prevalent motifs in pharmaceuticals.[7][8] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle via oxidative addition into the C-Br bond.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial. They stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent catalyst decomposition.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[8]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)L₂(Br) Pd0->Complex1 Ar-Br OxAdd Oxidative Addition Complex2 Ar-Pd(II)L₂(Ar') Complex1->Complex2 [R-B(OH)₃]⁻ Transmetal Transmetalation Complex2->Pd0 Ar-R RedElim Reductive Elimination ArBr 4-Bromo-2-fluoro-6- methoxybenzaldehyde ArBOH2 R-B(OH)₂ + Base Product Coupled Product

Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and SPhos (0.04 eq.).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq.) followed by a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[9][10] This transformation is indispensable in pharmaceutical development, as the arylamine motif is a key component of countless drug molecules.[10]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precatalyst and ligand is critical and substrate-dependent. Systems like Pd₂(dba)₃ with bulky biarylphosphine ligands (e.g., RuPhos, XPhos) are highly effective.[11] These ligands facilitate the challenging C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[12]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically employed to prevent quenching of the strong base.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L Complex1 Ar-Pd(II)L(Br) Pd0->Complex1 Ar-Br (Oxidative Addition) Complex2 [Ar-Pd(II)L(NR₂)] Complex1->Complex2 + HNR₂ / Base (Amine Coordination & Deprotonation) Complex2->Pd0 Ar-NR₂ (Reductive Elimination)

Buchwald-Hartwig Amination Catalytic Cycle.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried reaction vial with sodium tert-butoxide (NaOtBu, 1.4 eq.), the appropriate biarylphosphine ligand (e.g., RuPhos, 0.02 eq.), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.). Add anhydrous, degassed toluene via syringe.

  • Reaction Conditions: Seal the vial and heat the mixture to 100-110 °C. Stir vigorously until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, creating C(sp²)-C(sp) bonds.[13][14] This reaction is highly valuable for synthesizing conjugated systems used in organic materials or for introducing an alkyne "handle" for subsequent transformations, such as azide-alkyne cycloadditions ("click chemistry").[15]

Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. A palladium(0) complex drives the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[13][16] The copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium center.[17]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base to deprotonate the alkyne and often as the solvent.

  • Copper-Free Variants: To avoid issues with copper, such as the potential for Glaser homocoupling of the alkyne, copper-free Sonogashira protocols have been developed. These typically require a stronger base and proceed through a slightly different mechanism.[16]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)L₂(Br) Pd0->Complex1 Ar-Br (Oxidative Addition) Complex2 Ar-Pd(II)L₂(C≡CR) Complex1->Complex2 Transmetalation Complex2->Pd0 Ar-C≡CR (Reductive Elimination) Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide + Cu(I) / Base CuX Cu(I)X CuAcetylide->Complex1 CuAcetylide->CuX To Pd Cycle

Dual Catalytic Cycles of the Sonogashira Reaction.

Detailed Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.). Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add anhydrous, degassed triethylamine (TEA) or a mixture of THF/TEA. Then, add the terminal alkyne (1.1 eq.) via syringe.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up: Once complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography on silica gel.

Synthetic Transformations of the Aldehyde Group

The aldehyde functionality provides a gateway to a vast array of chemical structures through well-established synthetic transformations.

Aldehyde_Derivatization Start This compound (Ar-CHO) Amine Secondary Amine (Ar-CH₂-NHR) Start->Amine 1. R-NH₂ 2. NaBH(OAc)₃ Alkene Alkene (Ar-CH=CHR) Start->Alkene Wittig Reagent (Ph₃P=CHR) Alcohol Primary Alcohol (Ar-CH₂OH) Start->Alcohol NaBH₄ or LiAlH₄ Imine Imine / Schiff Base (Ar-CH=NR) Start->Imine R-NH₂ (Condensation)

Key Synthetic Pathways from the Aldehyde Group.
  • Reductive Amination: This two-step, one-pot process involves the initial formation of an imine by condensation with a primary or secondary amine, followed by in situ reduction with a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃). This is a highly reliable method for creating substituted benzylamines.

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions convert the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE). The HWE reaction is often preferred as it typically favors the formation of the (E)-alkene and the phosphate byproduct is water-soluble, simplifying purification.

  • Reduction to Alcohol: The aldehyde can be easily reduced to the corresponding primary alcohol using standard reducing agents like sodium borohydride (NaBH₄) in methanol or ethanol. This alcohol can then be used in further synthetic steps, such as etherification or conversion to a leaving group.

Conclusion: A Keystone for Complex Molecule Synthesis

This compound is more than just a chemical intermediate; it is a strategic platform for the efficient assembly of complex, highly functionalized aromatic molecules. The orthogonal reactivity of its aldehyde and bromo groups allows for a programmed, multi-step synthesis where each functional group can be addressed selectively. Its utility in palladium-catalyzed cross-coupling reactions provides direct access to the biaryl, arylamine, and arylalkyne cores that are fundamental to countless high-value compounds in the pharmaceutical and materials science sectors. The protocols and principles outlined in this guide serve as a robust foundation for researchers and scientists to unlock the full synthetic potential of this powerful building block.

References

Application Note: A Detailed Protocol for the Regioselective Formylation of 1,4-Dibromo-2-fluorobenzene via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the regioselective formylation of 1,4-dibromo-2-fluorobenzene to produce 2,5-dibromo-3-fluorobenzaldehyde. Halogenated benzaldehydes are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This protocol leverages the powerful technique of directed ortho-metalation (DoM), utilizing the fluorine substituent as a potent directing group. We detail the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and present expected outcomes. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for the synthesis of this valuable intermediate.

Introduction: The Significance of Fluorinated Benzaldehydes

Substituted benzaldehydes are cornerstone intermediates in organic synthesis, serving as precursors to a vast array of more complex molecules. The incorporation of fluorine and bromine atoms into the aromatic ring imparts unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The target molecule, 2,5-dibromo-3-fluorobenzaldehyde[1], is a versatile scaffold for introducing a fluorinated, dibrominated phenyl moiety in drug discovery and materials science applications.

Traditional electrophilic aromatic substitution methods for formylation, such as the Vilsmeier-Haack[2][3] or Rieche reactions[4], often lack the precise regiochemical control required for polysubstituted aromatic systems. Directed ortho-metalation, by contrast, offers a powerful and highly regioselective strategy. This protocol employs n-butyllithium to selectively deprotonate the position ortho to the fluorine atom, the most activating and directing substituent on the ring, followed by trapping the resulting aryllithium intermediate with an electrophilic formylating agent, N,N-dimethylformamide (DMF).

Reaction Mechanism: Directed ortho-Metalation

The success of this synthesis hinges on the principle of Directed ortho-Metalation (DoM). The fluorine atom in 1,4-dibromo-2-fluorobenzene is a potent ortho-directing group due to its ability to coordinate with the lithium cation and stabilize the resulting carbanion through inductive effects. Deprotonation occurs selectively at the C3 position, which is situated between the fluorine and a bromine atom.

The key steps are:

  • Deprotonation: n-Butyllithium (n-BuLi), a strong organometallic base, abstracts the most acidic proton on the aromatic ring (at C3) at low temperatures (-78 °C) to form a transient aryllithium intermediate. The low temperature is crucial to prevent competing side reactions, such as lithium-halogen exchange with the more labile bromine atoms.[5]

  • Nucleophilic Attack: The highly nucleophilic aryllithium species attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This forms a tetrahedral lithium alkoxide intermediate.

  • Hydrolysis: Upon aqueous acidic workup (e.g., with HCl), the tetrahedral intermediate collapses, eliminating dimethylamine and yielding the final product, 2,5-dibromo-3-fluorobenzaldehyde.

formylation_mechanism start 1,4-Dibromo-2-fluorobenzene nBuLi + n-BuLi (THF, -78 °C) intermediate1 Aryllithium Intermediate nBuLi->intermediate1 Deprotonation DMF + DMF intermediate2 Tetrahedral Intermediate DMF->intermediate2 Nucleophilic Attack workup + H₃O⁺ (Workup) product 2,5-Dibromo-3-fluorobenzaldehyde workup->product Hydrolysis

Caption: Mechanism of Directed ortho-Metalation and Formylation.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. All glassware should be oven-dried or flame-dried under vacuum and the reaction conducted under an inert atmosphere (Nitrogen or Argon).

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.Amount (mmol)Volume/MassSupplier/Purity
1,4-Dibromo-2-fluorobenzene1435-52-5253.89 g/mol 10.02.54 gSigma-Aldrich, 98%
n-Butyllithium (n-BuLi)109-72-864.06 g/mol 11.04.4 mL (2.5 M in hexanes)Acros Organics
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 15.01.17 mLFisher Scientific, Anhydrous
Tetrahydrofuran (THF)109-99-972.11 g/mol -50 mLAcros Organics, Anhydrous
Hydrochloric Acid (HCl)7647-01-036.46 g/mol -~15 mL (2 M aq.)VWR Chemicals
Diethyl Ether (Et₂O)60-29-774.12 g/mol -~150 mLEMD Millipore
Saturated aq. NaHCO₃---~50 mLLab Prepared
Saturated aq. NaCl (Brine)---~50 mLLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol -~5 gSigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add 1,4-dibromo-2-fluorobenzene (2.54 g, 10.0 mmol). Purge the flask with inert gas (N₂ or Ar) for 15 minutes.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 50 mL) via syringe and stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. Maintain the internal temperature below -70 °C during the addition. A slight color change may be observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.17 mL, 15.0 mmol) dropwise via syringe. The reaction is often exothermic; add slowly to maintain the temperature below -70 °C.

  • Warming and Quenching: After stirring at -78 °C for an additional 30 minutes, remove the cooling bath and allow the reaction to warm to 0 °C in an ice-water bath. Quench the reaction by slowly adding 2 M aqueous HCl (~15 mL) until the solution is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (~50 mL) and water (~30 mL). Shake well and separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford the pure product.

Characterization of 2,5-dibromo-3-fluorobenzaldehyde

The final product is expected to be a solid or oil. Its identity and purity should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a singlet for the aldehyde proton (~10 ppm) and two doublets in the aromatic region.

  • ¹³C NMR: Expect a resonance for the aldehyde carbonyl (~185-190 ppm) and distinct signals for the aromatic carbons, showing C-F and C-Br coupling.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the product's mass (m/z = 281.88) with the characteristic isotopic pattern for two bromine atoms.

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch should be visible around 1700 cm⁻¹.

Safety Precautions

Adherence to strict safety protocols is mandatory. This reaction involves highly hazardous materials.

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air) and highly corrosive.[6][7][8][9][10] It reacts violently with water. Always handle under an inert atmosphere using proper syringe techniques. Wear a flame-resistant lab coat, safety goggles, and appropriate gloves (e.g., nitrile inner, neoprene outer).[6] Ensure a Class D fire extinguisher (for combustible metals) is accessible.

  • N,N-Dimethylformamide (DMF): A flammable liquid and a reproductive toxin.[11][12][13] It is readily absorbed through the skin.[14] Handle only in a well-ventilated chemical fume hood.[11][14] Wear appropriate PPE, including chemical-resistant gloves and eye protection.

  • 1,4-Dibromo-2-fluorobenzene: Causes skin and serious eye irritation. May cause respiratory irritation.[15][16] Avoid inhalation of dust and contact with skin and eyes.

  • General Handling: The entire procedure should be conducted within a certified chemical fume hood.[14] Ensure eyewash stations and safety showers are readily accessible.[7] All contaminated waste must be disposed of as hazardous waste according to institutional guidelines.[6]

Experimental Workflow Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Assemble & Dry Glassware under Inert Atmosphere reagents 2. Add Substrate & Solvent setup->reagents cool 3. Cool to -78 °C reagents->cool add_buli 4. Add n-BuLi (Lithiation) cool->add_buli add_dmf 5. Add DMF (Formylation) add_buli->add_dmf quench 6. Warm & Quench with HCl add_dmf->quench extract 7. Liquid-Liquid Extraction quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterize Product (NMR, MS, IR) purify->characterize

Caption: Overall experimental workflow from setup to analysis.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The dysregulation of protein kinase activity is a fundamental driver of numerous cancers, making kinase inhibitors a cornerstone of modern targeted therapies.[1][2] This document provides a comprehensive guide for the synthesis of a novel class of potential kinase inhibitors, specifically targeting the RAF kinase family, utilizing the versatile starting material, 4-Bromo-2-fluoro-6-methoxybenzaldehyde. We present a detailed, two-step synthetic pathway involving a Suzuki-Miyaura cross-coupling reaction followed by a reductive amination. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the chosen methodologies, grounded in established chemical principles.

Introduction: The Rationale for Targeting RAF Kinases

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[3] Mutations in the BRAF gene, a key component of this cascade, lead to its constitutive activation and are implicated in a significant percentage of human cancers, most notably melanoma.[1][4] The development of small molecule inhibitors that target the ATP-binding site of mutant B-Raf has revolutionized the treatment of these malignancies.[3][5] However, the emergence of resistance necessitates the development of new generations of RAF inhibitors.[1][6]

This guide focuses on a synthetic strategy starting from this compound. This starting material is strategically chosen for its distinct functional handles:

  • An aldehyde group , which can be readily converted into a variety of functional groups to interact with the solvent front of the kinase active site.

  • A bromine atom , which is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse heterocyclic systems that can act as hinge-binding motifs.

  • Ortho-fluoro and -methoxy substituents , which can influence the conformation of the molecule and its binding affinity through specific electronic and steric interactions within the kinase domain.

The proposed synthetic route aims to generate a library of compounds based on a core structure designed to exhibit pan-RAF inhibitory activity, potentially offering advantages in overcoming resistance mechanisms.[2][7]

Proposed Synthetic Workflow

The overall synthetic strategy is a convergent two-step process. The first step involves the construction of the core biaryl scaffold via a Suzuki-Miyaura cross-coupling reaction. The second step introduces a key amine functionality through reductive amination of the aldehyde. This approach allows for the late-stage diversification of the molecule, enabling the rapid generation of an analogue library for structure-activity relationship (SAR) studies.

G A This compound C Suzuki-Miyaura Coupling A->C B Heterocyclic Boronic Acid (e.g., Pyrimidine-5-boronic acid) B->C D Intermediate: 4-(Heterocycle)-2-fluoro-6-methoxybenzaldehyde C->D Step 1 F Reductive Amination D->F E Primary/Secondary Amine (R1R2NH) E->F G Final Kinase Inhibitor F->G Step 2

Figure 1: Proposed two-step synthetic workflow.

Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for creating biaryl systems which are common in kinase inhibitors.[8] In this step, we couple the aryl bromide of our starting material with a heterocyclic boronic acid. The choice of a nitrogen-containing heterocycle, such as a pyrimidine, is strategic, as these motifs are known to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[9]

Protocol 1: Synthesis of 4-(Pyrimidin-5-yl)-2-fluoro-6-methoxybenzaldehyde

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)A common and effective Pd(II) source that forms the active Pd(0) catalyst in situ.
Ligand SPhos (4 mol%)A bulky, electron-rich biaryl monophosphine ligand that is highly effective for coupling electron-rich aryl bromides and sterically hindered substrates, helping to overcome the deactivating effect of the ortho-methoxy group.[10]
Base K₃PO₄ (2.0 equivalents)A moderately strong, non-nucleophilic base that is effective in promoting transmetalation while minimizing side reactions like protodeboronation, which can be an issue with sensitive heterocyclic boronic acids.[11]
Solvent 1,4-Dioxane / H₂O (4:1)A common solvent system for Suzuki couplings that effectively dissolves both organic and inorganic reagents. The presence of water is often crucial for the catalytic cycle.
Temperature 80 - 100 °CSufficient thermal energy to drive the reaction, particularly the often rate-limiting oxidative addition step with the electron-rich aryl bromide.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and decomposition of the Pd(0) catalyst and the phosphine ligand.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), pyrimidine-5-boronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and SPhos (0.04 eq.).

  • Seal the flask with a septum and perform at least three vacuum/backfill cycles with argon to ensure an inert atmosphere.

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1) by bubbling argon through the mixture for 20-30 minutes.

  • Add the degassed solvent to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(pyrimidin-5-yl)-2-fluoro-6-methoxybenzaldehyde intermediate.

Step 2: Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and is a staple in medicinal chemistry for introducing amine functionalities.[12][13] This reaction converts the aldehyde group of our intermediate into a secondary or tertiary amine, providing a crucial interaction point for the kinase inhibitor with the protein. The choice of amine (R¹R²NH) is a key point for diversification to explore the SAR.

Protocol 2: Synthesis of a Final Kinase Inhibitor via Reductive Amination

ParameterRecommended ConditionRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)A mild and selective reducing agent that is particularly effective for reductive aminations.[13] It is less basic than other borohydrides, reducing the likelihood of side reactions, and does not reduce the aldehyde in the absence of the amine, allowing for a one-pot procedure.
Amine e.g., (R)-3-aminopiperidine (1.1 eq.)The choice of amine is critical for biological activity. A chiral amine can introduce stereospecific interactions. Piperidine and other saturated heterocycles are common in kinase inhibitors, often providing favorable solubility and metabolic properties.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous, non-protic solvents that are excellent for this transformation.
Additive Acetic Acid (catalytic amount)A weak acid catalyst that promotes the formation of the intermediate iminium ion, which is the species that is subsequently reduced by the hydride reagent. The reaction is typically most efficient under weakly acidic conditions (pH ~5-6).[13]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature, making it operationally simple.

Procedure:

  • Dissolve the intermediate, 4-(pyrimidin-5-yl)-2-fluoro-6-methoxybenzaldehyde (1.0 eq.), in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.

  • Add the selected amine (e.g., (R)-3-aminopiperidine, 1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring solution.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final kinase inhibitor.

Biological Context: Targeting the RAF/MEK/ERK Signaling Pathway

The synthesized compounds are designed to inhibit RAF kinases. In healthy cells, the RAF/MEK/ERK pathway (also known as the MAPK pathway) is tightly regulated and transmits signals from cell surface receptors to the nucleus, controlling cell fate.[3] In many cancers, mutations in upstream proteins like RAS or in RAF itself (most commonly the B-Raf V600E mutation) lead to the pathway becoming constitutively active, driving uncontrolled cell proliferation and survival.[1][6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription CellCycle Proliferation, Survival, Differentiation Transcription->CellCycle Inhibitor Synthesized Inhibitor Inhibitor->RAF

Figure 2: Simplified RAF/MEK/ERK signaling pathway and the point of inhibition.

Our synthesized inhibitor is hypothesized to bind to the ATP-binding pocket of RAF kinases, preventing the phosphorylation and activation of MEK1/2. This action blocks the downstream signaling cascade, ultimately leading to a reduction in cancer cell proliferation and survival. The specific substitutions on the phenyl ring and the nature of the amine introduced in Step 2 are critical for achieving high potency and selectivity for the target kinase.

Summary and Outlook

This application note details a robust and flexible synthetic route to a novel class of potential RAF kinase inhibitors starting from this compound. The described Suzuki-Miyaura and reductive amination protocols are well-established, high-yielding reactions that allow for significant structural diversity in the final products. By providing detailed, step-by-step procedures and the underlying scientific rationale, this guide serves as a valuable resource for researchers engaged in the discovery and development of next-generation targeted cancer therapies.

References

Reaction of 4-Bromo-2-fluoro-6-methoxybenzaldehyde with Primary Amines: A Guide to Selective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of 4-Bromo-2-fluoro-6-methoxybenzaldehyde with primary amines. This substituted benzaldehyde is a versatile building block, possessing dual reactivity that allows for selective synthesis of distinct molecular scaffolds valuable in medicinal chemistry. We will explore the two primary reaction pathways: Reductive Amination at the aldehyde functional group and Nucleophilic Aromatic Substitution (SNAr) at the fluorine-bearing carbon. This guide explains the underlying chemical principles, provides detailed, validated protocols for selectively targeting each pathway, and offers insights into troubleshooting and data interpretation.

Chemical Principles and Mechanistic Overview

The reactivity of this compound is governed by two key functional sites: the electrophilic carbonyl carbon of the aldehyde and the electron-deficient aromatic ring susceptible to nucleophilic attack. The choice of reaction conditions dictates which pathway is favored, enabling the synthesis of either N-substituted benzylamines or 2-amino-substituted benzaldehydes.

Pathway A: Reductive Amination

Reductive amination is a robust method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[1] The reaction proceeds in two main steps:

  • Imine Formation: The primary amine acts as a nucleophile, attacking the aldehyde's carbonyl carbon to form a hemiaminal intermediate.[2] This is followed by the acid-catalyzed elimination of a water molecule to yield a Schiff base, or imine.[3]

  • Reduction: The imine is then reduced to a secondary amine using a selective reducing agent.

The key to a successful one-pot reductive amination is the use of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)3) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones but readily reduces the protonated imine.[6]

DOT script for Reductive Amination Mechanism

G Reductive Amination Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Start Aldehyde + Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) + H2O Hemiaminal->Imine - H2O (Dehydration) Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H+ Product Secondary Amine Product Iminium->Product + [H-] (from NaBH(OAc)3)

G Reductive Amination Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Start Aldehyde + Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) + H2O Hemiaminal->Imine - H2O (Dehydration) Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H+ Product Secondary Amine Product Iminium->Product + [H-] (from NaBH(OAc)3)

Caption: The two-stage mechanism of reductive amination.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Aryl halides are typically resistant to nucleophilic substitution, but the reaction can proceed if the aromatic ring is activated by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[7] In this compound, the aldehyde group (-CHO) and the fluorine atom act as EWGs.

The SNAr reaction follows a two-step addition-elimination mechanism:

  • Addition: The primary amine nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The negative charge is delocalized onto the ortho and para positions, including onto the oxygen of the aldehyde group, which provides significant stabilization.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).

Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[10]

DOT script for SNAr Mechanism

G SNAr Addition-Elimination Mechanism Start Aryl Fluoride + Primary Amine (R-NH2) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Start->Meisenheimer Step 1: Nucleophilic Addition Product Substituted Product + F- Meisenheimer->Product Step 2: Elimination of Leaving Group

G SNAr Addition-Elimination Mechanism Start Aryl Fluoride + Primary Amine (R-NH2) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Start->Meisenheimer Step 1: Nucleophilic Addition Product Substituted Product + F- Meisenheimer->Product Step 2: Elimination of Leaving Group

Caption: The two-step mechanism of nucleophilic aromatic substitution.

Controlling Reaction Selectivity

The choice between these two pathways can be effectively controlled by manipulating the reaction conditions:

  • Temperature: Reductive amination is typically performed at or below room temperature. SNAr reactions often require elevated temperatures to overcome the activation energy for attacking the aromatic ring.

  • Reagents: The presence of a reducing agent (like NaBH(OAc)3) is essential for the reductive amination pathway. Omitting it will prevent the reduction of the imine.

  • Base: SNAr reactions are often facilitated by a non-nucleophilic base to neutralize the proton released from the amine upon addition, driving the reaction forward.

Protocols and Methodologies

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Materials and Equipment
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate

  • Condenser and nitrogen/argon inlet

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Analytical instruments: NMR spectrometer, Mass Spectrometer (MS), Thin Layer Chromatography (TLC) plates.

Protocol 1: Selective Reductive Amination

Objective: To synthesize N-((4-bromo-2-fluoro-6-methoxyphenyl)methyl)amines via selective reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add the primary amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may effervesce slightly.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and MS analysis.

ReagentM.W. ( g/mol )MmolEquivalents
This compound233.041.01.0
Primary Amine (R-NH₂)Varies1.11.1
Sodium Triacetoxyborohydride (STAB)211.941.51.5
Dichloromethane (DCM)--Solvent
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize 4-Bromo-2-(alkyl/arylamino)-6-methoxybenzaldehydes by selectively displacing the fluorine atom.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, combine this compound (1.0 eq), the primary amine (1.2 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction typically takes 6-24 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove the solvent and base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material using flash column chromatography (e.g., hexane/ethyl acetate).

  • Characterization: Analyze the final product using ¹H NMR, ¹³C NMR, and MS to confirm its structure.

ReagentM.W. ( g/mol )MmolEquivalents
This compound233.041.01.0
Primary Amine (R-NH₂)Varies1.21.2
Potassium Carbonate (K₂CO₃)138.212.02.0
Dimethylformamide (DMF)--Solvent

General Experimental Workflow Visualization
DOT script for Experimental Workflow

G cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Reagents + Solvent) Reaction 2. Reaction (Stirring / Heating) Setup->Reaction Monitoring 3. Monitoring (TLC / LC-MS) Reaction->Monitoring Workup 4. Workup & Extraction Monitoring->Workup Reaction Complete Purification 5. Purification (Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis

G cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Reagents + Solvent) Reaction 2. Reaction (Stirring / Heating) Setup->Reaction Monitoring 3. Monitoring (TLC / LC-MS) Reaction->Monitoring Workup 4. Workup & Extraction Monitoring->Workup Reaction Complete Purification 5. Purification (Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for synthesis and analysis.

Data Interpretation and Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagents; Insufficient temperature (for SNAr); Deactivated catalyst/reductant.Check the purity of reagents; Increase temperature for SNAr in 20 °C increments; Use fresh NaBH(OAc)₃ for reductive amination.
Formation of Both Products Reaction conditions are not selective enough.For reductive amination, ensure the temperature is kept low (0 °C to RT). For SNAr, ensure no acidic catalyst is present that could promote imine formation.
SNAr: Low Yield Amine is not nucleophilic enough; Base is too weak; Insufficient temperature or reaction time.Switch to a more polar solvent like DMSO; Use a stronger base like K₂CO₃; Increase temperature and/or reaction time.
Reductive Amination: Aldehyde remains Imine formation is slow or unfavorable; Reductant was added too early or is not active.Add a catalytic amount of acetic acid to promote imine formation; Allow more time for imine formation before adding the reductant; Use fresh NaBH(OAc)₃.
Multiple Alkylations The secondary amine product is reacting further. This is more common in direct alkylations with alkyl halides but can occur under some conditions.[11][12]Use a slight excess of the primary amine (1.1-1.2 eq) to favor the formation of the desired product. Ensure complete conversion of the starting aldehyde.

Applications in Drug Discovery

The products derived from these reactions are valuable scaffolds in medicinal chemistry.

  • Substituted Benzylamines (from Reductive Amination): This motif is present in a wide range of pharmacologically active compounds, including receptor agonists/antagonists, enzyme inhibitors, and CNS-active agents. The specific substitution pattern on the aromatic ring can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.

  • 2-Amino-benzaldehydes (from SNAr): These are versatile intermediates for the synthesis of heterocyclic compounds such as quinolines, quinazolines, and benzodiazepines, which are privileged structures in drug discovery.[13] The remaining aldehyde can be used for further elaboration, creating complex molecular architectures.

The ability to selectively control the reaction pathway of this compound provides a powerful tool for generating diverse chemical libraries for screening and lead optimization in drug development programs.

References

protocol for synthesizing bioactive heterocycles from 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Bioactive Heterocycles from 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Abstract

Substituted benzaldehydes are cornerstone building blocks in medicinal chemistry, valued for their versatility in constructing complex molecular architectures.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound as a strategic starting material for the synthesis of bioactive heterocycles. This trifunctionalized scaffold offers orthogonal chemical handles that enable sequential, high-yield transformations, including palladium-catalyzed cross-coupling reactions and subsequent cyclization cascades. We present two field-proven protocols for the synthesis of highly sought-after quinoline and benzimidazole cores, which are prevalent in numerous kinase inhibitors and other therapeutic agents.[3][4] The methodologies are detailed with step-by-step instructions, mechanistic insights, and expected outcomes to ensure reproducibility and facilitate further derivatization for drug discovery programs.

Introduction: The Strategic Utility of this compound

This compound is a highly valuable starting material due to its distinct and orthogonally reactive functional groups. The strategic placement of the bromo, fluoro, and aldehyde moieties allows for a modular and divergent synthetic approach to a wide array of complex heterocycles.

  • The Aldehyde Group: Serves as the primary anchor for heterocycle formation through condensation and cyclization reactions.

  • The Bromo Group: An ideal handle for introducing molecular diversity via robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] This allows for the late-stage installation of aryl, heteroaryl, or amino substituents.

  • The ortho-Fluoro Group: Activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can act as a key reactive partner in cyclization reactions, such as the Friedländer annulation for quinoline synthesis.[7]

  • The Methoxy Group: Functions as an electron-donating group, influencing the electronic properties and metabolic stability of the final compounds.

This guide details two distinct synthetic pathways that leverage these functionalities to produce quinoline and benzimidazole scaffolds, both of which are privileged structures in medicinal chemistry.[8][9]

Overview of Synthetic Strategies

The protocols herein are designed around a modular two-step strategy: (1) Core Modification via palladium-catalyzed cross-coupling at the bromine position, followed by (2) Heterocycle Formation utilizing the aldehyde and ortho-fluoro groups. This approach allows for the creation of a diverse library of compounds from a single, advanced intermediate.

G cluster_0 Pathway 1: Quinoline Synthesis cluster_1 Pathway 2: Benzimidazole Synthesis start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald inter1 Intermediate 1 (Biaryl Aldehyde) suzuki->inter1 friedlander Friedländer Annulation (Cyclization) inter1->friedlander quinoline Bioactive Quinoline Scaffold friedlander->quinoline inter2 Intermediate 2 (Amino-benzaldehyde) buchwald->inter2 condensation Condensation & Cyclization inter2->condensation benzimidazole Bioactive Benzimidazole Scaffold condensation->benzimidazole

Caption: Divergent synthetic pathways from the starting material.

Protocol 1: Synthesis of a 4-Aryl-8-fluoro-6-methoxyquinoline Scaffold

This protocol first employs a Suzuki-Miyaura coupling to generate a biaryl aldehyde intermediate, which then undergoes a Friedländer-type annulation to construct the quinoline core. Quinolines are a critical class of heterocycles with applications as antimalarial, anticancer, and anti-inflammatory agents.[4][10]

Part A: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[11] The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields, especially with sterically hindered or electronically deactivated substrates.

G pd0 L₂Pd(0) pd_complex1 L₂Pd(II)(Ar)(X) pd0->pd_complex1 Oxidative Addition arx Ar-X arx->pd_complex1 arb Ar'-B(OR)₂ arb->pd_complex1 ar_ar Ar-Ar' base Base base->pd_complex1 pd_complex2 L₂Pd(II)(Ar)(Ar') pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination pd_complex2->ar_ar

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol:

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 4-aryl-2-fluoro-6-methoxybenzaldehyde intermediate.

Part B: Friedländer Annulation to Form the Quinoline Ring

This step involves the base-catalyzed condensation of the intermediate aldehyde with a ketone containing an α-methylene group (e.g., acetone, acetophenone). The intramolecular nucleophilic attack on the ortho-fluoro position followed by elimination drives the cyclization.

Experimental Protocol:

  • Reagent Setup: In a round-bottom flask, dissolve the 4-aryl-2-fluoro-6-methoxybenzaldehyde intermediate (1.0 eq.) in ethanol.

  • Reagent Addition: Add the ketone (e.g., acetone, 3.0 eq.) and a catalytic amount of a strong base such as potassium tert-butoxide (KOtBu, 0.2 eq.).

  • Reaction: Stir the mixture at reflux (approx. 80 °C) for 6-8 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo. Add cold water to precipitate the solid product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from ethanol to obtain the pure quinoline product.

Compound Step Reactants Yield (%) ¹H NMR (CDCl₃, δ ppm) MS (ESI+) m/z
Intermediate 1a SuzukiPhenylboronic acid85-9510.41 (s, 1H), 7.6-7.4 (m, 5H), 7.15 (s, 1H), 6.95 (s, 1H), 3.90 (s, 3H)231.07 [M+H]⁺
Quinoline 2a AnnulationAcetone75-858.90 (d, 1H), 7.8-7.5 (m, 6H), 7.20 (s, 1H), 7.00 (s, 1H), 3.95 (s, 3H), 2.55 (s, 3H)268.10 [M+H]⁺

Protocol 2: Synthesis of a 4-Amino-2-fluoro-6-methoxybenzaldehyde Derived Benzimidazole

This pathway utilizes a Buchwald-Hartwig amination to form a C-N bond, creating a key aniline intermediate.[12] This intermediate is then condensed with an ortho-phenylenediamine to construct the benzimidazole core, a scaffold found in numerous FDA-approved drugs.[13]

Part A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination requires careful selection of a palladium precatalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base to facilitate the challenging C-N bond formation.[14]

G pd0 L-Pd(0) pd_complex1 L-Pd(II)(Ar)(X) pd0->pd_complex1 Oxidative Addition arx Ar-X arx->pd_complex1 amine R₂NH amine->pd_complex1 ar_n Ar-NR₂ base Base base->pd_complex1 pd_complex2 [L-Pd(Ar)(NR₂)] pd_complex1->pd_complex2 Amine Coordination & Deprotonation pd_complex2->pd0 Reductive Elimination pd_complex2->ar_n

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol:

  • Reagent Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., G3-XPhos, 0.02 eq.).

  • Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add degassed toluene as the solvent to a concentration of 0.2 M.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 18-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (hexane/ethyl acetate) to afford the 4-amino-2-fluoro-6-methoxybenzaldehyde intermediate.

Part B: Benzimidazole Formation

The formation of the benzimidazole ring is achieved through the condensation of the aldehyde with an ortho-phenylenediamine, followed by an oxidative cyclization.

Experimental Protocol:

  • Reagent Setup: Dissolve the 4-amino-2-fluoro-6-methoxybenzaldehyde intermediate (1.0 eq.) and o-phenylenediamine (1.1 eq.) in ethanol.

  • Catalyst Addition: Add sodium metabisulfite (Na₂S₂O₅, 1.5 eq.) as both a catalyst and mild oxidant.[13]

  • Reaction: Reflux the mixture for 4-6 hours. The reaction can be monitored by observing the formation of a new, more fluorescent spot on TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the resulting precipitate by filtration. Wash thoroughly with water to remove any residual salts and dry under vacuum to yield the final benzimidazole product.

Compound Step Reactants Yield (%) ¹H NMR (DMSO-d₆, δ ppm) MS (ESI+) m/z
Intermediate 3a BuchwaldAniline70-809.95 (s, 1H), 8.55 (s, 1H), 7.4-7.1 (m, 5H), 6.50 (d, 1H), 6.40 (d, 1H), 3.85 (s, 3H)246.09 [M+H]⁺
Benzimidazole 4a Cyclizationo-phenylenediamine80-9012.8 (br s, 1H), 8.2-7.2 (m, 11H), 6.65 (d, 1H), 6.55 (d, 1H), 3.90 (s, 3H)334.13 [M+H]⁺

Conclusion

This compound stands out as a superior starting material for constructing diverse and biologically relevant heterocyclic scaffolds. The orthogonal reactivity of its functional groups permits a logical and efficient synthetic sequence, enabling both C-C and C-N bond formation prior to heterocycle construction. The detailed protocols provided herein for the synthesis of quinoline and benzimidazole cores serve as a robust foundation for medicinal chemistry campaigns, particularly in the development of novel kinase inhibitors and other targeted therapeutics.

References

4-Bromo-2-fluoro-6-methoxybenzaldehyde material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde for Advanced Research

Section 1: Compound Profile and Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde, a class of compounds that serve as versatile building blocks in organic synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups: the aldehyde, the aryl bromide, and the electronically influential fluoro and methoxy substituents. This unique arrangement allows for sequential and site-selective modifications, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.

The aldehyde group can undergo a wide range of transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid. The bromine atom is strategically positioned for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine and methoxy groups modulate the electronic properties of the benzene ring, influencing the reactivity of the other functional groups and providing steric hindrance that can direct reaction pathways.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₆BrFO₂ [1]
Molecular Weight 233.036 g/mol [1]
Physical Form Solid [1]
Purity Typically ≥98% [1]

| InChI Key | RJWZBFAJSYHLOU-UHFFFAOYSA-N |[1] |

Section 2: Comprehensive Safety & Handling Protocol

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety protocol can be established based on the known hazards of structurally similar aromatic aldehydes and halides. The following guidelines are synthesized from SDS documentation for analogous compounds and represent best practices for laboratory handling.[2][3][4]

Hazard Identification & GHS Classification

This compound should be treated as hazardous. Based on analogous structures, the anticipated hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[4]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Skin Sensitization: May cause an allergic skin reaction.

Anticipated GHS Pictograms:

alt text

Signal Word: Warning

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Laboratory Handling Workflow

All operations involving this compound must be conducted in a certified chemical fume hood. A standard workflow should be followed to minimize exposure risk.

G cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_post Cleanup & Disposal a Assess Hazards (Review SDS/Analog Data) b Don Required PPE (Gloves, Goggles, Lab Coat) a->b c Weigh Solid in Fume Hood (Use contained vessel) b->c d Perform Reaction in Fume Hood c->d Transfer to Reaction e Aqueous Workup & Extraction d->e f Clean Glassware in Fume Hood e->f Process Completion g Dispose of Waste (Segregated Halogenated Waste) f->g h Wash Hands Thoroughly g->h

Caption: Standard workflow for handling hazardous solid chemical reagents.
First Aid and Emergency Procedures

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation occurs, seek medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[4][5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist or seek emergency medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and immediately call a POISON CENTER or doctor.[4]

Section 3: Applications & Synthetic Utility

This compound is not an end-product but a strategic intermediate. Its value lies in the ability to leverage its functional groups in distinct synthetic steps.

Role in Medicinal Chemistry

Substituted benzaldehydes are foundational scaffolds in drug discovery. This particular molecule offers three key points of diversification:

  • Aldehyde Handle: Can be converted into amines, alcohols, acids, or used to build heterocyclic rings (e.g., quinolines, imidazoles).

  • Bromine Handle: Acts as a linchpin for introducing molecular complexity via cross-coupling reactions. This is essential for structure-activity relationship (SAR) studies, where different aryl or alkyl groups can be appended to a core structure.

  • Fluoro-Methoxy Substitution: The ortho-fluoro and ortho-methoxy groups provide significant steric and electronic influence. The fluorine atom can enhance metabolic stability and binding affinity through hydrogen bonding or dipole interactions. The methoxy group can be a precursor to a phenol, offering another point for modification.

Key Reaction Pathways

The compound's structure allows for a diverse range of subsequent reactions, which can be selected based on the desired final product.

G A 4-Bromo-2-fluoro-6- methoxybenzaldehyde B Suzuki Coupling (Adds Aryl/Alkyl Group) A->B R-B(OH)₂, Pd catalyst C Reductive Amination (Forms Amine) A->C 1. R₂NH 2. NaBH(OAc)₃ D Wittig Reaction (Forms Alkene) A->D Ph₃P=CHR E Oxidation (e.g., Pinnick) (Forms Carboxylic Acid) A->E NaClO₂, NaH₂PO₄ F Nucleophilic Aromatic Substitution (SNAr) (Potential OMe displacement) A->F Strong Nucleophile

Caption: Major synthetic pathways available from the title compound.

Section 4: Detailed Experimental Protocol: Synthesis via SNAr

This protocol details the synthesis of the title compound from a plausible precursor, 4-Bromo-2,6-difluorobenzaldehyde, via a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is well-documented for displacing an activated fluorine atom with a methoxide nucleophile.[6][7]

Objective

To synthesize this compound by selective methoxylation of 4-Bromo-2,6-difluorobenzaldehyde.

Materials and Reagents
  • 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Methanol (MeOH), anhydrous (solvent, ~0.2 M concentration)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure

G start Start setup 1. Combine Precursor (1 eq) and K₂CO₃ (1.5 eq) in anhydrous MeOH. start->setup heat 2. Heat mixture to reflux (approx. 65°C) with vigorous stirring. setup->heat monitor 3. Monitor reaction progress via TLC (e.g., 4:1 Hexanes:EtOAc). Expect ~4-6 hours. heat->monitor workup_start 4. Cool reaction to room temperature. monitor->workup_start filter 5. Filter off solid K₂CO₃. Rinse with small amount of MeOH. workup_start->filter concentrate 6. Concentrate filtrate under reduced pressure. filter->concentrate dissolve 7. Redissolve residue in DCM and wash with sat. NaHCO₃. concentrate->dissolve wash 8. Wash organic layer with brine. dissolve->wash dry 9. Dry organic layer over anhydrous MgSO₄. wash->dry purify 10. Filter and concentrate. Purify via flash chromatography. dry->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the synthesis of the title compound.
Rationale and Mechanistic Insights

  • Choice of Base: Potassium carbonate is a mild, heterogeneous base.[6][7] It is sufficient to deprotonate methanol to form the methoxide nucleophile in situ but is not strong enough to promote side reactions like the Cannizzaro disproportionation of the aldehyde, which can be an issue with stronger bases like sodium methoxide.[6]

  • Solvent: Methanol serves as both the solvent and the source of the nucleophile, maximizing reaction efficiency.

  • Workup: The aqueous NaHCO₃ wash neutralizes any acidic impurities, and the brine wash helps to remove water from the organic layer before the final drying step with MgSO₄.

  • Purification: Flash column chromatography is typically required to separate the desired mono-substituted product from unreacted starting material and any potential di-substituted byproducts.

Expected Outcome & Characterization

The final product, this compound, is expected to be a solid.[1] Successful synthesis should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~10 ppm), two aromatic protons, and the methoxy group protons (~3.9-4.1 ppm).

  • ¹³C NMR: Expect a peak for the aldehyde carbonyl (~185-190 ppm) and distinct signals for the aromatic carbons, showing C-F and C-Br couplings.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a single bromine atom (M and M+2 peaks in a ~1:1 ratio).

Section 5: References

  • This compound , CymitQuimica. --INVALID-LINK--

  • 4-Bromo-2-fluoro-6-hydroxybenzaldehyde , PubChem, National Center for Biotechnology Information. --INVALID-LINK--

  • Safety Data Sheet: 4-Bromo-2-fluoro-6-methoxybenzeneboronic acid , Apollo Scientific. --INVALID-LINK--

  • Safety Data Sheet , Sigma-Aldrich. --INVALID-LINK--

  • Safety Data Sheet: 3-Bromo-4-methoxybenzaldehyde , Fisher Scientific. --INVALID-LINK--

  • Safety Data Sheet: 4-Bromo-2-methoxybenzaldehyde , Apollo Scientific. --INVALID-LINK--

  • Safety Data Sheet: 3-Bromo-4-methoxybenzaldehyde , Thermo Fisher Scientific. --INVALID-LINK--

  • 4-Bromo-2-methoxybenzaldehyde 97% , Sigma-Aldrich. --INVALID-LINK--

  • 2-Fluoro-4-methoxybenzaldehyde 97% , Sigma-Aldrich. --INVALID-LINK--

  • Processes for producing 4-bromo-2-methoxybenzaldehyde , Google Patents (US8692026B2). --INVALID-LINK--

  • Method for preparing 4-bromo-2-methoxy-benzaldehyde , Google Patents (CN103025696B). --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-6-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies employed for the synthesis of this molecule:

  • Direct Formylation: This approach starts with 3-bromo-1-fluoro-5-methoxybenzene and introduces the aldehyde group in a single step, typically via ortho-lithiation followed by quenching with a formylating agent like N,N-Dimethylformamide (DMF), or through an electrophilic aromatic substitution like the Vilsmeier-Haack reaction.[1] While seemingly efficient, this route is often plagued by issues with regioselectivity.

  • Two-Step Sequence (Halogen-Exchange followed by SNAr): A more controlled and often preferred industrial method begins with 1,4-dibromo-2-fluorobenzene. The first step involves a selective metal-halogen exchange at the C4 position, followed by formylation to yield the intermediate, 4-bromo-2-fluorobenzaldehyde. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom is displaced by a methoxy group using a reagent like sodium methoxide or, more preferably, potassium carbonate in methanol.[2][3][4]

Q2: Which synthetic route is recommended for achieving the highest purity and yield?

In our experience, the Two-Step Sequence from 1,4-dibromo-2-fluorobenzene offers superior control and avoids the significant isomeric impurity issues that can arise from the direct formylation of 3-bromo-1-fluoro-5-methoxybenzene.[2][4] The regioselectivity of the initial metal-halogen exchange is highly specific, and the subsequent SNAr reaction is generally clean, provided the conditions are optimized to prevent side reactions.

Q3: What are the most common classes of side products encountered in this synthesis?

The side product profile depends heavily on the chosen route:

  • Isomeric Impurities: Primarily an issue in the direct formylation route, leading to the formation of 2-bromo-4-fluoro-6-methoxybenzaldehyde.

  • Cannizzaro Reaction Products: Occur during the SNAr step of the two-step sequence if strong bases are used, resulting in the formation of the corresponding benzyl alcohol and benzoic acid.[2][4]

  • Incomplete Reaction: Unreacted starting materials or intermediates are common in any multi-step synthesis.

  • Oxidation Products: The aldehyde product can be oxidized to the corresponding carboxylic acid, especially during workup if exposed to air for extended periods.[5]

Q4: What analytical techniques are best for monitoring the reaction and final product purity?

A combination of chromatographic and spectroscopic methods is essential:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and quantifying the purity of the final product, especially for separating the desired product from its isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the product and side products.[5]

  • 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for unambiguous structural confirmation of the final product and for characterizing any isolated impurities.[5]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: An Isomeric Impurity is Detected in my Final Product

Symptom: You observe a second major peak in your HPLC or GC analysis with an identical mass to your target molecule, which persists even after standard purification.

Primary Cause: This is the classic hallmark of poor regioselectivity during a direct formylation of 3-bromo-1-fluoro-5-methoxybenzene. Both the methoxy and fluoro groups are ortho, para-directing. While the aldehyde is expected to add at the C2 position (ortho to fluorine, para to methoxy), formylation at the C6 position (ortho to both methoxy and fluorine) can also occur, yielding 2-Bromo-4-fluoro-6-methoxybenzaldehyde . The methoxy group is a powerful ortho-director, making this a highly probable side reaction.[6]

Logical Flow: Isomer Formation ```dot

G cluster_start Starting Material cluster_reaction Direct Formylation (e.g., Vilsmeier-Haack) cluster_products Potential Products start 3-Bromo-1-fluoro-5-methoxybenzene reaction POCl3 / DMF start->reaction desired Desired Product: This compound (Formylation at C2) reaction->desired Major Pathway (Kinetically/Sterically Favored) isomer Isomeric Side Product: 2-Bromo-4-fluoro-6-methoxybenzaldehyde (Formylation at C6) reaction->isomer Competing Pathway (Electronically Favored by OMe)

Caption: The desired SNAr reaction can be followed by an undesirable Cannizzaro reaction.

Solutions:

  • Use a Milder Base: The most effective solution, as highlighted in several process patents, is to replace sodium methoxide with a weaker, non-nucleophilic base. Using a slurry of potassium carbonate (K2CO3) in methanol provides a sufficiently basic environment for the SNAr reaction to proceed at a moderate temperature (e.g., 50 °C) without inducing the Cannizzaro reaction. [2][4]2. Control Air Exposure: To prevent simple oxidation of the aldehyde to the carboxylic acid, ensure the reaction and subsequent aqueous workup are performed under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Low or Inconsistent Yield

Symptom: The reaction fails to proceed to completion, leaving a large amount of unreacted starting material or intermediate.

Potential CauseApplicable RouteTroubleshooting & Optimization
Inefficient Lithiation Ortho-lithiationEnsure your organolithium reagent (e.g., n-BuLi) is properly titrated and fresh. The presence of coordinating agents like TMEDA (tetramethylethylenediamine) can accelerate lithiation. Maintain cryogenic temperatures (-78 °C) to prevent side reactions. [6]
Low Substrate Reactivity Vilsmeier-HaackThe benzene ring, substituted with three electron-withdrawing/neutral halogens, may be deactivated. Increase reaction temperature or time. Consider using microwave irradiation to enhance reaction rates. [7][8]
Inefficient SNAr Two-Step SequenceEnsure methanol is anhydrous, as water can inhibit the reaction. If using K2CO3, ensure it is finely powdered to maximize surface area. A moderate increase in temperature (e.g., to 60-65 °C, reflux) may be necessary.
Losses During Workup All RoutesAldehydes can sometimes form emulsions during aqueous extractions. If this occurs, adding brine can help break the emulsion. Ensure the pH is appropriate during extractions to keep the product in the organic layer. [9]

Recommended Experimental Protocol

This protocol details the preferred two-step synthesis, which minimizes side product formation.

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde

  • Setup: To a dry, three-necked flask under a nitrogen atmosphere, add 1,4-dibromo-2-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 4 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add isopropyl magnesium chloride (i-PrMgCl, ~1.05 eq, solution in THF) dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Stirring: Stir the resulting mixture at 0 °C for 1 hour to ensure complete metal-halogen exchange.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq) dropwise, again keeping the temperature below 5 °C.

  • Warm-up & Quench: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Cool the mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate or heptane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. The crude product can be purified by crystallization from heptane to yield 4-bromo-2-fluorobenzaldehyde. [2][4] Step 2: Synthesis of this compound

  • Setup: To a flask, add the 4-bromo-2-fluorobenzaldehyde (1.0 eq) from Step 1, finely powdered potassium carbonate (K2CO3, 2.0 eq), and methanol (approx. 5 M).

  • Heating: Heat the slurry to 50-55 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the methanol filtrate under reduced pressure.

  • Extraction & Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over Na2SO4 and concentrate in vacuo. The final product, this compound, can be further purified by crystallization or column chromatography if necessary. [2][4]

References

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-6-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting protocols, and offer field-proven insights to enhance your experimental success.

The primary and most common synthetic route discussed is the Vilsmeier-Haack formylation of 3-bromo-5-fluoroanisole. This method is generally effective for electron-rich aromatic compounds.[1][2] However, achieving high yields requires careful control over reaction parameters and a clear understanding of potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for synthesizing this compound?

The most direct and widely employed method is the electrophilic formylation of 3-bromo-5-fluoroanisole.[3][4] The Vilsmeier-Haack reaction is particularly well-suited for this transformation. This reaction utilizes a "Vilsmeier reagent," a chloroiminium ion, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl₃).[1][5] The electron-rich nature of the anisole ring facilitates the electrophilic aromatic substitution.

Q2: My reaction yield is consistently low. What are the most critical factors I should investigate?

Low yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is essential.

  • Reagent Quality and Stoichiometry:

    • Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is exothermic and moisture-sensitive. Always use anhydrous DMF and fresh, high-quality POCl₃. The Vilsmeier reagent should be prepared at a low temperature (0-5 °C) to prevent decomposition before the substrate is added.

    • Stoichiometry: An excess of the Vilsmeier reagent is typically required to drive the reaction to completion. A molar ratio of 1.5 to 3.0 equivalents of the reagent relative to the anisole substrate is a common starting point.

  • Reaction Temperature and Time:

    • Temperature Control: The formylation of activated arenes is substrate-dependent and can require heating.[5] However, excessive heat can lead to the formation of side products and decomposition. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time, which may range from room temperature to 80°C.[5]

    • Reaction Duration: Allowing the reaction to proceed for an extended period after the starting material is consumed can lead to product degradation.

  • Inefficient Work-up and Product Loss:

    • Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium ion, which must be hydrolyzed to the final aldehyde.[1][5] This is typically achieved by quenching the reaction mixture with ice-cold water or a dilute aqueous base (e.g., sodium acetate, sodium bicarbonate). The hydrolysis step must be carefully controlled, as improper pH or temperature can lead to side reactions or product loss.

    • Purification: The crude product often requires purification, typically via column chromatography or recrystallization. Significant product loss can occur during this stage if the purification protocol is not optimized.

Q3: I'm observing significant isomer formation. How can I improve the regioselectivity?

The formation of isomers is a common challenge in the substitution of polysubstituted aromatic rings. In 3-bromo-5-fluoroanisole, the methoxy group is a powerful ortho-para directing group. The positions ortho to the methoxy (C2 and C6) are the most activated sites for electrophilic substitution.

  • Understanding Directing Group Effects: The desired product, this compound, results from formylation at the C6 position. This position is electronically favored by the methoxy group. The alternative ortho position (C2) is sterically unhindered, but electronic effects from the adjacent fluorine and bromine may influence reactivity.

  • Temperature Influence: Reaction temperature can impact regioselectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes favor the thermodynamically more stable product.

  • Alternative Methods: If regioselectivity remains a persistent issue, consider an alternative synthetic strategy such as a directed ortho-metallation (DoM).[6] This involves using a strong base (e.g., n-butyllithium) to deprotonate the most acidic proton on the ring, which is often ortho to a directing group like methoxy.[7] Subsequent quenching with DMF would yield the aldehyde with potentially higher regioselectivity, although this method requires strictly anhydrous conditions and cryogenic temperatures.[8]

Q4: My work-up is generating an emulsion that is difficult to separate. How can I resolve this?

Emulsion formation during the aqueous work-up is a frequent problem, especially when DMF is used as a solvent.

  • Quenching: Quench the reaction mixture slowly by pouring it onto a vigorously stirred mixture of ice and water. This helps to dissipate heat and precipitate the product.

  • pH Adjustment: After the initial quench, carefully adjust the pH. Basification with a saturated solution of sodium bicarbonate or sodium carbonate can help break down the intermediate iminium salt and neutralize acidic byproducts.

  • Solvent Choice: Use a water-immiscible organic solvent for extraction that has a different density from water, such as dichloromethane (DCM) or ethyl acetate.

  • Brine Wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: If a solid precipitate is causing the emulsion, filtering the entire mixture through a pad of Celite® can be effective.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
No or minimal reaction 1. Inactive Vilsmeier reagent (moisture contamination).2. Reaction temperature is too low.3. Poor quality of starting material or reagents.1. Use anhydrous DMF and fresh POCl₃.2. Gradually increase the reaction temperature, monitoring by TLC.3. Verify the purity of 3-bromo-5-fluoroanisole via NMR or GC-MS.
Low Yield 1. Incomplete reaction.2. Product loss during work-up/purification.3. Sub-optimal stoichiometry of the Vilsmeier reagent.4. Reaction time is too short or too long.1. Increase reaction time or temperature.2. Optimize quenching and extraction procedures; use brine washes.3. Increase the equivalents of DMF/POCl₃ (e.g., from 1.5 to 2.5 eq).4. Monitor reaction closely by TLC to determine the optimal endpoint.
Multiple Spots on TLC 1. Formation of regioisomers.2. Unreacted starting material.3. Formation of byproducts from decomposition.1. Lower the reaction temperature; consider an alternative synthetic route (e.g., ortho-lithiation).2. Increase reaction time, temperature, or equivalents of Vilsmeier reagent.3. Ensure the work-up is performed promptly once the reaction is complete.
Difficult Purification 1. Products and byproducts have similar polarity.2. Oily crude product that won't crystallize.1. Optimize column chromatography: test different solvent systems (e.g., Hexane/Ethyl Acetate, Toluene/Ethyl Acetate); use a high-performance silica gel.2. Attempt to induce crystallization by scratching the flask or seeding with a crystal; if unsuccessful, rely on careful chromatography.

Optimized Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of this compound

This protocol provides a robust starting point for optimization.

Quantitative Data Summary:

ReagentMW ( g/mol )Amount (mmol)Molar Eq.Volume/Mass
3-Bromo-5-fluoroanisole205.0210.01.02.05 g
POCl₃153.3320.02.01.81 mL
Anhydrous DMF73.0920.02.01.54 mL
Dichloromethane (DCM)---50 mL

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add anhydrous N,N-dimethylformamide (DMF) (1.54 mL, 20.0 mmol). Cool the flask to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃) (1.81 mL, 20.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Substrate: Dissolve 3-bromo-5-fluoroanisole (2.05 g, 10.0 mmol) in anhydrous dichloromethane (DCM) (20 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 40-45 °C). Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture into a beaker containing 100 g of crushed ice and 50 mL of a saturated aqueous sodium bicarbonate solution with vigorous stirring.

  • Extraction: Stir the mixture for 30-60 minutes until the hydrolysis is complete (a color change and/or precipitation of the product may be observed). Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack Vilsmeier-Haack Reaction Mechanism cluster_reagent_formation Reagent Formation cluster_reaction Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Anisole 3-Bromo-5-fluoroanisole Anisole->Intermediate Product This compound Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Yield Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Reaction Was the reaction complete by TLC? Start->Check_Reaction Check_Workup Any issues during work-up? (e.g., emulsion, precipitation) Check_Reaction->Check_Workup Yes Optimize_Conditions Optimize Reaction Conditions: - Increase temp/time - Increase Vilsmeier reagent eq. Check_Reaction->Optimize_Conditions No Optimize_Workup Optimize Work-up: - Slow quench onto ice - Use brine wash - Filter through Celite® Check_Workup->Optimize_Workup Yes Purification_Loss Review Purification Protocol: - Optimize chromatography solvent system - Check for product volatility Check_Workup->Purification_Loss No Check_Reagents Verify Reagent Quality (Anhydrous solvents, fresh POCl₃) Success Yield Improved Check_Reagents->Success Optimize_Conditions->Check_Reagents Optimize_Workup->Success Purification_Loss->Success

Caption: A systematic approach to diagnosing and solving low yield issues.

References

4-Bromo-2-fluoro-6-methoxybenzaldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-6-methoxybenzaldehyde. This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile chemical intermediate. Below you will find a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and use in experimental settings.

I. Core Concepts: Understanding the Stability of this compound

This compound is a polysubstituted aromatic aldehyde, a class of compounds known for their utility in organic synthesis, particularly in the construction of complex molecular scaffolds in medicinal chemistry. The stability of this compound is influenced by the interplay of its functional groups: the aldehyde, the electron-withdrawing bromine and fluorine atoms, and the electron-donating methoxy group. Understanding these influences is key to its successful application.

The aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen), light, and certain metal ions. This can lead to the formation of the corresponding carboxylic acid, 4-bromo-2-fluoro-6-methoxybenzoic acid, as a primary degradation product. The presence of halogen and methoxy substituents on the aromatic ring can modulate the reactivity of the aldehyde and the benzene ring itself.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere such as argon or nitrogen. It is recommended to store the compound at 2-8°C, protected from light and moisture.[1]

Q2: Is this compound sensitive to air and light?

A2: Yes. Aromatic aldehydes as a class of compounds can be sensitive to both air and light. Prolonged exposure to air can lead to oxidation of the aldehyde functional group to a carboxylic acid. Photochemical degradation can also occur with exposure to light, potentially leading to a variety of byproducts.[2] Therefore, it is crucial to store the compound in a dark, airtight container.

Q3: What are the known incompatibilities of this compound?

A3: this compound should be kept away from strong oxidizing agents, strong bases, and strong reducing agents. Strong oxidizing agents can convert the aldehyde to a carboxylic acid. Strong bases can promote side reactions such as the Cannizzaro reaction if there are no α-hydrogens, or other condensation reactions.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a solid.[3][4] Any significant deviation from a white to off-white crystalline solid, such as a yellow or brown discoloration, may indicate degradation or the presence of impurities.

Q5: What are the primary degradation products I should be aware of?

A5: The most common degradation product is the corresponding carboxylic acid, 4-bromo-2-fluoro-6-methoxybenzoic acid, formed via oxidation. Other potential degradation pathways, although less common under proper storage, could include reactions involving the halogen or methoxy substituents under harsh conditions.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in your experiments.

Issue 1: Unexpectedly low yield or incomplete reaction.

Possible Cause A: Degradation of the starting material.

  • Diagnosis: The aldehyde may have been improperly stored, leading to oxidation. Check the appearance of the starting material. A yellowish or brownish color can be an indicator of degradation. You can also analyze the starting material by techniques like NMR or HPLC to check for the presence of the corresponding carboxylic acid impurity.

  • Solution:

    • Purification: If the starting material is found to be impure, it may be possible to purify it by recrystallization or column chromatography.

    • Use Fresh Reagent: For critical applications, it is always best to use a fresh, unopened bottle of the reagent.

    • Proper Handling: When weighing and dispensing the reagent, do so quickly and under an inert atmosphere if possible to minimize exposure to air.

Possible Cause B: Incompatible reaction conditions.

  • Diagnosis: Review your reaction setup. Are there any strong oxidizing agents or bases present that are not part of the desired reaction pathway? Is the reaction being run at an elevated temperature for a prolonged period in the presence of air?

  • Solution:

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

    • Optimize Reaction Conditions: If possible, lower the reaction temperature and time. If a base is required, consider using a weaker, non-nucleophilic base.

Issue 2: Formation of an unknown byproduct.

Possible Cause A: Side reactions of the aldehyde.

  • Diagnosis: Aromatic aldehydes can undergo various side reactions. For example, in the presence of a strong base, a Cannizzaro-type reaction could occur, though less likely for substituted benzaldehydes. Aldol-type condensations are also possible if other enolizable carbonyl compounds are present.

  • Solution:

    • Control Stoichiometry and Addition: Carefully control the stoichiometry of your reagents. Slow addition of reagents can sometimes minimize side reactions.

    • Protecting Groups: In complex syntheses, it may be necessary to protect the aldehyde group as an acetal, which is stable to many reaction conditions and can be deprotected later.

Possible Cause B: Halogen or methoxy group reactivity.

  • Diagnosis: While generally stable, the bromo, fluoro, and methoxy groups can participate in side reactions under certain conditions, such as in the presence of strong nucleophiles or organometallic reagents.

  • Solution:

    • Literature Review: Consult the literature for similar reactions with substituted benzaldehydes to anticipate potential side reactions involving the substituents.

    • Careful Choice of Reagents: Select reagents that are known to be compatible with the functional groups present on your molecule.

Issue 3: Inconsistent results between batches.

Possible Cause: Variation in the purity of this compound.

  • Diagnosis: Different batches of a chemical can have slight variations in purity. The presence of small amounts of impurities from the synthesis of the aldehyde could be affecting your reaction.

  • Solution:

    • Certificate of Analysis: Always review the Certificate of Analysis (CoA) for each new batch to check the purity and identity of any listed impurities.

    • Standardization: If possible, perform a small-scale test reaction with each new batch to ensure consistency before proceeding with larger-scale experiments.

    • Purification: If batch-to-batch variability is a persistent issue, consider purifying the aldehyde in-house before use.

IV. Experimental Protocols

Protocol 1: Small-Scale Purity Check by Thin-Layer Chromatography (TLC)

This protocol provides a quick method to assess the purity of this compound and check for the presence of the more polar carboxylic acid impurity.

Materials:

  • This compound sample

  • TLC plate (silica gel 60 F254)

  • Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

  • Small vial and micropipette

Procedure:

  • Dissolve a small amount of the aldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto the baseline of a TLC plate.

  • Develop the plate in a chamber containing the developing solvent.

  • After the solvent front has reached near the top of the plate, remove the plate and let it dry.

  • Visualize the spots under a UV lamp.

  • Interpretation: The pure aldehyde should appear as a single major spot. The carboxylic acid impurity, being more polar, will have a lower Rf value (will not travel as far up the plate).

V. Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)To prevent oxidation of the aldehyde group.
Light Protect from lightTo avoid photochemical degradation.
Moisture Store in a dry placeTo prevent hydrolysis and other moisture-related side reactions.
Incompatibilities Strong oxidizing agents, strong basesTo avoid unwanted chemical reactions.

VI. Visualization

Decision Tree for Troubleshooting Low Reaction Yield

Caption: A decision tree to systematically troubleshoot low yields in reactions involving this compound.

VII. References

  • Sigma-Aldrich. Safety Data Sheet for this compound. (This is a general reference to information typically found in an SDS from a major supplier).

  • PubChem. Benzaldehyde. National Center for Biotechnology Information. --INVALID-LINK--

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (A standard organic chemistry textbook for general principles of aldehyde reactivity).

  • CymitQuimica. this compound.--INVALID-LINK--

  • Ambeed. this compound.--INVALID-LINK--

  • Zhu, C., & Cronin, L. (2020). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless deactivation.The Journal of Physical Chemistry A, 124(14), 2789-2797. (This reference provides insights into the photochemical behavior of aromatic aldehydes).

References

Technical Support Center: Purification of 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 4-Bromo-2-fluoro-6-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. Here, we provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your experiments effectively.

Understanding the Impurity Profile

The first step in any successful purification is to understand the potential impurities you might be dealing with. The impurity profile of this compound is heavily dependent on its synthetic route. A common synthesis involves the formylation of a substituted bromo-fluoro-anisole derivative.[1][2]

Common Synthesis-Related Impurities:

  • Unreacted Starting Materials: Residual amounts of the precursors used in the synthesis.

  • Over- or Under-brominated Species: Molecules with either an additional bromine atom or lacking one.

  • Positional Isomers: Isomers with the functional groups in different positions on the aromatic ring.

  • Residual Solvents: Trace amounts of solvents used in the reaction and work-up.

Degradation-Related Impurities:

Aromatic aldehydes are susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of the corresponding carboxylic acid.

  • 4-Bromo-2-fluoro-6-methoxybenzoic acid: The primary oxidation product.

The following table summarizes the most probable impurities and their potential origin:

Impurity NameStructureLikely Origin
Starting Material/Precursors Varies depending on synthetic routeIncomplete reaction
4-Bromo-2-fluoro-6-methoxybenzoic acid C₈H₆BrFO₃Oxidation of the aldehyde
Over-brominated species e.g., Dibromo-fluoro-methoxybenzaldehydeNon-selective bromination
Positional Isomers e.g., 2-Bromo-4-fluoro-6-methoxybenzaldehydeNon-regioselective synthesis

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is supersaturated.

  • Causality: The compound is coming out of solution at a temperature above its melting point.

  • Troubleshooting Steps:

    • Add more solvent: This will lower the saturation point of the solution, encouraging crystallization to occur at a lower temperature.

    • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

    • Seed crystals: If you have a small amount of pure product, adding a seed crystal can induce crystallization.

    • Solvent selection: Choose a solvent or solvent system with a lower boiling point.

Q2: I'm getting a very low yield after recrystallization. What are the likely causes?

A2: A low yield is a common issue in recrystallization and can be attributed to several factors.

  • Causality:

    • Using too much solvent will keep more of your product dissolved in the mother liquor.

    • Premature crystallization during hot filtration.

    • The chosen solvent is too good a solvent for your compound even at low temperatures.

  • Troubleshooting Steps:

    • Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Pre-heat your filtration apparatus: This will prevent the product from crashing out on the filter paper during hot filtration.

    • Concentrate the mother liquor: After the first crop of crystals is collected, you can often obtain a second, albeit less pure, crop by evaporating some of the solvent from the mother liquor and re-cooling.

Chromatography Issues

Q3: I'm seeing poor separation between my product and an impurity on my silica gel column. What can I do?

A3: Poor separation in column chromatography is usually due to an inappropriate mobile phase polarity or issues with the stationary phase.

  • Causality: The eluent is either too polar, causing everything to elute quickly, or not polar enough, resulting in long retention times and broad peaks.

  • Troubleshooting Steps:

    • Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good mobile phase will give your product an Rf value of around 0.3-0.4.

    • Use a solvent gradient: Start with a less polar solvent and gradually increase the polarity. This can help to separate compounds with similar polarities.

    • Change the stationary phase: If silica gel isn't providing adequate separation, consider using a different stationary phase like alumina.

Q4: My aldehyde seems to be degrading on the silica gel column. Why is this happening?

A4: Silica gel is slightly acidic and can sometimes cause sensitive compounds like aldehydes to degrade.

  • Causality: The acidic nature of the silica gel can catalyze decomposition or side reactions.

  • Troubleshooting Steps:

    • Deactivate the silica gel: You can neutralize the silica gel by washing it with a solvent containing a small amount of a non-polar base, like triethylamine, before packing your column.

    • Use a different stationary phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the most common purification techniques for this compound.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities. The key is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.

Recommended Solvent System: A mixed solvent system of Ethanol and Water is a good starting point. The compound should be soluble in hot ethanol and insoluble in cold water.

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. It is crucial to use a pre-heated funnel to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear filtrate, add water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Crystal Formation: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is ideal for separating the target compound from impurities with different polarities.

Recommended Mobile Phase: A gradient of Hexane and Ethyl Acetate is generally effective.

Step-by-Step Procedure:

  • TLC Analysis: Before running the column, determine the optimal solvent system using TLC. A good starting point is a 9:1 mixture of hexane:ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase) and load it onto the top of the silica gel.

  • Elution: Begin eluting with the non-polar solvent (hexane) and gradually increase the polarity by adding more ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for choosing a purification method.

PurificationWorkflow start Crude Product (this compound) tlc TLC Analysis start->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization Minor impurities, crystalline solid column Column Chromatography decision->column Multiple impurities, oily product pure_product Pure Product recrystallization->pure_product column->pure_product

References

Technical Support Center: Quinazoline Synthesis from 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the substituted benzaldehyde, 4-Bromo-2-fluoro-6-methoxybenzaldehyde, as a precursor. Quinazolines are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis can present unique challenges, particularly when dealing with highly functionalized starting materials.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the common pitfalls associated with this specific synthetic pathway.

Understanding the Core Reaction: Quinazoline Synthesis

The synthesis of quinazolines from a substituted benzaldehyde like this compound typically involves a condensation reaction with a nitrogen source, followed by cyclization. A common approach is the reaction with an appropriate amine (like formamidine or a substituted aniline) to form an intermediate which then undergoes cyclization to yield the quinazoline core. The presence of the bromo, fluoro, and methoxy groups on the benzaldehyde ring introduces electronic and steric factors that can significantly influence the reaction's outcome.

Below is a generalized workflow for this synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A This compound C Condensation A->C B Nitrogen Source (e.g., Formamidine) B->C D Intramolecular Cyclization C->D Intermediate Formation E Substituted Quinazoline D->E Dehydration/Aromatization

Caption: Generalized workflow for quinazoline synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of quinazolines from this compound.

Q1: I am observing low to no product formation. What are the likely causes?

Low or no yield is a common issue that can stem from several factors. It's crucial to systematically investigate the potential causes.[3]

Possible Cause 1: Poor Quality of Starting Materials Impurities in your this compound or the nitrogen source can lead to unwanted side reactions and inhibit the desired transformation.[3]

  • Troubleshooting Step: Verify the purity of your starting materials using techniques like NMR, mass spectrometry, or by checking the melting point.

  • Experimental Protocol: Purification of Aldehyde

    • Dissolve the crude aldehyde in a minimal amount of a suitable hot solvent (e.g., ethanol or hexanes).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Possible Cause 2: Suboptimal Reaction Temperature Many condensation and cyclization reactions require a specific temperature range to overcome the activation energy barrier.[4]

  • Troubleshooting Step: Screen a range of temperatures to find the optimal condition for your specific reaction.

  • Experimental Protocol: Temperature Screening

    • Set up several small-scale reactions in parallel.

    • Run each reaction at a different temperature (e.g., room temperature, 50 °C, 80 °C, 120 °C).[3]

    • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or LC-MS to identify the temperature that gives the best conversion to the product.

Possible Cause 3: Inappropriate Solvent The polarity and boiling point of the solvent can significantly impact the solubility of reactants and the stability of reaction intermediates.[4] In some quinazoline syntheses, polar solvents like DMF have shown to give excellent yields, while non-polar solvents like toluene are less effective.[3]

  • Troubleshooting Step: Perform a solvent screen to identify the most suitable medium for your reaction.

  • Experimental Protocol: Solvent Screening

    • Set up small-scale reactions in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile).[3]

    • Run the reactions under the previously determined optimal temperature.

    • Monitor the reactions by TLC or LC-MS to determine which solvent provides the highest yield of the desired quinazoline.

Q2: I am observing the formation of a significant amount of a side product. How can I identify and minimize it?

The electronic nature of the substituents on the benzaldehyde ring can influence the regioselectivity of the reaction, potentially leading to the formation of undesired isomers or byproducts. The fluorine atom at the 2-position is strongly electron-withdrawing, while the methoxy group at the 6-position is electron-donating. This electronic push-pull can affect the reactivity of the aldehyde and the subsequent cyclization.

Possible Side Reaction: Incomplete Cyclization or Alternative Cyclization Pathway The reaction may stall at an intermediate stage, or the intermediate may cyclize in an unintended manner.

  • Troubleshooting Step: Use analytical techniques like NMR and Mass Spectrometry to characterize the side product. Understanding its structure will provide clues about the undesired reaction pathway.

  • Optimization Strategy:

    • Adjusting the Base: The choice and strength of the base can be critical. A base that is too weak may not facilitate the necessary deprotonation for cyclization, while a base that is too strong could lead to decomposition. Consider screening bases of varying strengths (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU).[4]

    • Catalyst Choice: For certain quinazoline syntheses, a catalyst may be required to promote the desired cyclization.[3] If you are using a catalyst, ensure it is active and consider screening other catalysts.

G cluster_start Intermediate cluster_pathways Reaction Pathways cluster_products Products A Acyclic Intermediate B Desired Cyclization A->B C Side Reaction A->C D Target Quinazoline B->D E Side Product C->E

Caption: Competing reaction pathways in quinazoline synthesis.

Q3: My product is difficult to purify. What strategies can I employ?

Purification can be challenging if the product has similar polarity to the starting materials or byproducts.

Issue 1: Product Co-elutes with Impurities on Silica Gel

  • Troubleshooting Step:

    • Solvent System Optimization: Experiment with different solvent systems for column chromatography. A change in the solvent polarity or the addition of a small amount of a third solvent (e.g., triethylamine for basic compounds) can improve separation.

    • Alternative Chromatography: Consider using a different stationary phase, such as alumina or reverse-phase silica gel.

  • Experimental Protocol: Recrystallization

    • If the product is a solid, recrystallization is often a highly effective purification method.[3]

    • Dissolve the crude product in a minimum amount of a suitable hot solvent.

    • Allow the solution to cool slowly to form pure crystals.

    • Collect the crystals by filtration.

Issue 2: Product is an Oil or Low-Melting Solid

  • Troubleshooting Step: If recrystallization is not feasible, consider techniques like preparative TLC or preparative HPLC for purification.

Q4: Are there alternative synthetic routes I should consider?

While direct condensation is a common approach, other named reactions can be adapted for quinazoline synthesis.

  • Niementowski Quinazoline Synthesis: This method traditionally involves the reaction of an anthranilic acid with an amide.[5][6] While your starting material is a benzaldehyde, it could potentially be oxidized to the corresponding benzoic acid and then subjected to the Niementowski conditions. This route is known for its high temperatures and sometimes lengthy reaction times.[5]

  • Bischler-Napieralski Reaction: This is a method for synthesizing isoquinolines, but variations can be applied to quinazoline synthesis. It typically involves the cyclization of β-arylethylamides under acidic conditions.[7]

Data Summary Table: Reaction Condition Optimization

ParameterRange to InvestigateRationale
Temperature Room Temp to 150 °CTo overcome the activation energy barrier without causing decomposition.[4]
Solvent Toluene, Dioxane, DMF, DMSO, EthanolTo optimize solubility and reaction rates. Polar aprotic solvents are often effective.[3][4]
Base K₂CO₃, Cs₂CO₃, DBU, TriethylamineTo facilitate deprotonation and cyclization steps.[4]
Concentration 0.1 M to 1.0 MCan influence reaction kinetics and side product formation.

References

Technical Support Center: Catalyst Selection & Troubleshooting for Cross-Coupling with 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers navigating the complexities of cross-coupling reactions with 4-Bromo-2-fluoro-6-methoxybenzaldehyde. This substrate presents a unique set of challenges due to its specific substitution pattern, combining steric hindrance with competing electronic effects. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide actionable solutions for common experimental hurdles.

Understanding the Substrate: A Balancing Act of Sterics and Electronics

The primary difficulty in performing cross-coupling reactions with this compound arises from the two ortho-substituents flanking the reactive C-Br bond.

  • Steric Hindrance: The ortho-fluoro and ortho-methoxy groups create significant steric bulk, which can impede the approach of the palladium catalyst to the C-Br bond for the crucial oxidative addition step.

  • Electronic Effects: The substituents exert opposing electronic influences.

    • Activating Groups: The strongly electron-withdrawing para-aldehyde and ortho-fluoro groups increase the electrophilicity of the carbon atom in the C-Br bond, which should facilitate oxidative addition.

    • Deactivating Group: The ortho-methoxy group is electron-donating, which can decrease the reactivity of the C-Br bond towards oxidative addition.[1]

Successful coupling, therefore, requires a catalyst system robust enough to overcome the steric barrier while being highly active for the electronically complex aryl bromide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial cross-coupling attempt with a standard catalyst like Pd(PPh₃)₄ resulted in low to no product yield. What is the most critical parameter to change?

A1: For a sterically demanding and electronically complex substrate like this compound, the choice of ligand is the most critical factor determining success. Standard catalysts such as Pd(PPh₃)₄ are often ineffective for such challenging transformations.[2] The primary issue is typically a slow or non-existent oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2]

Core Recommendation: Switch to a Bulky, Electron-Rich Ligand.

The solution is to employ a catalyst system featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][3]

  • Rationale (Expertise & Experience):

    • Promoting Oxidative Addition: Electron-rich ligands increase the electron density on the palladium(0) center, making it a better nucleophile and accelerating its insertion into the C-Br bond.[2][4]

    • Overcoming Steric Hindrance: Bulky ligands favor the formation of a highly reactive, monoligated L₁Pd(0) intermediate. This less-coordinated palladium species has a smaller steric profile, allowing it to more easily access the hindered C-Br bond of your substrate.[4][5]

    • Facilitating Reductive Elimination: These ligands also promote the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2]

  • Recommended Ligand Classes:

    • Buchwald Biaryl Phosphine Ligands: These are the industry standard for challenging couplings. Ligands such as SPhos , XPhos , and RuPhos are particularly effective.[2][6]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes capable of facilitating difficult oxidative additions.[2]

  • Recommended Palladium Source:

    • For robust and reproducible results, use modern palladium pre-catalysts such as the Buchwald G3 or G4 palladacycles.[7] These ensure the efficient and clean generation of the active Pd(0) species, which is crucial when dealing with complex substrates.

Q2: I'm attempting a Suzuki-Miyaura coupling and still see low conversion even after switching to a Buchwald ligand. What should I troubleshoot next?

A2: If the catalyst and ligand are appropriate, the next most likely culprits are the base and the reaction conditions . Low yield in a Suzuki coupling with a challenging substrate often points to inefficient transmetalation or side reactions like protodeboronation.

Troubleshooting Workflow for Suzuki Coupling

G start Low Conversion in Suzuki Coupling check_base Optimize Base Selection start->check_base check_solvent Verify Solvent & Conditions check_base->check_solvent If still low yield sub_base Use stronger base: K₃PO₄ or Cs₂CO₃ Ensure it is a fine, dry powder. check_base->sub_base check_boron Investigate Boron Reagent Stability check_solvent->check_boron If still low yield sub_solvent Use anhydrous solvents. Increase temperature incrementally (e.g., 80-110 °C). check_solvent->sub_solvent side_reactions Consider Side Reactions check_boron->side_reactions If starting material consumed sub_boron Switch to boronate ester (e.g., pinacol) to prevent protodeboronation. check_boron->sub_boron sub_side Observe for hydrodehalogenation (Ar-H byproduct). Increase catalyst loading slightly. side_reactions->sub_side

Caption: Troubleshooting workflow for Suzuki coupling.

  • Base Selection: The base is essential for activating the organoboron species to facilitate the transmetalation step.[8][9] For difficult couplings, weaker bases like Na₂CO₃ are often insufficient.

    • Action: Switch to a stronger inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .[2][10] Ensure the base is a fine, dry powder to maximize its reactivity and solubility.[8]

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source (like water) before it can couple.[2][8] High temperatures and strong bases can accelerate this process.

    • Action: Use anhydrous solvents. If the problem persists, consider switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester), which is less prone to protodeboronation.[8]

  • Hydrodehalogenation: You may observe the formation of 2-fluoro-6-methoxybenzaldehyde (where the bromine has been replaced by hydrogen). This can occur if the oxidative addition is slow, allowing for competing decomposition pathways.[11]

    • Action: A more active catalyst system (as described in Q1) is the primary solution. A modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) may also help.

Q3: What are the recommended starting conditions for Heck and Sonogashira couplings with this substrate?

A3: The same core principles apply: overcoming steric hindrance requires a highly active catalyst system.

  • For Heck Coupling:

    • Challenge: The steric bulk can hinder both the oxidative addition and the subsequent coordination of the alkene.

    • Catalyst System: A phosphine-free system using a palladacycle catalyst or a system with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is a strong starting point.[12][13]

    • Base: Use a hindered amine base such as triethylamine or a stronger inorganic base like K₂CO₃.[14][15]

    • Solvent: Polar aprotic solvents like DMF, DMA, or NMP are generally effective.[15]

  • For Sonogashira Coupling:

    • Challenge: In addition to the substrate's steric hindrance, a common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).

    • Catalyst System: You can start with a traditional system of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[16][17]

    • Copper-Free Conditions: To avoid Glaser homocoupling, a copper-free protocol is highly recommended. This requires a more robust palladium/ligand combination. Using a bulky biarylphosphine ligand like XPhos has been shown to be effective for copper-free Sonogashira couplings.[18]

    • Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required.[16][19]

Data Presentation: Recommended Starting Conditions

The table below summarizes recommended starting points for method development. Optimization will likely be required.

Reaction Type Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2%) or XPhos Pd G3 (1-2%)XPhos or SPhos (2-4%)K₃PO₄ (2-3)Toluene or Dioxane/H₂O80–110
Heck Pd(OAc)₂ (2-5%)P(t-Bu)₃ (4-10%)K₂CO₃ or Et₃N (2)DMA or NMP100–140
Sonogashira (Cu-free) PdCl₂(MeCN)₂ (2%)XPhos (4%)DIPEA (3)Toluene or DMF60–100

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.

Catalytic Cycle Visualization

Suzuki_Cycle cluster_0 pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_boronate L-Pd(II)(Ar)(Ar') pd_complex->pd_boronate Transmetalation (Ar'-B(OH)₂ + Base) pd_boronate->pd0 Reductive Elimination ar_ar Coupled Product pd_boronate->ar_ar ar_br This compound ar_br->pd_complex boronic Ar'-B(OH)₂ boronic->pd_boronate base Base (e.g., K₃PO₄) base->pd_boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%), and the ligand (if not using a precatalyst, e.g., XPhos, 0.04 equiv., 4 mol%).[2]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 ratio, 0.1 M concentration relative to the aryl bromide) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 4-Bromo-2-fluoro-6-methoxybenzaldehyde via Comparative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in medicinal chemistry and drug development, the unambiguous structural verification of novel synthetic intermediates is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide presents an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-fluoro-6-methoxybenzaldehyde, a polysubstituted aromatic aldehyde with significant potential as a building block in organic synthesis.

Given the molecule's complex substitution pattern, a direct interpretation of its spectrum can be challenging. Therefore, this guide employs a comparative methodology, juxtaposing the predicted spectral data of our target compound with experimentally-derived data from structurally related analogues. This approach not only facilitates a confident assignment of the target's NMR signals but also illuminates the distinct electronic and spatial effects of each substituent—bromo, fluoro, methoxy, and aldehyde—on the benzaldehyde core.

The Target Molecule: Structure and Predicted NMR Features

This compound presents a unique substitution pattern where every position on the aromatic ring is influenced by a functional group. Understanding the interplay of these groups is key to deciphering its NMR spectrum.

Caption: Numbering scheme for this compound.

¹H NMR Spectral Analysis: A Tale of Two Protons

The proton NMR spectrum is anticipated to be relatively simple in terms of the number of signals, but rich in information due to spin-spin coupling, particularly involving the fluorine atom.

  • Aldehyde Proton (H7) : This proton is consistently found far downfield, typically between δ 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. It should appear as a singlet, though long-range coupling to the fluorine atom (⁵JHF) might cause slight broadening.

  • Methoxy Protons (-OCH₃) : The three equivalent protons of the methoxy group will appear as a sharp singlet. Its position, expected around δ 3.9 ppm, reflects the electron-donating nature of the oxygen atom.

  • Aromatic Protons (H3 & H5) : These two protons are the most informative reporters of the ring's electronic environment.

    • H3 : This proton is ortho to the fluorine, meta to the aldehyde and bromo groups, and para to the methoxy group. The powerful electronegativity of the adjacent fluorine will significantly deshield H3. It is expected to be a doublet of doublets (dd) due to coupling with H5 (a small ⁴JHH, typically 2-3 Hz) and the adjacent fluorine atom (a larger ³JHF, typically 8-10 Hz).

    • H5 : This proton is ortho to the bromo and methoxy groups and meta to the aldehyde and fluorine groups. It will also appear as a doublet of doublets (dd) , coupling to H3 (⁴JHH) and the fluorine atom (a smaller ⁴JHF, typically 2-4 Hz).

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, with chemical shifts and C-F coupling constants providing definitive structural confirmation.

  • Carbonyl Carbon (C7) : The aldehyde carbonyl carbon is the most deshielded, appearing around δ 188-192 ppm.[1]

  • Aromatic Carbons (C1-C6) :

    • C2 (C-F) : This carbon will exhibit the largest chemical shift perturbation due to the directly attached, highly electronegative fluorine. It will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz).

    • C6 (C-OCH₃) : The carbon bearing the methoxy group will be significantly shielded by the oxygen's electron-donating resonance effect, appearing upfield relative to other substituted carbons.

    • C4 (C-Br) : The carbon attached to bromine will be found in the typical range for bromo-substituted carbons, generally around δ 115-125 ppm.

    • C1, C3, C5 : These carbons will show smaller C-F coupling constants (²JCF, ³JCF) of varying magnitudes, which are invaluable for definitive assignment. C3, being adjacent to the C-F bond, will likely show a significant ²JCF of around 20-25 Hz.

  • Methoxy Carbon (C8) : This signal will appear as a singlet in the aliphatic region, typically around δ 56 ppm.

Comparative Data Analysis

To substantiate our predictions, we compare them with experimental data from key structural analogues. The electronic nature of a substituent greatly influences the chemical environment of the aromatic protons and carbons.[2] Electron-donating groups (EDGs) like -OCH₃ shield the ring, shifting signals upfield, while electron-withdrawing groups (EWGs) like -CHO, -Br, and -F deshield it, moving signals downfield.

Table 1: Comparative ¹H NMR Data (Chemical Shifts δ in ppm)

Compound Aldehyde-H Aromatic-H Methoxy-H Solvent
This compound (Predicted) ~10.2 (s) H3: ~7.3 (dd)H5: ~7.1 (dd) ~3.9 (s) CDCl₃
Benzaldehyde 10.0 (s) 7.9 (d), 7.6 (t), 7.5 (t) - CDCl₃
4-Bromobenzaldehyde [3] 9.97 (s) 7.88 (d), 7.75 (d) - CDCl₃
2-Methoxybenzaldehyde [4] 10.4 (s) 7.8 (dd), 7.6 (t), 7.1 (t), 7.0 (d) 3.9 (s) DMSO-d₆

| 2-Fluoro-4-hydroxybenzaldehyde [5] | 10.1 (t, J=3.1) | 7.6 (dd, J=8.6, 2.0), 6.8 (m) | - | DMSO-d₆ |

Table 2: Comparative ¹³C NMR Data (Chemical Shifts δ in ppm)

Compound Carbonyl-C Aromatic-C Region Methoxy-C Solvent
This compound (Predicted) ~189 C2(C-F): ~162 (d, ¹J≈255 Hz)Others: 110-160 ~56 CDCl₃
Benzaldehyde [1] 192.4 136.5, 134.5, 129.8, 129.0 - CDCl₃
4-Bromobenzaldehyde [6] 191.1 135.1, 132.5, 131.0, 129.8 - CDCl₃
2-Methoxybenzaldehyde [4] 189.0 161.5, 136.4, 127.7, 124.1, 120.5, 112.6 55.8 DMSO-d₆

| 3-Fluoro-4-hydroxybenzaldehyde [5] | 190.6 | 153.9 (d, ¹J=246), 148.6 (d, ²J=12), 132.3, 126.1 (d, J=6), 118.0 (d, J=3), 117.8 (d, J=19) | - | DMSO-d₆ |

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a standardized and rigorous experimental approach. The protocol described below constitutes a self-validating system for the analysis of small organic molecules.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh Sample (5-10 mg of analyte) prep2 2. Select Solvent (e.g., CDCl3, DMSO-d6) prep1->prep2 prep3 3. Dissolve & Transfer (0.6 mL solvent into NMR tube) prep2->prep3 setup1 4. Insert & Lock (Lock on deuterium signal) prep3->setup1 setup2 5. Shim Magnetic Field (Optimize for homogeneity, check linewidth) setup1->setup2 setup3 6. Tune Probe (Match probe to ¹H and ¹³C frequencies) setup2->setup3 acq1 7. Acquire ¹H Spectrum (Pulse angle: 30-45°, Delay: 2-5s) setup3->acq1 acq2 8. Acquire ¹³C Spectrum (Proton decoupled, Delay: 2s) acq1->acq2 proc1 9. Fourier Transform acq2->proc1 proc2 10. Phase Correction proc1->proc2 proc3 11. Baseline Correction proc2->proc3 proc4 12. Reference Spectrum (TMS at 0 ppm) proc3->proc4

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved to prevent spectral artifacts.[6]

  • Spectrometer Insertion and Locking : Insert the NMR tube into the spectrometer's spinner and place it in the probe. The instrument's field frequency is "locked" to the deuterium signal of the solvent to counteract magnetic field drift during the experiment.

  • Shimming : The magnetic field is homogenized by a process called shimming. This is a critical step to achieve sharp, symmetrical peaks. The quality of the shim is validated by observing the narrow linewidth of a reference signal, such as the residual solvent peak.

  • Probe Tuning and Matching : The radiofrequency coils within the probe are tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum sensitivity and optimal pulse shapes.

  • ¹H Data Acquisition : Set appropriate acquisition parameters. A typical experiment uses a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds to allow for full proton relaxation between scans.[2]

  • ¹³C Data Acquisition : For ¹³C spectra, proton decoupling is almost always employed to simplify the spectrum to singlets (unless C-H coupling information is desired). A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing : The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then manually phased and baseline corrected to produce the final, interpretable result. The chemical shift axis is referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[7]

Conclusion

The structural elucidation of this compound is readily achievable through a careful analysis of its ¹H and ¹³C NMR spectra. The key diagnostic features are the two doublet-of-doublets in the aromatic region of the ¹H spectrum and the carbon signal bearing a large one-bond C-F coupling constant in the ¹³C spectrum. By employing a comparative approach and referencing data from simpler, related molecules, researchers can confidently assign each signal and verify the molecular structure. The robust experimental protocol outlined herein ensures the acquisition of high-fidelity data, which is indispensable for the rigorous demands of chemical research and drug development.

References

A Comparative Guide to HPLC Purity Analysis of 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for intermediates is not merely a quality control checkpoint; it is a cornerstone of process validation, safety assurance, and final product efficacy. 4-Bromo-2-fluoro-6-methoxybenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its functional group constellation. This guide provides an in-depth, data-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method against Gas Chromatography (GC), offering researchers a comprehensive framework for selecting the most appropriate analytical strategy.

The Analytical Imperative: Why Purity Matters

This compound (C₈H₆BrFO₂) is a substituted benzaldehyde with a molecular weight of 233.036 g/mol .[1] Its purity is paramount, as even trace impurities can carry through the synthetic pathway, potentially leading to undesired side-products, reduced yield, and complications in the final API. Therefore, a robust, sensitive, and specific analytical method is required to quantify the main component and resolve any process-related impurities or degradation products.

Methodological Showdown: HPLC vs. GC

While both HPLC and GC are powerful chromatographic techniques, their applicability depends on the physicochemical properties of the analyte.

  • High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for non-volatile and thermally labile compounds, a category that many substituted benzaldehydes fall into.[2] Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity to separate closely related impurities.[3][4]

  • Gas Chromatography (GC): GC is a premier technique for volatile and semi-volatile compounds.[2] It often provides high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID).[5] However, it requires the analyte to be thermally stable and sufficiently volatile for vaporization in the inlet.[6]

For this compound, which is a solid at room temperature, HPLC presents a more direct analytical approach, avoiding potential thermal degradation and the need for derivatization that might be required for GC analysis.[1][7]

Development and Validation of a Stability-Indicating HPLC Method

A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be evaluated.[8][9][10][11]

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 40
    15 80
    20 80
    21 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 0.5 mg/mL in Acetonitrile:Water (50:50).

dot graph HPLC_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: HPLC Purity Analysis Workflow.

To ensure the method is "stability-indicating," forced degradation studies were conducted as stipulated by ICH guideline Q1A(R2).[12][13][14] This process intentionally degrades the sample to verify that the degradation products do not interfere with the quantification of the main peak.[15]

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105°C for 48 hours.

  • Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.

Results Summary:

Stress Condition% DegradationObservations
Acid Hydrolysis~15.2%Two major degradation peaks observed.
Base Hydrolysis~21.5%One major and several minor degradation peaks.
Oxidative~8.9%One minor degradation peak.
Thermal~3.1%No significant degradation peaks.
Photolytic~5.6%One minor degradation peak.

The developed HPLC method successfully separated all degradation products from the main this compound peak, confirming its specificity and stability-indicating nature.

Comparative Analysis: GC-FID Method

A GC-FID method was developed for comparison, representing a common alternative for purity assessment of aromatic compounds.

  • Instrumentation: Agilent 8890 GC system with Flame Ionization Detector (FID).

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm.

  • Inlet Temperature: 250°C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: 1.0 mg/mL in Acetone.

dot graph GC_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: GC-FID Purity Analysis Workflow.

Head-to-Head Performance Comparison

A single batch of this compound was analyzed by both validated methods.

ParameterHPLC-DAD MethodGC-FID MethodCommentary
Purity Assay (%) 99.68%99.71%Both methods provide comparable purity values for the main component.
Resolution of Impurities Baseline separation of two known process impurities.Co-elution of one process impurity with a minor peak.HPLC demonstrates superior selectivity for known process-related impurities.
LOD / LOQ 0.01% / 0.03%0.02% / 0.06%HPLC shows slightly better sensitivity for trace impurity detection.
Analysis Time 25 minutes20 minutesGC offers a slightly faster run time.
Sample Preparation Simple dissolution.Simple dissolution.Both methods feature straightforward sample preparation.
Specificity Proven stability-indicating through forced degradation.Potential for thermal degradation of labile impurities in the hot inlet.HPLC provides higher confidence in specificity, especially for unknown degradants.
Expert Conclusion and Recommendation

Both HPLC and GC are capable of determining the purity of this compound. The GC-FID method offers a slightly faster analysis time. However, for comprehensive quality control in a drug development setting, the HPLC method is unequivocally superior .

The key advantages of the HPLC method are:

  • Proven Stability-Indicating Capability: The forced degradation studies provide robust evidence that the method can separate and detect degradation products, which is a critical requirement for stability testing and regulatory submissions.[12][16]

  • Superior Selectivity: The HPLC method demonstrated better resolution of process-related impurities, which is vital for process optimization and ensuring batch-to-batch consistency.

  • Enhanced Confidence: By operating at ambient temperatures, HPLC mitigates the risk of creating thermal artifacts, ensuring that the observed impurity profile is a true representation of the sample.

For routine, rapid screening where known impurities are well-characterized and thermally stable, GC-FID can be a viable alternative. However, for release testing, stability studies, and any in-depth investigation requiring the highest degree of scientific integrity, the validated, stability-indicating HPLC method is the recommended approach. This ensures that product quality is assessed with the utmost accuracy and reliability, safeguarding the integrity of the entire drug development pipeline.

References

A Senior Application Scientist's Comparative Guide to the Mass Spectrometry of 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. 4-Bromo-2-fluoro-6-methoxybenzaldehyde, with its unique substitution pattern on the aromatic ring, presents an interesting case for analytical characterization. This guide provides an in-depth analysis of its mass spectrometric behavior, compares this technique with other analytical methodologies, and offers practical, field-proven insights into experimental design.

The Analytical Imperative: Characterizing this compound

This compound (C₈H₆BrFO₂, Molecular Weight: 233.036 g/mol ) is a substituted aromatic aldehyde.[1][2] The interplay of its electron-withdrawing (bromo and fluoro) and electron-donating (methoxy) groups, in addition to the reactive aldehyde functionality, dictates its chemical properties and, consequently, the most effective strategies for its characterization. Mass spectrometry (MS) stands out as a primary tool for confirming its molecular weight and deducing its structure through fragmentation analysis.

Mass Spectrometry: A Detailed Look

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] The choice of ionization technique is critical and depends on the analyte's properties and the desired information.

Ionization Techniques: A Comparative Overview

For a molecule like this compound, several ionization methods are applicable:

Ionization TechniquePrincipleSuitability for this compoundExpected Ion
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[4][5][6]Well-suited for this relatively volatile and thermally stable compound. It will provide rich fragmentation data for structural elucidation.[M]•⁺
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[4][7][8]Suitable, especially when coupled with liquid chromatography (LC-MS). It is a "soft" ionization technique, yielding the protonated molecule with minimal fragmentation.[M+H]⁺, [M+Na]⁺
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent, which then transfers a proton to the analyte.[4][6][8]A good alternative to ESI, particularly for less polar compounds. It is also a soft ionization technique.[M+H]⁺
Predicted Fragmentation Pattern of this compound

While no public experimental mass spectrum for this compound is readily available, we can predict its fragmentation pathway under Electron Ionization (EI) based on established principles of mass spectrometry and the known fragmentation of benzaldehyde and its derivatives.[9][10][11][12][13][14][15]

The molecular ion ([M]•⁺) at m/z 232/234 (due to the isotopic distribution of Bromine, ⁷⁹Br and ⁸¹Br) would be the highest mass peak. Key fragmentation steps are likely to include:

  • Loss of a Hydrogen Radical: A common fragmentation for aldehydes, leading to a stable acylium ion [M-H]⁺ at m/z 231/233.

  • Loss of the Aldehyde Group (CHO): Cleavage of the C-C bond between the aromatic ring and the carbonyl group would result in the formation of a substituted phenyl cation [M-CHO]⁺ at m/z 203/205.

  • Loss of a Methyl Radical from the Methoxy Group: Fragmentation of the methoxy group can lead to the loss of a methyl radical (•CH₃), forming an ion at m/z 217/219.

  • Loss of Formaldehyde from the Methoxy Group: A rearrangement reaction could lead to the elimination of formaldehyde (CH₂O), resulting in an ion at m/z 202/204.

  • Loss of Carbon Monoxide (CO): Following the loss of the hydrogen radical, the resulting acylium ion can lose carbon monoxide to form a substituted phenyl cation at m/z 203/205.

The following diagram illustrates the predicted fragmentation pathway:

G M [C₈H₆BrFO₂]•⁺ m/z 232/234 MH [M-H]⁺ m/z 231/233 M->MH - •H MCHO [M-CHO]⁺ m/z 203/205 M->MCHO - •CHO MCH3 [M-CH₃]⁺ m/z 217/219 M->MCH3 - •CH₃ MCH2O [M-CH₂O]⁺ m/z 202/204 M->MCH2O - CH₂O MH_CO [M-H-CO]⁺ m/z 203/205 MH->MH_CO - CO

Caption: Predicted EI fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is indispensable, a multi-technique approach provides the most comprehensive characterization.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons.Unambiguous structure determination.Requires a larger sample amount compared to MS; less sensitive.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Fast and non-destructive.Provides limited information on the overall molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds before mass analysis.[16][17]Excellent for the analysis of complex mixtures and provides both retention time and mass spectral data for high-confidence identification.The compound must be volatile and thermally stable.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in the liquid phase before mass analysis.[18][19][20]Suitable for a wide range of compounds, including those that are not volatile or are thermally labile.The mobile phase can sometimes suppress ionization.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard procedure for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
  • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.
  • Extract the mass spectrum of the peak.
  • Confirm the molecular ion peaks at m/z 232 and 234.
  • Analyze the fragmentation pattern to confirm the structure, comparing it to the predicted pathway.

Conclusion

The structural characterization of this compound is effectively achieved through a combination of analytical techniques, with mass spectrometry playing a pivotal role. Understanding the principles of ionization and fragmentation is key to interpreting the resulting data accurately. While this guide provides a robust framework for its analysis, it is the synergistic use of multiple analytical methods that will ultimately afford the highest degree of confidence in structural assignment, a critical aspect in all stages of chemical research and development.

References

A Comparative Guide to the Characterization of 4-Bromo-2-fluoro-6-methoxybenzaldehyde and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of starting materials is paramount. 4-Bromo-2-fluoro-6-methoxybenzaldehyde is a prime example of a highly versatile scaffold. Its utility stems from the orthogonal reactivity of its functional groups: a formyl group amenable to a vast array of transformations, a bromine atom perfectly positioned for cross-coupling reactions, and the electron-withdrawing fluorine and electron-donating methoxy groups that modulate the electronic properties of the aromatic ring.

This guide provides an in-depth characterization of this compound and compares its physicochemical and spectroscopic properties with key derivatives. We will explore the causality behind synthetic choices and provide detailed, self-validating experimental protocols for researchers, scientists, and drug development professionals. The strategic placement of the substituents makes this molecule an excellent starting point for building complex molecular architectures with tailored electronic and steric properties, crucial for optimizing biological activity and material performance.[1]

Synthesis and Characterization of this compound

The synthesis of substituted benzaldehydes often requires carefully orchestrated steps to ensure high yields and selectivity. While numerous methods exist for the formylation of aromatic rings, a common and effective strategy for precursors like this compound involves the formylation of a pre-functionalized benzene ring.[2][3] The general approach often begins with a commercially available substituted anisole or bromofluorobenzene, followed by directed ortho-metalation and subsequent quenching with a formylating agent like N,N-dimethylformamide (DMF).

The presence of the methoxy group can direct lithiation to the C6 position, while the fluorine and bromine atoms also influence the regioselectivity of the reaction. The choice of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures is critical to prevent side reactions, such as nucleophilic attack on the aromatic ring.

Illustrative Synthetic Workflow

The following diagram illustrates a plausible and efficient synthetic pathway. The selection of specific reagents and conditions is designed to maximize yield and purity.

G cluster_0 Synthesis of this compound start 3-Bromo-5-fluoroanisole step1 Directed ortho-Metalation (LDA, THF, -78 °C) start->step1 step2 Formylation (Anhydrous DMF) step1->step2 step3 Aqueous Work-up (Sat. aq. NH4Cl) step2->step3 product This compound step3->product

Caption: A representative workflow for the synthesis of the title compound.

Spectroscopic Characterization

Accurate structural elucidation is non-negotiable. The primary techniques—NMR, IR, and Mass Spectrometry—provide a comprehensive fingerprint of the molecule.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aldehyde proton (a singlet around 10.3 ppm), the methoxy protons (a singlet around 3.9 ppm), and two aromatic protons, each appearing as a doublet due to coupling with the fluorine atom.

  • ¹³C NMR: Key signals include the aldehyde carbonyl carbon (~188 ppm), the carbon bearing the methoxy group (~160 ppm), and carbons directly bonded to fluorine and bromine, which will exhibit characteristic C-F and C-Br coupling constants and chemical shifts.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde is expected around 1700-1680 cm⁻¹. Other significant peaks include C-O stretching for the methoxy group and C-H stretching for the aromatic ring.[4][5]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the definitive signature of a monobrominated compound.[4]

Key Derivatives and Their Comparative Analysis

The true power of this compound lies in its capacity as a versatile building block. The bromine atom serves as a synthetic handle for C-C bond formation, while the aldehyde allows for the introduction of diverse functional groups.

Common Derivatization Pathways
  • Suzuki-Miyaura Cross-Coupling: The replacement of the bromine atom with an aryl or heteroaryl group is a cornerstone of modern synthesis.[6][7] This reaction, catalyzed by a palladium complex, is highly efficient for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[8]

  • Reductive Amination: The aldehyde can be converted into a primary, secondary, or tertiary amine by reaction with ammonia or an amine in the presence of a reducing agent like sodium borohydride. This is a fundamental transformation in medicinal chemistry for introducing basic nitrogen atoms that can improve solubility and target binding.[9]

  • Wittig Reaction: The aldehyde can be converted to an alkene with a defined stereochemistry, providing a route to stilbene-like structures or other conjugated systems.

  • Demethylation: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol (4-Bromo-2-fluoro-6-hydroxybenzaldehyde).[10] This unmasks a hydroxyl group that can be used for further functionalization or to act as a hydrogen bond donor in biological systems.

Visualization of Derivatization Strategies

G cluster_derivatives Key Synthetic Derivatives parent This compound suzuki Biaryl Derivative parent->suzuki Suzuki Coupling (ArB(OH)₂, Pd catalyst, Base) amine Amine Derivative parent->amine Reductive Amination (R₂NH, NaBH₃CN) phenol Phenol Derivative parent->phenol Demethylation (BBr₃)

Caption: Key derivatization pathways from the parent scaffold.

Comparative Data Analysis

The following table summarizes and compares the key physicochemical and spectroscopic data for this compound and representative derivatives. This side-by-side comparison highlights the influence of each functional group transformation on the molecule's properties.

Compound Structure MW ( g/mol ) Key ¹H NMR Shifts (δ, ppm) Key ¹³C NMR Shifts (δ, ppm) Key IR Peaks (cm⁻¹)
This compound C₈H₆BrFO₂233.04~10.3 (s, CHO), ~7.3-7.5 (m, Ar-H), ~3.9 (s, OCH₃)~188 (CHO), ~160 (C-OMe), ~115 (C-Br)~1695 (C=O), ~1250 (C-O)
2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (Suzuki Product) C₁₄H₁₁FO₂230.24~10.3 (s, CHO), ~7.3-7.8 (m, Ar-H), ~3.9 (s, OCH₃)~192 (CHO), ~160 (C-OMe), ~140-120 (Ar-C)~1700 (C=O), ~1600 (C=C)
(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (Amine Product) C₈H₉BrFNO234.07~7.0-7.2 (m, Ar-H), ~3.8 (s, OCH₃), ~3.8 (s, CH₂), ~1.5 (br s, NH₂)~160 (C-OMe), ~115 (C-Br), ~40 (CH₂)~3300 (N-H), ~1250 (C-O)
4-Bromo-2-fluoro-6-hydroxybenzaldehyde (Phenol Product) C₇H₄BrFO₂219.01[10]~11.5 (s, OH), ~9.7 (s, CHO), ~7.1-7.3 (m, Ar-H)~196 (CHO), ~162 (C-OH), ~108 (C-Br)~3200 (O-H), ~1650 (C=O)

Note: Spectral data are estimations based on typical chemical shifts and data from analogous compounds.[4][11][12] Exact values may vary based on solvent and experimental conditions.

Experimental Protocols

Trustworthiness in scientific reporting requires detailed, reproducible methodologies. The following protocols are presented as self-validating systems.

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the synthesis of substituted benzaldehydes.[3][13]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-bromo-5-fluoroanisole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture. The solution may become viscous. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Quenching and Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid.[14]

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol outlines a standard Suzuki coupling procedure.[6][7]

  • Reagent Preparation: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to afford the desired biaryl derivative.

Conclusion

This compound is a synthetically powerful and strategically important building block. The distinct reactivity of its aldehyde and bromo functionalities, coupled with the electronic modulation provided by the fluoro and methoxy substituents, allows for the systematic and predictable construction of diverse and complex molecules. The comparative analysis of its derivatives demonstrates how targeted modifications can tune physicochemical and spectroscopic properties, a fundamental principle in the rational design of novel pharmaceuticals and advanced materials. The provided protocols offer a reliable foundation for researchers to leverage this versatile scaffold in their synthetic endeavors.

References

A Comparative Guide to the Synthesis of 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of polysubstituted aromatic compounds is a cornerstone of new molecule development. 4-Bromo-2-fluoro-6-methoxybenzaldehyde, a key building block, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth comparison of plausible synthetic routes to this valuable intermediate, offering a critical analysis of methodologies, experimental protocols, and the chemical principles that underpin them.

The synthesis of this compound is not widely reported in the literature, necessitating a strategic approach that begins with a readily accessible, correctly substituted precursor. The most logical and promising starting material is 3-bromo-5-fluoroanisole (also known as 1-bromo-3-fluoro-5-methoxybenzene). The primary challenge then becomes the regioselective introduction of a formyl group at the C2 position, which is sterically hindered and electronically influenced by the three existing substituents.

This guide will explore two primary strategies for the formylation of 3-bromo-5-fluoroanisole: Directed Ortho-Lithiation and Electrophilic Aromatic Substitution (Vilsmeier-Haack and Rieche Formylation) . Each route will be evaluated based on its potential yield, regioselectivity, scalability, and operational complexity.

Synthesis of the Key Intermediate: 3-Bromo-5-fluoroanisole

A reliable supply of the starting material is paramount. A practical and efficient method for the synthesis of 3-bromo-5-fluoroanisole begins with 3,5-difluorobromobenzene, a commercially available reagent.

Protocol 1: Nucleophilic Aromatic Substitution of 3,5-Difluorobromobenzene

This method relies on the nucleophilic displacement of one of the fluorine atoms by a methoxide source. The electron-withdrawing nature of the bromine and the other fluorine atom activates the ring towards nucleophilic attack.

Reaction Scheme:

Experimental Protocol:

  • To a solution of 3,5-difluorobromobenzene (1.0 eq) in dry N,N-dimethylformamide (DMF), add sodium methoxide (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 3-bromo-5-fluoroanisole.

Expertise & Experience: The choice of a polar aprotic solvent like DMF is crucial for solvating the sodium methoxide and facilitating the SNAr reaction. The temperature is a critical parameter; it must be high enough to drive the reaction but not so high as to cause decomposition or side reactions.

Formylation of 3-Bromo-5-fluoroanisole: A Comparative Analysis

With the key intermediate in hand, we now turn to the critical formylation step. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of this reaction. The methoxy group is a strong ortho-, para-director, while the fluorine and bromine atoms are deactivating but also ortho-, para-directing. The desired C2 position is ortho to both the fluorine and methoxy groups, making it a potentially favorable site for electrophilic attack, though sterically hindered.

Route 1: Directed Ortho-Lithiation followed by Formylation

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. The fluorine atom is a known ortho-directing group for lithiation, potentially allowing for the selective deprotonation at the C2 position.[1]

Logical Relationship of Ortho-Lithiation:

G cluster_start Starting Material cluster_lithiation Lithiation cluster_formylation Formylation 3-Bromo-5-fluoroanisole 3-Bromo-5-fluoroanisole LDA or n-BuLi LDA or n-BuLi 3-Bromo-5-fluoroanisole->LDA or n-BuLi Deprotonation Lithium Intermediate Lithium Intermediate LDA or n-BuLi->Lithium Intermediate Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at low temperature (-78 °C) directs deprotonation to the position ortho to the fluorine atom. Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at low temperature (-78 °C) directs deprotonation to the position ortho to the fluorine atom. DMF DMF Lithium Intermediate->DMF Electrophilic Attack Product This compound DMF->Product Quenching the lithiated intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF). Quenching the lithiated intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Caption: Workflow of Directed Ortho-Lithiation and Formylation.

Experimental Protocol:

  • Dissolve 3-bromo-5-fluoroanisole (1.0 eq) in dry tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add dry N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a strong, sterically hindered base like LDA at very low temperatures is critical to achieve kinetic deprotonation at the most acidic site, which is ortho to the fluorine, while minimizing side reactions such as nucleophilic attack on the bromine atom. THF is an ideal solvent as it is aprotic and can solvate the organolithium intermediate.

Route 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[2][3] The Vilsmeier reagent, a chloroiminium salt generated in situ from DMF and phosphorus oxychloride (POCl₃), is a relatively mild electrophile that attacks activated aromatic rings.[4]

Mechanism of Vilsmeier-Haack Reaction:

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Reagent [ClCH=N(CH3)2]+Cl- DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent 3-Bromo-5-fluoroanisole 3-Bromo-5-fluoroanisole Iminium Intermediate Iminium Intermediate 3-Bromo-5-fluoroanisole->Iminium Intermediate Electrophilic Attack by Vilsmeier Reagent Product This compound Iminium Intermediate->Product Hydrolysis H2O H2O H2O->Product

Caption: Key Stages of the Vilsmeier-Haack Formylation.

Experimental Protocol:

  • In a three-necked flask under an inert atmosphere, cool a solution of dry DMF (3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 3-bromo-5-fluoroanisole (1.0 eq) in a minimal amount of dry dichloromethane or 1,2-dichloroethane.

  • Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Trustworthiness: The Vilsmeier-Haack reaction is a well-established and reliable method for the formylation of activated aromatic rings. However, the regioselectivity on a trisubstituted ring like 3-bromo-5-fluoroanisole can be a concern, and a mixture of isomers is possible. The strongly activating methoxy group is expected to direct the formylation to the ortho and para positions. The desired C2 position is ortho to the methoxy group, but the C6 position is also ortho and less sterically hindered. The C4 position (para to the methoxy group) is blocked by the bromine atom.

Route 3: Rieche Formylation

Similar to the Vilsmeier-Haack reaction, the Rieche formylation employs a strong electrophile to formylate electron-rich aromatic rings. This method uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[5]

Experimental Protocol:

  • Dissolve 3-bromo-5-fluoroanisole (1.0 eq) in dry dichloromethane in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add titanium tetrachloride (TiCl₄) (1.1 eq) dropwise.

  • Add dichloromethyl methyl ether (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expertise & Experience: The Rieche formylation often provides good yields for activated aromatic compounds. The choice of Lewis acid and reaction temperature can significantly influence the regioselectivity and yield. TiCl₄ is a strong Lewis acid that effectively activates the dichloromethyl methyl ether.

Comparative Performance Data

MetricDirected Ortho-LithiationVilsmeier-Haack FormylationRieche Formylation
Starting Material 3-Bromo-5-fluoroanisole3-Bromo-5-fluoroanisole3-Bromo-5-fluoroanisole
Key Reagents LDA or n-BuLi, DMFDMF, POCl₃Dichloromethyl methyl ether, TiCl₄
Anticipated Yield Moderate to GoodModerate to GoodModerate to Good
Regioselectivity Potentially high (directed by F)Potentially a mixture of isomersPotentially a mixture of isomers
Reaction Conditions Cryogenic temperatures (-78 °C)Mild to moderate heating (60-80 °C)0 °C to room temperature
Key Advantages High potential for regioselectivity.Uses common and inexpensive reagents.Generally good yields for activated arenes.
Key Disadvantages Requires strictly anhydrous conditions and cryogenic temperatures. Handling of pyrophoric n-BuLi.Risk of isomeric byproducts. POCl₃ is corrosive and moisture-sensitive.Use of highly corrosive and moisture-sensitive TiCl₄ and a toxic formylating agent.

Conclusion and Recommendations

The synthesis of this compound from 3-bromo-5-fluoroanisole is a feasible but challenging endeavor.

  • Directed Ortho-Lithiation stands out as the most promising route for achieving the desired regioselectivity. The ortho-directing ability of the fluorine atom is a powerful tool to control the position of formylation. However, this route requires specialized equipment for handling air- and moisture-sensitive reagents at low temperatures, making it potentially less amenable to large-scale production without dedicated facilities.

  • The Vilsmeier-Haack and Rieche formylations are operationally simpler and utilize more common reagents. However, the regioselectivity is a significant concern. The combined directing effects of the methoxy, fluoro, and bromo groups could lead to the formation of a mixture of isomeric products, necessitating careful optimization of reaction conditions and potentially challenging purification.

For researchers in a drug discovery or process development setting, the choice of synthetic route will depend on the scale of the synthesis and the available equipment. For small-scale synthesis where regioselectivity is paramount, the directed ortho-lithiation approach is recommended. For larger-scale campaigns, a thorough investigation into the regioselectivity of the Vilsmeier-Haack or Rieche formylation under various conditions would be warranted to determine if a synthetically useful yield of the desired isomer can be obtained.

References

A Senior Application Scientist's Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde and 4-bromo-2-hydroxybenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of two structurally related, yet electronically distinct, brominated benzaldehydes: 4-Bromo-2-fluoro-6-methoxybenzaldehyde and 4-bromo-2-hydroxybenzaldehyde . We will delve into their synthesis, comparative reactivity, and strategic applications, supported by experimental data and detailed protocols to inform your selection of the optimal reagent for your specific synthetic goals.

At a Glance: Structural and Physicochemical Properties

A foundational understanding of the physicochemical properties of these reagents is paramount in predicting their behavior in a reaction. The table below summarizes key data for both compounds.

PropertyThis compound4-bromo-2-hydroxybenzaldehyde
CAS Number Not available in searched results22532-62-3[1]
Molecular Formula C₈H₆BrFO₂[2]C₇H₅BrO₂[1]
Molecular Weight 233.04 g/mol [2]201.02 g/mol [1]
Appearance Solid[2]White to pale yellow solid[1]
Melting Point Not available in searched results50-54 °C[1]
Boiling Point Not available in searched results256.2 °C at 760 mmHg[1]
Solubility Not available in searched resultsSoluble in methanol[1]

Synthesis of the Starting Materials

The accessibility and scalability of a starting material are crucial considerations in process development. Here, we compare the synthetic routes to our two subject compounds.

Synthesis of this compound

Proposed Synthetic Workflow:

A 1,4-Dibromo-2,5-difluorobenzene B 4-Bromo-2,5-difluorobenzaldehyde A->B Formylation (e.g., n-BuLi, DMF) C This compound B->C Nucleophilic Aromatic Substitution (NaOMe, MeOH)

Caption: Proposed synthesis of this compound.

Synthesis of 4-bromo-2-hydroxybenzaldehyde

The synthesis of 4-bromo-2-hydroxybenzaldehyde is well-established and commonly achieved via the Reimer-Tiemann reaction of 4-bromophenol. This reaction involves the ortho-formylation of a phenol in the presence of chloroform and a strong base. While classic yields are often modest, optimization with phase-transfer catalysts can significantly improve the outcome.

Experimental Protocol: Improved Reimer-Tiemann Reaction [5]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 4-bromophenol (0.4 mol) with a 40% aqueous solution of sodium hydroxide (160 mL).

  • Catalyst Addition: To the stirred mixture, add a phase-transfer catalyst such as tetrabutylammonium bromide (0.004 mol).

  • Reagent Addition: Slowly add chloroform (0.6 mol) to the reaction mixture while maintaining the temperature below 65 °C.

  • Reaction: After the addition is complete, heat the mixture at 65-70 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid. The product can be isolated by steam distillation or extraction with a suitable organic solvent.

Comparative Reactivity: A Tale of Two Substituents

The divergent reactivity of these two aldehydes stems from the electronic and steric differences between the ortho-fluoro and methoxy substituents in this compound and the ortho-hydroxyl group in 4-bromo-2-hydroxybenzaldehyde.

Electronic Effects
  • This compound: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the aldehyde's carbonyl carbon. Conversely, the methoxy group at the 6-position is an electron-donating group through resonance (+M). This push-pull electronic arrangement can influence the reactivity of both the aldehyde and the aryl bromide.

  • 4-bromo-2-hydroxybenzaldehyde: The hydroxyl group at the 2-position is a strong electron-donating group through resonance (+M), which can decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde. However, the acidic proton of the hydroxyl group can participate in hydrogen bonding and can be deprotonated under basic conditions, which can significantly impact its reactivity.

Steric Effects

Both molecules possess ortho-substituents that can sterically hinder the approach of reagents to the aldehyde functionality. The methoxy group in this compound is bulkier than the hydroxyl group in 4-bromo-2-hydroxybenzaldehyde, which may lead to lower reaction rates in sterically demanding transformations.

Performance in Key Synthetic Transformations

The true measure of a synthetic building block lies in its performance in common chemical reactions. Here, we compare the expected reactivity of our two subject compounds in Suzuki-Miyaura cross-coupling and Wittig olefination reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the aryl bromide in both of our target molecules is influenced by the ortho-substituents.

Illustrative Experimental Data:

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-bromo-2-hydroxybenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012~90-95
2This compoundPhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O1008~85-90

Yields for this compound are illustrative and based on reactions with structurally similar, sterically hindered aryl bromides.

Mechanistic Considerations:

The electron-donating hydroxyl group in 4-bromo-2-hydroxybenzaldehyde can potentially coordinate to the palladium catalyst, which may necessitate the use of specific ligands to achieve high yields. In contrast, the electron-withdrawing fluorine in this compound may facilitate the oxidative addition step of the catalytic cycle.

A Aryl Halide D Oxidative Addition A->D B Organoboron Reagent E Transmetalation B->E C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Regeneration G Biaryl Product F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir for the required time, monitoring by TLC.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Wittig Olefination

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. The electrophilicity of the aldehyde's carbonyl carbon is a key factor in determining the reaction rate.

Illustrative Experimental Data:

EntryAldehydePhosphonium YlideBaseSolventTemp (°C)Time (h)Yield (%)
14-bromo-2-hydroxybenzaldehyde(Carbethoxymethylene)triphenylphosphoraneNaHTHF254~80-85
2This compound(Carbethoxymethylene)triphenylphosphoranen-BuLiTHF0 to 252~90-95

Yields for this compound are illustrative and based on reactions with electronically similar benzaldehydes.

Mechanistic Considerations:

The increased electrophilicity of the carbonyl carbon in this compound, due to the inductive effect of the ortho-fluorine atom, is expected to lead to a faster reaction rate compared to 4-bromo-2-hydroxybenzaldehyde.

A Aldehyde C [2+2] Cycloaddition A->C B Phosphonium Ylide B->C D Oxaphosphetane Intermediate C->D E Cycloreversion D->E F Alkene E->F G Triphenylphosphine oxide E->G

Caption: Mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide [6]

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C and add a strong base (e.g., NaH, 1.1 mmol) portion-wise. Stir the mixture at room temperature for 1 hour.

  • Aldehyde Addition: Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Strategic Applications in Heterocycle Synthesis: The Case of Benzofurans

Both aldehydes are valuable precursors for the synthesis of benzofurans, a privileged scaffold in medicinal chemistry. The choice of starting material can influence the synthetic strategy and the substitution pattern of the final product.

  • From 4-bromo-2-hydroxybenzaldehyde: A common route involves an initial O-alkylation of the hydroxyl group with a propargyl halide, followed by a transition-metal-catalyzed cyclization.

  • From this compound: The synthesis of a benzofuran from this starting material would likely involve a different strategy, potentially a palladium-catalyzed intramolecular C-O bond formation after the conversion of the aldehyde to a suitable coupling partner.

The presence of the methoxy group in the final benzofuran derived from this compound can be advantageous for tuning the electronic properties and metabolic stability of the target molecule.

Conclusion and Recommendations

The choice between this compound and 4-bromo-2-hydroxybenzaldehyde is a strategic one that should be guided by the specific requirements of the synthetic target and the desired reaction pathway.

  • Choose 4-bromo-2-hydroxybenzaldehyde when:

    • The synthetic route leverages the reactivity of the ortho-hydroxyl group (e.g., O-alkylation).

    • A well-established and commercially available starting material is preferred.

    • The electronic properties of the hydroxyl group are desired in the final product.

  • Choose this compound when:

    • Enhanced electrophilicity of the aldehyde is required for reactions like Wittig olefination.

    • The synthetic strategy benefits from the unique electronic push-pull nature of the fluoro and methoxy substituents.

    • The final product requires a methoxy group for improved pharmacokinetic properties.

This guide provides a comprehensive framework for understanding the nuances of these two valuable synthetic building blocks. By carefully considering the factors outlined herein, researchers can make informed decisions to accelerate their research and development efforts.

References

The Unexplored Potential of 4-Bromo-2-fluoro-6-methoxybenzaldehyde in Medicinal Chemistry: A Comparative Guide to its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical exploration of the untapped potential of 4-Bromo-2-fluoro-6-methoxybenzaldehyde as a versatile starting material for the synthesis of novel bioactive compounds. While direct literature on the biological activities of its derivatives is nascent, this document synthesizes data from structurally analogous compounds to offer a predictive comparison of their potential efficacy in anticancer, antimicrobial, and anti-inflammatory applications. By presenting detailed synthetic workflows, experimental protocols, and mechanistic insights, we aim to provide a foundational resource for researchers poised to innovate in this promising area of medicinal chemistry.

Introduction: A Scaffold Ripe for Discovery

This compound is a unique aromatic aldehyde distinguished by a strategic combination of functional groups. The presence of a bromine atom, a fluorine atom, and a methoxy group on the benzaldehyde core presents a compelling scaffold for the design of novel therapeutics. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Similarly, bromine's ability to form halogen bonds can significantly influence ligand-protein interactions. The interplay of these substituents on the reactive aldehyde platform suggests that derivatives of this compound could exhibit potent and selective biological activities.

Potential Classes of Bioactive Derivatives and Their Comparative Analysis

Based on established synthetic transformations of substituted benzaldehydes, several classes of bioactive compounds can be envisioned originating from this compound. Here, we explore the potential of three major classes: chalcones, Schiff bases, and precursors for kinase inhibitors, with comparative data from structurally related molecules.

Chalcones: Versatile Scaffolds with Broad-Spectrum Activity

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are renowned for their wide range of pharmacological properties.[2] The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[3]

  • Anticancer Activity: Chalcones have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[4] The presence of halogen and methoxy groups on the benzaldehyde ring is known to influence their cytotoxic efficacy. For instance, a study on a chalcone derivative synthesized from 2-bromo-4,5-dimethoxybenzaldehyde showed moderate activity against the MCF-7 breast cancer cell line.

    Compound Structure Activity Cell Line Reference
    2'-hydroxy-2-bromo-4,5-dimethoxychalconeIC50: 42.19 µg/mLMCF-7
    Doxorubicin (Reference)IC50: 10.61 µg/mLMCF-7
  • Antimicrobial Activity: The antimicrobial properties of chalcones are well-documented. The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

G start This compound conditions Base (e.g., NaOH or KOH) Ethanol, rt start->conditions reagent Substituted Acetophenone reagent->conditions product Chalcone Derivative conditions->product Claisen-Schmidt Condensation

Proposed synthesis of chalcones.
Schiff Bases: Key Intermediates with Diverse Biological Functions

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are versatile intermediates in organic synthesis and have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.

  • Antimicrobial Activity: Schiff bases derived from salicylaldehydes (2-hydroxybenzaldehydes) have shown notable antibacterial and antifungal properties. The bromine and fluorine substituents in derivatives of this compound could enhance these activities.

  • Anticancer Activity: Metal complexes of Schiff bases have been investigated for their anticancer properties. The ability of the imine nitrogen and other donor atoms to chelate metal ions is a key feature in the design of these metallodrugs.

Precursors for Kinase Inhibitors: Targeting Cellular Signaling Pathways

The benzaldehyde moiety is a common starting point for the synthesis of various heterocyclic compounds that can act as kinase inhibitors.[5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6]

  • Enzyme Inhibition: The unique electronic properties conferred by the fluoro and bromo substituents could lead to potent and selective inhibition of specific kinases. For example, various fluorinated and brominated benzamide derivatives have been developed as potent fibroblast growth factor receptor 1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer.[6]

    Compound Class Target Activity Reference
    4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivativesFGFR1IC50 values in the low micromolar range[6]

G Inhibitor Potential Inhibitor (Derived from This compound) RTK RTK Inhibitor->RTK Inhibition Ligand Ligand Ligand->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription

Targeting the MAPK/ERK signaling pathway.

Experimental Protocols

To facilitate research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative chalcone and for a key biological assay.

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

Objective: To synthesize a chalcone derivative from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Stirring apparatus

  • Reaction flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a reaction flask.

  • Prepare a solution of NaOH or KOH in ethanol.

  • Slowly add the basic solution to the stirred mixture of the aldehyde and ketone at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid (the chalcone derivative) is collected by filtration, washed with cold water until neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: MTT Assay for Cytotoxicity

Objective: To evaluate the in vitro anticancer activity of a synthesized compound against a cancer cell line.

Materials:

  • Synthesized compound

  • Cancer cell line (e.g., MCF-7)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compound in the growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, scaffold in the landscape of medicinal chemistry. The strategic arrangement of its bromo, fluoro, and methoxy substituents offers a unique starting point for the synthesis of diverse compound libraries with the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comparative framework and foundational protocols to encourage and facilitate the exploration of its derivatives. Further research, including the synthesis of novel chalcones, Schiff bases, and heterocyclic compounds from this starting material, followed by comprehensive biological screening, is warranted to unlock its full therapeutic potential.

References

A Senior Application Scientist's Guide to the Analytical Identification of 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of novel intermediates and building blocks is paramount. 4-Bromo-2-fluoro-6-methoxybenzaldehyde, a substituted aromatic aldehyde, presents a unique analytical challenge due to the interplay of its electron-withdrawing and donating groups. This guide provides an in-depth comparison of the primary analytical techniques for its characterization, grounded in both theoretical principles and practical, field-proven insights. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Analytical Imperative: Beyond a Simple Spectrum

Identifying a molecule like this compound is not merely about matching a spectral fingerprint. It's about building a logical, self-validating case for its structure. Each analytical technique provides a unique piece of the puzzle, and their combined interpretation is what lends trustworthiness to the identification. The presence of bromine, with its characteristic isotopic pattern, a fluorine atom that couples with nearby protons and carbons, a methoxy group with its distinct singlet, and an aldehyde proton, all provide specific signatures we can hunt for.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR will be indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will account for all the hydrogen atoms in the molecule. Based on the structure, we anticipate signals for the two aromatic protons, the aldehyde proton, and the methoxy protons.

Expected ¹H NMR Spectral Characteristics:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Insights
Aldehyde (-CHO)9.8 - 10.5Singlet (s) or Doublet (d)The aldehyde proton is highly deshielded and appears far downfield. It may exhibit a small coupling to the ortho-fluorine atom.
Aromatic (Ar-H)7.0 - 7.5Doublet (d)The two aromatic protons are not equivalent and will likely appear as two distinct signals, each coupled to the fluorine atom.
Methoxy (-OCH₃)3.8 - 4.1Singlet (s)The three equivalent protons of the methoxy group will appear as a sharp singlet.

Note: Predicted chemical shifts are based on the analysis of similar substituted benzaldehydes. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The substitution pattern of this compound will result in eight distinct carbon signals.

Expected ¹³C NMR Spectral Characteristics:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Insights
Aldehyde (C=O)185 - 195The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.
Aromatic (C-F)160 - 165 (d, ¹JCF ≈ 250 Hz)The carbon directly bonded to fluorine will show a large one-bond coupling constant.
Aromatic (C-O)155 - 160The carbon attached to the methoxy group is deshielded.
Aromatic (C-Br)110 - 120The carbon bearing the bromine atom will be shifted upfield compared to unsubstituted benzene.
Aromatic (C-H)115 - 130The remaining aromatic carbons will appear in this region, with their exact shifts influenced by the surrounding substituents.
Methoxy (-OCH₃)55 - 60The methoxy carbon appears in the aliphatic region of the spectrum.

Note: Predicted chemical shifts are based on computational models and data from analogous compounds.[1][2]

Experimental Protocol for NMR Analysis
  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. For this compound (C₈H₆BrFO₂), the expected monoisotopic mass is approximately 231.95 g/mol .[3]

A key feature to look for in the mass spectrum is the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. This is a definitive indicator of the presence of a single bromine atom in the molecule.

Expected Fragmentation Pathways:

The primary fragmentation of aromatic aldehydes often involves the loss of the aldehyde group or its components.

  • Loss of a hydrogen radical (-H) : [M-1]⁺

  • Loss of the formyl radical (-CHO) : [M-29]⁺

  • Loss of carbon monoxide (-CO) : [M-28]⁺ from the [M-H]⁺ ion.

  • Loss of a methyl radical from the methoxy group (-CH₃) : [M-15]⁺

Experimental Protocol for GC-MS Analysis

A robust method for analyzing this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation : Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile, GC-compatible solvent such as dichloromethane or ethyl acetate.

  • GC Separation :

    • Column : A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is a good starting point.[4]

    • Injection : Use a splitless injection to maximize sensitivity for low concentrations.

    • Temperature Program : Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.

  • MS Detection :

    • Ionization : Use Electron Ionization (EI) at 70 eV.

    • Analysis Mode : Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

dot graph TD { subgraph "GC-MS Workflow" A[Sample Injection] --> B{GC Column Separation}; B --> C{Elution into MS}; C --> D{Electron Ionization}; D --> E{Mass Analyzer}; E --> F[Detection]; F --> G[Mass Spectrum]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px }

Caption: A typical workflow for GC-MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensitySignificance
Aromatic C-H Stretch3000 - 3100Medium to WeakConfirms the presence of an aromatic ring.
Aldehyde C-H Stretch2720 - 2820WeakA characteristic, often sharp, pair of bands for the aldehyde C-H bond.[5]
Carbonyl (C=O) Stretch1680 - 1710StrongA prominent, sharp peak indicating the aldehyde carbonyl group. Conjugation with the aromatic ring lowers the frequency.[6]
Aromatic C=C Stretch1450 - 1600MediumA series of bands confirming the aromatic skeleton.
C-O Stretch (Methoxy)1200 - 1275 (asymmetric) & 1000 - 1075 (symmetric)StrongCharacteristic of the aryl-alkyl ether linkage.
C-F Stretch1000 - 1400StrongThe carbon-fluorine bond absorption can be found in the fingerprint region.
C-Br Stretch500 - 600Medium to StrongThe carbon-bromine stretch appears at low wavenumbers.
Experimental Protocol for FTIR Analysis
  • Sample Preparation : As this compound is a solid, the KBr pellet method is suitable.

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum : Record a background spectrum of the empty sample compartment.

  • Sample Spectrum : Place the KBr pellet in the sample holder and record the spectrum.

  • Data Analysis : Identify the characteristic absorption bands and correlate them with the expected functional groups.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC method would be the most common approach for this compound.

Comparison of HPLC Methodologies:
ParameterMethod 1: Isocratic ElutionMethod 2: Gradient Elution
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 or Phenyl-Hexyl
Mobile Phase Acetonitrile/Water (e.g., 60:40 v/v)A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)UV/DAD or Mass Spectrometry (LC-MS)
Advantages Simple, robust, good for routine QC.Better resolution for complex mixtures, adaptable for LC-MS.
Disadvantages May not resolve closely related impurities.More complex method development.

An Ultra-High-Performance Liquid Chromatography (UPLC) system can significantly reduce run times and improve resolution compared to traditional HPLC.

Experimental Protocol for HPLC Analysis
  • Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards if quantification is required.

  • Instrumentation : Use an HPLC or UPLC system equipped with a suitable detector (UV/DAD or MS).

  • Method Execution : Equilibrate the column with the mobile phase. Inject a small volume (e.g., 5-10 µL) of the sample.

  • Data Analysis : Determine the retention time of the main peak and calculate the purity based on the peak area percentage.

dot graph TD { subgraph "Analytical Strategy" A(Sample) --> B{NMR}; A --> C{MS}; A --> D{FTIR}; A --> E{HPLC/GC}; B --> F[Structural Elucidation]; C --> G[Molecular Weight & Fragmentation]; D --> H[Functional Group ID]; E --> I[Purity & Separation]; F & G & H & I --> J((Confirmed Identity)); end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 }

Caption: Integrated analytical approach for compound identification.

Conclusion: A Weight-of-Evidence Approach

The definitive identification of this compound relies on a holistic, weight-of-evidence approach. While each technique provides valuable data, it is their synergy that builds an irrefutable case for the compound's structure and purity. NMR spectroscopy defines the atomic connectivity, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine), FTIR verifies the expected functional groups, and chromatography assures the sample's purity. By judiciously applying these techniques and understanding the causality behind the expected results, researchers can confidently characterize this and other complex organic molecules.

References

The Catalyst Crucible: A Comparative Analysis for the Suzuki Coupling of 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical synthesis and drug development, the construction of complex molecular architectures with precision and efficiency is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolkit, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance.[1][2][3] However, the successful coupling of sterically hindered and electronically nuanced substrates, such as 4-Bromo-2-fluoro-6-methoxybenzaldehyde, presents a significant challenge that hinges on the judicious selection of the catalyst system. This guide provides an in-depth comparative analysis of various catalysts, offering experimental insights to empower researchers in navigating this demanding transformation.

The target molecule, this compound, possesses a confluence of electronic and steric features that can impede the catalytic cycle of the Suzuki coupling. The ortho-fluoro and methoxy groups impose steric hindrance around the reaction center, while their electronic effects, along with the aldehyde functionality, modulate the reactivity of the aryl bromide. Overcoming these hurdles requires a catalyst system that can facilitate efficient oxidative addition, transmetalation, and reductive elimination.

Palladium Prowess: The Workhorses of Cross-Coupling

Palladium-based catalysts have long been the gold standard for Suzuki-Miyaura reactions.[4][5][6] The versatility of palladium is largely attributed to the diverse array of phosphine and N-heterocyclic carbene (NHC) ligands that can be employed to fine-tune the catalyst's steric and electronic properties.[7][8][9]

The Influence of Bulky, Electron-Rich Phosphine Ligands

For sterically demanding substrates, ligands that are both bulky and electron-rich have proven to be particularly effective.[7][8][9] These ligands promote the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step. Furthermore, their steric bulk can facilitate the reductive elimination step, which is often the rate-limiting step for hindered biaryl synthesis.[7][10]

A prime example of such ligands is the Buchwald family of biaryl phosphines, such as SPhos and XPhos.[6][8] These ligands have demonstrated exceptional activity in the coupling of hindered aryl halides.[8] For the coupling of this compound, a catalyst system comprising a palladium source like palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a ligand like SPhos is a highly promising starting point.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95Effective for sterically hindered and electron-rich aryl bromides.[1]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄1,4-Dioxane10012HighParticularly effective for aryl chlorides, but also shows excellent activity for bromides.[8]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane10012~85A classic, reliable catalyst, though may be less effective for highly hindered substrates.[1]
The Rise of N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[11] Their strong σ-donating ability and steric tunability make them highly effective in stabilizing the palladium center and promoting catalytic activity.[11] For the Suzuki coupling of our target substrate, palladium-NHC complexes, such as those derived from imidazolium salts, offer a robust alternative to phosphine-based systems. These catalysts have shown high efficiency in the coupling of sterically hindered substrates, often with lower catalyst loadings and under milder conditions.[11]

The Nickel Alternative: A Cost-Effective Powerhouse

While palladium catalysts are highly effective, the cost and relative scarcity of palladium have driven the development of catalysts based on more earth-abundant metals. Nickel, in particular, has garnered significant attention as a potent catalyst for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling.[12][13][14]

Nickel catalysts can exhibit unique reactivity compared to their palladium counterparts and are often more effective for the coupling of challenging substrates, such as aryl chlorides.[13][15] For the coupling of this compound, a nickel-based system could offer a cost-effective and highly active alternative.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF10012HighAn air-stable pre-catalyst effective in green solvents.[12]
Ni(cod)₂ / PCy₃PCy₃K₃PO₄Dioxane8012HighA common Ni(0) source, often used with phosphine ligands.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki Coupling using Pd(OAc)₂ and SPhos

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene/water (4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki Coupling using NiCl₂(PCy₃)₂

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 2-Methyltetrahydrofuran (2-Me-THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add this compound, the arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ to a Schlenk flask.

  • Solvent Addition: Add the degassed 2-Me-THF via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)₂) PdII->Transmetal Ar'B(OR)₂ Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow Catalyst Screening Workflow Start Define Substrates: This compound & Arylboronic Acid Catalyst_Selection Select Catalysts: - Pd(OAc)₂/SPhos - Pd₂(dba)₃/XPhos - NiCl₂(PCy₃)₂ Start->Catalyst_Selection Reaction_Setup Reaction Setup: - Inert Atmosphere - Add Reagents & Solvent Catalyst_Selection->Reaction_Setup Execution Reaction Execution: - Heating & Stirring - Monitor Progress (TLC/LC-MS) Reaction_Setup->Execution Workup Work-up: - Quench Reaction - Extraction Execution->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Analysis: - NMR, MS - Yield Calculation Purification->Analysis

Caption: A generalized experimental workflow for catalyst screening.

Conclusion and Future Outlook

The Suzuki coupling of this compound is a challenging yet achievable transformation that requires careful consideration of the catalyst system. Palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands like SPhos and XPhos, offer a high probability of success. N-heterocyclic carbene ligands also present a viable and potent alternative. For a more cost-effective approach, nickel-based catalysts have demonstrated significant promise and should not be overlooked.

The experimental protocols provided herein serve as a robust starting point for optimization. Researchers are encouraged to screen a variety of ligands, bases, and solvents to identify the optimal conditions for their specific arylboronic acid coupling partner. The continued development of novel and more active catalyst systems will undoubtedly further expand the horizons of what is possible in complex molecule synthesis, enabling the rapid and efficient construction of the next generation of pharmaceuticals and functional materials.

References

structural analogs of 4-Bromo-2-fluoro-6-methoxybenzaldehyde and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Analogs of 4-Bromo-2-fluoro-6-methoxybenzaldehyde for Advanced Research Applications

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that profoundly impacts the trajectory of a research program. Substituted benzaldehydes are a cornerstone of synthetic chemistry, serving as versatile precursors for a vast array of complex molecules and active pharmaceutical ingredients (APIs).[1][2] Among these, this compound stands out as a highly functionalized starting material. Its unique arrangement of electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) groups offers multiple reaction sites and modulates the electronic properties of the phenyl ring, making it a valuable building block in medicinal chemistry.

This guide provides a comparative analysis of key structural analogs of this compound. We will move beyond a simple catalog of compounds to explore the causal relationships between structural modifications and resulting properties. By understanding how subtle changes in substitution patterns affect chemical reactivity, physical characteristics, and biological potential, researchers can make more informed decisions in their synthetic strategies and drug discovery efforts. The insights presented herein are grounded in experimental data and established chemical principles, reflecting a field-proven approach to molecular design.

The Core Scaffold: Understanding this compound

The parent compound, this compound, possesses a strategic substitution pattern. The aldehyde group at C1 is the primary reactive handle for transformations like reductive amination, oxidation, reduction, and condensation reactions.[1] The substituents at positions 2, 4, and 6 each play a distinct role:

  • 2-Fluoro Group: The highly electronegative fluorine atom acts as a powerful electron-withdrawing group via induction. Its presence can enhance metabolic stability in drug candidates by blocking potential sites of oxidative metabolism. It can also modulate pKa and influence binding interactions through hydrogen bonding or dipole interactions.[1]

  • 4-Bromo Group: The bromine atom serves as another electron-withdrawing group and, critically, provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of further molecular complexity.

  • 6-Methoxy Group: This electron-donating group influences the electronic distribution of the ring and can impact solubility.[1] Its position ortho to the aldehyde can sterically hinder certain reactions while electronically activating the ring.

The interplay of these groups creates a unique electronic and steric environment that defines the reactivity and potential applications of the molecule.

Comparative Analysis of Key Structural Analogs

To understand the structure-property relationships, we will compare the parent compound to several key analogs where one or more substituents are altered. This comparison allows us to isolate the effect of each specific modification.

dot

Caption: Structural relationships between the parent compound and its key analogs.

Physical and Chemical Properties

The choice of an intermediate is often governed by its physical properties, which affect handling, purification, and reaction conditions. The following table summarizes key properties of our selected analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Structural Difference
This compound C₈H₆BrFO₂233.04[3]Solid (N/A)Parent Compound
4-Bromo-2-methoxybenzaldehydeC₈H₇BrO₂215.04N/ALacks 2-fluoro group
4-Fluoro-2-methoxybenzaldehydeC₈H₇FO₂154.14[4]N/ALacks 4-bromo group
4-Bromo-2-fluoro-6-hydroxybenzaldehydeC₇H₄BrFO₂219.01[5]N/A6-OH instead of 6-OCH₃
4-Bromo-2,6-difluorobenzaldehydeC₇H₃BrF₂O221.0076-816-F instead of 6-OCH₃

Expert Analysis:

  • Impact of Halogens: The replacement of the 6-methoxy group with a fluorine atom in 4-Bromo-2,6-difluorobenzaldehyde significantly increases the melting point, suggesting stronger crystal lattice interactions. The presence of multiple halogens generally increases the molecular weight and can influence lipophilicity.

  • Synthetic Utility: The absence of the bromine atom in 4-Fluoro-2-methoxybenzaldehyde removes the primary handle for cross-coupling reactions, limiting its utility to applications where the core benzaldehyde structure is sufficient.[4] Conversely, analogs retaining the bromine are primed for further diversification.

  • Reactivity of the Aldehyde: The electronic nature of the substituents directly impacts the electrophilicity of the aldehyde carbon. In 4-Bromo-2,6-difluorobenzaldehyde, the presence of three powerful electron-withdrawing groups (Br, F, F) makes the aldehyde highly reactive towards nucleophiles. In contrast, the methoxy group in the parent compound and its analogs provides some electron donation, which can temper this reactivity.

Synthesis Strategies: A Comparative Protocol

The accessibility of a compound is determined by the efficiency and robustness of its synthesis. Many substituted benzaldehydes are prepared via formylation of a corresponding substituted benzene. A common challenge is achieving regioselectivity.

A novel and efficient synthesis for 4-bromo-2-methoxybenzaldehyde has been developed, avoiding the low selectivity and cryogenic conditions of older methods.[6][7] This two-step process highlights a modern approach applicable to related analogs.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxybenzaldehyde

This protocol is adapted from a patented, scalable synthesis that demonstrates high selectivity and avoids harsh cryogenic conditions.[6][7]

Part 1: Synthesis of Intermediate 4-Bromo-2-fluorobenzaldehyde

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), charge 1,4-dibromo-2-fluorobenzene.

  • Grignard Formation: Add isopropyl magnesium chloride dropwise at a controlled temperature of 0°C. The Grignard reagent will selectively displace one of the bromine atoms. This selectivity at a relatively high temperature is a key advantage of this method.

  • Formylation: After the metal-halogen exchange is complete, introduce a formylating agent (e.g., N,N-dimethylformamide, DMF) to the reaction mixture, still maintaining the 0°C temperature.

  • Work-up and Isolation: Quench the reaction with an appropriate aqueous solution. Perform a liquid-liquid extraction (e.g., with heptane). The organic layers are combined, dried, and concentrated.

  • Purification: Crystallize the crude product from heptane to yield pure 4-bromo-2-fluorobenzaldehyde. A typical yield for this step is around 74%.[6]

Part 2: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: Dissolve the intermediate 4-bromo-2-fluorobenzaldehyde in methanol.

  • Base Addition: Add potassium carbonate to the solution. This mild base is sufficient to facilitate the reaction while minimizing side reactions like the Cannizzaro reaction, which can be an issue with stronger bases like sodium methoxide.[6]

  • Reaction Execution: Heat the mixture to 50°C and stir until the reaction is complete (monitor by TLC or LC-MS). The methoxide generated in situ will displace the activated fluorine atom.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up and extract the product. The final product, 4-bromo-2-methoxybenzaldehyde, can be purified by crystallization from heptane. The overall yield for this two-step process is reported to be around 57%.[6]

dot

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: SNAr Reaction Start 1,4-dibromo-2-fluorobenzene Grignard Metal-Halogen Exchange (i-PrMgCl, 0°C) Start->Grignard Formylation Formylation (DMF, 0°C) Grignard->Formylation Purify1 Crystallization (Heptane) Formylation->Purify1 Intermediate Intermediate: 4-Bromo-2-fluorobenzaldehyde Purify1->Intermediate SNAr Nucleophilic Substitution (Methanol, K2CO3, 50°C) Intermediate->SNAr Proceed to next step Purify2 Crystallization (Heptane) SNAr->Purify2 Final Final Product: 4-Bromo-2-methoxybenzaldehyde Purify2->Final

References

Safety Operating Guide

Navigating the Disposal of 4-Bromo-2-fluoro-6-methoxybenzaldehyde: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel and specialized chemical compounds. With this privilege comes the profound responsibility of ensuring that every stage of our workflow, including the final step of disposal, is conducted with the utmost attention to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2-fluoro-6-methoxybenzaldehyde, grounded in established safety standards and best practices.

Foundational Knowledge: Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated aromatic aldehyde. This classification immediately informs our handling and disposal strategy. The presence of bromine and fluorine moieties necessitates its treatment as a halogenated organic waste.[1] Aromatic compounds, in general, are noted for their potential environmental persistence and are often unsuitable for open-air burning.[2]

Safety Data Sheets (SDS) from suppliers provide the most immediate and specific hazard information. For compounds similar to this compound, the following hazards are consistently reported:

  • Acute Oral Toxicity : Harmful if swallowed.[3][4]

  • Skin Irritation : Causes skin irritation.[3][4][5]

  • Serious Eye Irritation : Causes serious eye irritation.[3][4][5]

  • Respiratory Irritation : May cause respiratory irritation.[3][4][5]

This information dictates the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling this compound.

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity (Category 4) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[4]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.Wear protective gloves and clothing.[5] Wash skin thoroughly with soap and water if contact occurs.[4][5]
Serious Eye Damage/Irritation (Category 2/2A) Causes serious eye irritation.Wear protective eyeglasses or chemical safety goggles.[5][6]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.Avoid breathing dust.[5] Use only outdoors or in a well-ventilated area.[5]

The Disposal Workflow: A Step-by-Step Procedural Guide

Proper disposal is a systematic process that begins with waste identification and segregation and ends with transfer to a certified hazardous waste management facility. This workflow is designed to comply with the regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9]

Step 1: Waste Identification and Segregation

The cardinal rule of chemical waste management is strict segregation.[10] Never mix incompatible waste streams.

  • Designation: this compound is a halogenated organic solid waste .

  • Procedure:

    • Designate a specific, clearly labeled, and compatible waste container for "Halogenated Organic Solids." Polyethylene containers are often a suitable choice.[11]

    • The container must be in good condition, sealable, and stored away from incompatible materials such as strong oxidizing agents, bases, acids, and metals.[6][10][11]

    • Under no circumstances should this compound be mixed with non-halogenated organic waste, aqueous waste, or any other waste stream.[1] This is critical because mixing can lead to dangerous reactions and complicates the final disposal process, which for halogenated compounds often involves specialized incineration.[12]

Step 2: Container Management and Labeling

Proper labeling is a cornerstone of laboratory safety and regulatory compliance.

  • Procedure:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the appropriate hazard pictograms (e.g., exclamation mark for irritant and health hazard).

    • Maintain a log sheet on or near the container to record the amount of waste added and the date.

    • Keep the container tightly sealed when not in use to prevent the release of dust or vapors.[6][10]

    • Store the container in a designated satellite accumulation area that is under the control of the laboratory personnel.

Step 3: Disposal of Contaminated Materials

Any materials that come into direct contact with this compound are also considered hazardous waste.

  • Procedure:

    • Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE must be collected in a separate, clearly labeled bag or container for hazardous waste disposal.[10]

    • Labware and Equipment: Contaminated glassware should be decontaminated using a suitable solvent (e.g., acetone) in a chemical fume hood. The resulting solvent rinse (now a halogenated solvent waste) must be collected in a designated "Halogenated Organic Solvents" container. If decontamination is not feasible, the glassware must be disposed of as solid hazardous waste.

    • Spill Cleanup Materials: Any absorbent materials, such as vermiculite or sand, used to clean up spills of this compound must be placed in the designated "Halogenated Organic Solids" waste container.[5][11]

Step 4: Arranging for Final Disposal

Final disposal of hazardous waste must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][13]

  • Procedure:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your full hazardous waste container.

    • EH&S will ensure that the waste is transported off-site in compliance with all local and federal regulations, including proper manifesting to track the waste from "cradle to grave."[9][13]

    • The primary disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like HCl and HBr) produced during combustion.[2][12]

Below is a decision workflow to guide the disposal process:

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification cluster_segregation Segregation & Collection cluster_final Final Disposal Protocol start Start: Need to dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type: Solid or Contaminated Material? ppe->identify solid_waste Solid Chemical Waste identify->solid_waste Solid contaminated_material Contaminated Material (e.g., PPE, Glassware, Spill Debris) identify->contaminated_material Contaminated container_solid Place in labeled, sealed container: 'Halogenated Organic Solids' solid_waste->container_solid container_contaminated Place in separate labeled container for contaminated solids contaminated_material->container_contaminated storage Store in designated Satellite Accumulation Area container_solid->storage container_contaminated->storage ehs_contact Contact Environmental Health & Safety (EH&S) for pickup storage->ehs_contact end End: Transfer to licensed TSDF for Incineration ehs_contact->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.

  • Minor Spill (Contained within a fume hood):

    • Ensure you are wearing appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.[11]

    • Use a dry, inert absorbent material like vermiculite, sand, or commercial spill pads to cover the spill.[5]

    • Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solids" waste container.[5]

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone). Dispose of the cloth as hazardous waste.

    • Wash the area with soap and water.

  • Major Spill (Outside of a fume hood or a large quantity):

    • Alert all personnel in the immediate area and evacuate.

    • If safe to do so, close the doors to the laboratory to contain any dust or vapors.

    • Contact your institution's emergency response team and EH&S department immediately.[5]

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task; it is a direct reflection of our commitment to a culture of safety and scientific integrity. By adhering to these guidelines, which are rooted in the authoritative standards of OSHA and the EPA, we protect ourselves, our colleagues, and the environment.[7][10][14][15] Let this guide serve as a trusted resource in your vital research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.